molecular formula C26H29N3O3 B10856581 Zavondemstat CAS No. 1851412-93-5

Zavondemstat

货号: B10856581
CAS 编号: 1851412-93-5
分子量: 431.5 g/mol
InChI 键: NDVITLLKZQXKGU-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zavondemstat is an orally bioavailable, small-molecule, pan inhibitor of histone lysine (K) demethylase 4 (KDM4), with potential antineoplastic activity. Upon oral administration, this compound specifically targets, binds to and inhibits the catalytic activity of all members of the KDM4 family of proteins. This may prevent KDM4-mediated signaling, epigenetic dysregulation and inhibit the proliferation of tumor cells. The KDM4 family of histone demethylases is frequently upregulated in a variety of cancers and plays an important role in nuclear functions including the regulation of transcription, cell cycle, and DNA replication and repair.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

CAS 编号

1851412-93-5

分子式

C26H29N3O3

分子量

431.5 g/mol

IUPAC 名称

3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1

InChI 键

NDVITLLKZQXKGU-IBGZPJMESA-N

手性 SMILES

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O

规范 SMILES

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O

产品来源

United States

Foundational & Exploratory

Zavondemstat: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression, promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][3] this compound acts as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to counteract the functional redundancy within this enzyme family.[3][4] This technical guide provides a comprehensive timeline of the discovery and development of this compound, detailing its mechanism of action, preclinical data, and clinical trial findings.

Discovery and Preclinical Development Timeline

This compound was discovered using a proprietary single-cell genomic analysis technology.[1] The development timeline, from initial discovery to the commencement of clinical trials, has been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-cancer activity.

Key Preclinical Milestones:

  • Target Identification and Lead Optimization: KDM4 was identified as a key driver in various cancers, particularly in the context of cancer stem cell self-renewal.[1][2] this compound emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]

  • In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad anti-proliferative effects of this compound across a wide range of cancer cell lines and patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and 2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]

  • Mechanism of Action Studies: Mechanistic studies confirmed that this compound competes with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as H3K9me3, which are associated with transcriptional repression.

  • In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a reduction in the population of tumor-initiating cancer stem cells following treatment.[1]

  • Pharmacology and ADME Profile: Pharmacologic studies indicated that this compound possesses favorable properties, including good oral bioavailability and metabolic stability, supporting its advancement into clinical development.[5][6]

  • Investigational New Drug (IND) Application: Following the promising preclinical results, an IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Proliferative and Apoptotic Activity

Cancer TypeModelAssayResult (IC50 / EC50)
Gastrointestinal CancersCell Lines & OrganoidsAnti-proliferativeAs low as 0.001 µM
Colorectal Cancer (MSI-H)PDX & Organoid ModelsAnti-proliferative0.001 – 0.270 µM
Colorectal Cancer (HT-29)Cell LineApoptosis Induction0.033 µM
Esophageal Cancer (KYSE-150)Cell LineApoptosis Induction0.092 µM
Triple-Negative Breast Cancer (MDA-MB-231)Cell LineApoptosis Induction0.033-0.092 µM

Data sourced from presentations at the 2022 ASCO-GI Conference.

Table 2: In Vivo Anti-Tumor Efficacy

Cancer TypeModelTreatmentResult
Colorectal Cancer (SU60)XenograftThis compound≥70% Tumor Control
Esophageal Cancer (KYSE-150)XenograftThis compound≥70% Tumor Control
Gastric Cancer (GXA-3036)XenograftThis compound≥70% Tumor Control
Colorectal, Esophageal, Breast, LymphomaXenograftThis compoundUp to 100% Tumor Growth Inhibition

Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.[1]

Clinical Development

This compound is currently in Phase 1 clinical development for the treatment of advanced or metastatic solid tumors.

Phase 1 Clinical Trial (NCT05076552):

This first-in-human, open-label, dose-escalation study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound.[3][8][9][10]

  • Study Design: Patients with heavily pre-treated advanced/metastatic cancers received this compound orally on a weekly schedule in 28-day cycles. The dose escalation followed a Bayesian optimal interval (BOIN) design.[8][9][10]

  • Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic cancer (10%).[3]

  • Safety and Tolerability: this compound was well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-limiting toxicities were reported.[3][8]

  • Pharmacokinetics: this compound demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours. There was minimal to no drug accumulation observed.[3][9][10]

  • Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]

Table 3: Phase 1 Clinical Trial Summary (NCT05076552)

ParameterDescription
Study Phase Phase 1
Trial Identifier NCT05076552
Number of Patients 30
Treatment This compound (oral, weekly)
Primary Objectives Safety, Tolerability, MTD, RP2D
Key Safety Findings Well-tolerated; most common TRAEs were Grade 1/2 diarrhea, fatigue, decreased appetite, nausea, hyponatremia. No DLTs.
Key Pharmacokinetic Findings Dose-proportional exposure, half-life of ~1.5 hours, no significant accumulation.
Preliminary Efficacy 44% of evaluable patients achieved stable disease.

Data from published results of the Phase 1 study.[3][8][9][10]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies for the key experiments cited in its development.

In Vitro Cell Proliferation Assay (MTT/XTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both stains.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment. The EC50 value (the concentration that induces apoptosis in 50% of the cell population) can be calculated.

In Vivo Xenograft Tumor Model
  • Cell Implantation: A specified number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the anti-tumor efficacy of this compound.

Visualizations

Signaling Pathway

KDM4_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome Histone_H3 Histone H3 H3K9me3 H3K9me3 (Transcriptional Repression) Histone_H3->H3K9me3 Methylation Active_Gene Oncogene Expression Proliferation Cell Proliferation Active_Gene->Proliferation Apoptosis Apoptosis Active_Gene->Apoptosis Inhibits This compound This compound (TACH101) KDM4 KDM4 Enzyme This compound->KDM4 Inhibits KDM4->Histone_H3 Demethylates KDM4->Active_Gene Activates Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Caption: this compound inhibits KDM4, leading to increased H3K9me3, reduced oncogene expression, and ultimately decreased tumor growth.

Experimental Workflow: In Vitro Anti-Proliferation Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate_72h Incubate 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Pan_KDM4_Inhibition_Logic cluster_kdm4_family KDM4 Isoform Family KDM4A KDM4A functional_redundancy Functional Redundancy and Cross-Activity KDM4A->functional_redundancy KDM4B KDM4B KDM4B->functional_redundancy KDM4C KDM4C KDM4C->functional_redundancy KDM4D KDM4D KDM4D->functional_redundancy pan_inhibition Pan-Inhibition Strategy (this compound) functional_redundancy->pan_inhibition Necessitates pan_inhibition->KDM4A pan_inhibition->KDM4B pan_inhibition->KDM4C pan_inhibition->KDM4D effective_suppression Effective Suppression of KDM4 Activity pan_inhibition->effective_suppression

References

Preclinical Profile of Zavondemstat (TACH101): A First-in-Class KDM4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (TACH101) is a novel, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1] Overexpression and dysregulation of KDM4 have been implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound is a reversible and competitive inhibitor of the KDM4 isoforms A, B, C, and D.[4] It exerts its effect by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzyme.[5] The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation by removing methyl groups from histones, primarily H3K9 and H3K36.[2] Dysregulation of KDM4 activity leads to aberrant gene expression, promoting oncogenic pathways associated with cell proliferation, apoptosis evasion, genomic instability, and metastasis.[2][5] By inhibiting KDM4, this compound effectively reprograms the epigenetic landscape of cancer cells, leading to the suppression of tumor growth and induction of apoptosis.[6][7]

One of the key downstream targets of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PNUTS).[8] this compound treatment has been shown to cause a downregulation of PNUTS gene expression, which can serve as a potential pharmacodynamic marker of its activity.[9]

Signaling Pathway

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects KDM4 KDM4 (A-D) Histones Histones (H3K9me3, H3K36me3) KDM4->Histones demethylates PNUTS_gene PNUTS Gene KDM4->PNUTS_gene regulates Genomic_Instability Genomic Instability KDM4->Genomic_Instability Metastasis Metastasis KDM4->Metastasis Oncogenes Oncogenes (e.g., c-MYC) Histones->Oncogenes activates Tumor_Suppressors Tumor Suppressor Genes Histones->Tumor_Suppressors represses alpha_KG α-Ketoglutarate alpha_KG->KDM4 co-factor This compound This compound (TACH101) This compound->KDM4 inhibits Proliferation Cell Proliferation This compound->Proliferation inhibits Apoptosis Apoptosis This compound->Apoptosis induces PNUTS_protein PNUTS Protein PNUTS_gene->PNUTS_protein Oncogenes->Proliferation Tumor_Suppressors->Apoptosis inhibits PNUTS_protein->Proliferation promotes

Caption: KDM4 Signaling Pathway and Inhibition by this compound.

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines and patient-derived organoid models.

Anti-proliferative Activity

Table 1: In Vitro Anti-proliferative Activity of this compound (TACH101) in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
DLBCL Cell Lines Diffuse Large B-cell Lymphoma as low as 0.01
Gastric Cancer Cell Lines (9 out of 11 tested) Gastric Cancer 0.004 - 0.072
MSI-H CRC Cell Lines Colorectal Cancer 0.001 - 0.150
MDA-MB-231 Triple-Negative Breast Cancer 0.0035
Various Cancer Cell Lines (Panel) Multiple Solid and Hematological Cancers 0.0027 - 0.037

| IMR-90 | Normal Human Fibroblast | > 1.0 |

Table 2: In Vitro Anti-proliferative Activity of this compound (TACH101) in Patient-Derived Xenograft (PDX) Models

PDX Model Cancer Type IC50 (µM)

| Gastric Cancer PDX Models (4 out of 5 tested) | Gastric Cancer | 0.007 - 0.039 |

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment induces apoptosis and causes cell cycle arrest in a dose-dependent manner.

Table 3: Induction of Apoptosis by this compound (TACH101)

Cell Line Cancer Type EC50 (µM)
HT-29 Colorectal Cancer 0.033 - 0.092
KYSE-150 Esophageal Cancer 0.033 - 0.092

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 - 0.092 |

In MDA-MB-231 cells, treatment with 0.01 µM and 0.1 µM of this compound for 24 hours resulted in 33% and 40% of the cell population accumulating in the S-phase, respectively, compared to approximately 20% in DMSO-treated control cells.[10]

Experimental Protocols

A representative protocol for determining the anti-proliferative activity of this compound is as follows:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 72 to 168 hours.[10]

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis.

A common method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 72 hours).[10]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell cycle distribution is typically analyzed by PI staining of cellular DNA followed by flow cytometry:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).[10]

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Experimental Workflow: In Vitro Cell-Based Assays

in_vitro_workflow cluster_assays Assays start Start: Cancer Cell Lines seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat with this compound (TACH101) (serial dilutions) seed_cells->treat_cells incubate Incubate for specified duration treat_cells->incubate end_point Endpoint Assays incubate->end_point viability Cell Viability Assay (e.g., CellTiter-Glo) end_point->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) end_point->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI staining) end_point->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis ic50 Determine IC50 values analysis->ic50 apoptosis_quant Quantify apoptotic cells analysis->apoptosis_quant cell_cycle_dist Determine cell cycle distribution analysis->cell_cycle_dist

Caption: Generalized workflow for in vitro cell-based assays with this compound.

In Vivo Studies

This compound has demonstrated significant anti-tumor activity in various preclinical in vivo models.

Efficacy in Xenograft Models

Table 4: In Vivo Efficacy of this compound (TACH101) in Xenograft Models

Xenograft Model Cancer Type Tumor Growth Inhibition Outcome
OCI-LY19 Diffuse Large B-cell Lymphoma 100% Complete Remission
SU60 Colorectal Cancer ≥70% Effective Tumor Control
KYSE-150 Esophageal Cancer ≥70% Effective Tumor Control
GXA-3036 Gastric Cancer ≥70% Effective Tumor Control

| Various Models | Colorectal, Esophageal, Breast, Lymphoma | up to 100% | Tumor Growth Reduction |

In addition to inhibiting tumor growth, this compound treatment has been observed to reduce the population of tumor-initiating cells in animal models.[1][3]

Experimental Protocol: Xenograft Study

A general protocol for assessing the in vivo efficacy of this compound in a xenograft model is as follows:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow start Start: Immunocompromised Mice implant Subcutaneous implantation of human cancer cells start->implant tumor_growth Allow tumors to reach palpable size implant->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treat Oral administration of This compound (TACH101) or vehicle randomize->treat measure Measure tumor volume regularly treat->measure measure->treat repeated dosing endpoint Study endpoint (e.g., tumor size limit) measure->endpoint analysis Data Analysis endpoint->analysis tgi Calculate Tumor Growth Inhibition (TGI) analysis->tgi

Caption: Generalized workflow for an in vivo xenograft study of this compound.

Pharmacokinetics and Safety Profile

Preclinical studies in rats and dogs have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a dose-proportional exposure profile.[5][11] It exhibits high plasma protein binding (≥99%) in mouse, rat, dog, and human plasma.[11] this compound did not show significant inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interactions.[11] Furthermore, it demonstrated a favorable safety profile in preclinical models with manageable toxicities.[5][11]

Conclusion

This compound (TACH101) is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action. The preclinical data strongly support its potent anti-tumor activity across a broad range of cancer types, both in vitro and in vivo. Its favorable pharmacokinetic and safety profiles have paved the way for its clinical development. The downregulation of PNUTS expression upon this compound treatment presents a potential pharmacodynamic biomarker for clinical studies. Continued investigation into the full therapeutic potential of this compound is warranted.

References

Zavondemstat: A Technical Guide to a First-in-Class KDM4 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 and QC8222) is a novel, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] By targeting KDM4 isoforms A, B, C, and D, this compound represents a first-in-class epigenetic modulator with broad therapeutic potential in oncology. Dysregulation of KDM4 enzymes is implicated in the pathogenesis of various cancers, where they contribute to oncogenesis and therapeutic resistance by altering gene transcription.[3][4][5] Preclinical studies have demonstrated this compound's robust anti-proliferative activity and significant tumor growth inhibition across a range of cancer models, including those of colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[5][6][7] A first-in-human Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits encouraging preliminary anti-tumor activity.[3][4][8][9] This technical guide provides an in-depth overview of this compound's targets, molecular pathways, and the experimental methodologies used to characterize its activity.

Core Target and Mechanism of Action

This compound's primary molecular targets are the histone lysine demethylase 4 (KDM4) enzymes, specifically isoforms KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] KDM4 proteins are epigenetic regulators that remove methyl groups from lysine residues on histone tails, particularly H3K9me3/me2 and H3K36me3/me2, thereby influencing chromatin structure and gene expression.[5]

Mechanism of Action: this compound functions as a competitive inhibitor by binding to the catalytic domain of KDM4 enzymes, competing with the endogenous cofactor, alpha-ketoglutarate (B1197944) (α-KG).[8] This inhibition prevents the demethylation of histone lysine residues, leading to the maintenance of repressive histone marks and the subsequent alteration of gene expression patterns that drive tumorigenesis. Given the functional redundancy among KDM4 isoforms, pan-inhibition by this compound is a critical strategy to effectively suppress KDM4 activity in cancer cells.[6][8]

cluster_0 This compound's Core Mechanism This compound This compound Catalytic_Domain KDM4 Catalytic Domain This compound->Catalytic_Domain Binds and Inhibits KDM4 KDM4 Enzymes (A, B, C, D) KDM4->Catalytic_Domain Contains alpha_KG Alpha-ketoglutarate (Cofactor) alpha_KG->Catalytic_Domain Binds (Competitively) H3K9me3 H3K9me3 (Repressive Mark) Catalytic_Domain->H3K9me3 Demethylates H3K9me2 H3K9me2 (Repressive Mark) Catalytic_Domain->H3K9me2 Demethylates Histone_H3 Histone H3 Tail Histone_H3->H3K9me3 Histone_H3->H3K9me2 Gene_Expression Oncogenic Gene Expression H3K9me3->Gene_Expression Represses H3K9me2->Gene_Expression Represses

Figure 1: this compound's competitive inhibition of KDM4 enzymes.

Downstream Molecular Pathways

The inhibition of KDM4 by this compound leads to a cascade of downstream effects that counter tumorigenic processes. KDM4 dysregulation has been linked to the activation of various oncogenic pathways.[8]

2.1. Regulation of Gene Transcription and Cell Cycle

KDM4 enzymes play a crucial role in regulating the expression of genes involved in cell cycle progression.[10][11][12] By removing repressive H3K9 methylation marks at the promoters of cell cycle genes, KDM4 proteins facilitate their transcription. KDM4A, in particular, controls the cell-cycle expression of replicative canonical histone genes.[10][11] KDM4C has been shown to transcriptionally activate genes required for S and M phase progression, such as CCNB1, CCNE1, CDK2, FOXM1, and MYBL2.[12] By inhibiting KDM4, this compound can reinstate the repressive histone marks at these gene loci, leading to a downregulation of their expression and subsequent cell cycle arrest.

2.2. Modulation of Oncogenic Signaling Pathways

  • Myc Signaling: KDM4B has been shown to physically interact with and be recruited by the N-Myc oncoprotein.[13] This interaction is crucial for N-Myc-mediated transcriptional activation. Inhibition of KDM4B has been demonstrated to suppress Myc function, leading to reduced proliferation and induction of differentiation in neuroblastoma models.[13]

  • Toll-like Receptor (TLR) Signaling: KDM4D can promote the expression of Toll-like receptor 4 (TLR4) by demethylating H3K9 at the TLR4 promoter.[1] This, in turn, can activate the NF-κB signaling pathway, which is involved in inflammation and cancer.[1] this compound's inhibition of KDM4D may therefore attenuate TLR4/NF-κB signaling.

  • Hormone Receptor Signaling: KDM4 enhances the activity of androgen receptor (AR) and estrogen receptor (ER), which are key drivers in prostate and breast cancer, respectively.[8]

cluster_1 Downstream Effects of KDM4 Inhibition by this compound cluster_2 Cellular Processes cluster_3 Signaling Pathways This compound This compound KDM4 KDM4 Inhibition This compound->KDM4 Histone_Methylation Increased H3K9me3/me2 KDM4->Histone_Methylation Gene_Transcription Altered Gene Transcription Histone_Methylation->Gene_Transcription Cell_Cycle Cell Cycle Arrest Gene_Transcription->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis Differentiation Cellular Differentiation Gene_Transcription->Differentiation Myc Myc Pathway (N-Myc) Gene_Transcription->Myc Downregulation TLR4 TLR4/NF-κB Pathway Gene_Transcription->TLR4 Downregulation Hormone_Receptor AR/ER Signaling Gene_Transcription->Hormone_Receptor Downregulation

Figure 2: Key molecular pathways affected by this compound.

2.3. Impact on Cancer Stem Cells

Preclinical data suggests that this compound can inhibit the proliferation and tumor-initiating capacity of cancer stem cells (CSCs).[14] This is a critical aspect of its anti-cancer activity, as CSCs are often responsible for therapy resistance and metastasis.[14]

Quantitative Data Summary

Table 1: Preclinical Activity of this compound

ParameterFindingCancer ModelsReference
Anti-proliferative Activity Potent activity observedColorectal, esophageal, gastric, breast, pancreatic cancer cell lines and organoids[5][6]
Tumor Growth Inhibition Efficient tumor growth inhibition and regressionVarious xenograft models[5][6]
Effect on Cancer Stem Cells Reduction in the population of tumor-initiating cellsPreclinical models[6][14]

Table 2: Phase 1 Clinical Trial (NCT05076552) Data in Advanced Solid Tumors

ParameterValuePatient PopulationReference
Number of Patients 30Heavily pre-treated advanced/metastatic solid tumors[3][4][8][9]
Most Common Treatment-Related Adverse Events (TRAEs) (Grade 1-2) Diarrhea (12%), Fatigue (7%), Decreased appetite (7%), Nausea (7%), Hyponatremia (7%)30 patients[3][4][7][9]
Serious TRAEs or Dose-Limiting Toxicities (DLTs) None reported30 patients[3][4][8][9]
Stable Disease (SD) Rate 44% (10 out of 23 evaluable patients)23 response-evaluable patients[3][4][8][9]
SD ≥ 6 months 9% (2 out of 23 evaluable patients)23 response-evaluable patients[3][4][8][9]
Pharmacokinetics
Half-life (t½)Approximately 1.5 hours30 patients[3][4][8][9]
Drug AccumulationNo to minimal accumulation observed30 patients[3][4][8][9]
ExposureDose-proportional30 patients[3][4][8][9]

Experimental Protocols

4.1. KDM4 Histone Demethylase Activity Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of this compound on KDM4 enzymes using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of this compound against KDM4 isoforms.

Materials:

  • Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound (serial dilutions in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM L-ascorbate, 10 µM FeSO4)

  • Alpha-ketoglutarate (α-KG)

  • Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of KDM4 enzyme and biotinylated histone H3 peptide substrate in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the this compound dilutions, KDM4 enzyme, and histone substrate. Initiate the demethylation reaction by adding α-KG.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_4 Experimental Workflow: KDM4 TR-FRET Assay start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound mix Add Compound, Enzyme, and Substrate to Plate prep_compound->mix prep_reagents Prepare KDM4 Enzyme and H3 Peptide Substrate prep_reagents->mix initiate Initiate Reaction with α-KG mix->initiate incubate_reaction Incubate at RT initiate->incubate_reaction stop_detect Stop Reaction and Add Detection Reagents incubate_reaction->stop_detect incubate_detection Incubate for Signal Development stop_detect->incubate_detection read Measure TR-FRET Signal incubate_detection->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Figure 3: Workflow for a KDM4 TR-FRET inhibition assay.

4.2. Cellular Histone Methylation Assay

This protocol outlines a method to assess the effect of this compound on global histone H3K9 and H3K36 methylation levels in cultured cells using an ELISA-based approach.

Objective: To quantify changes in histone methylation in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Histone extraction kit

  • Global Histone H3K9/H3K36 methylation quantification kit (ELISA-based)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

  • Histone Extraction: Harvest the cells and extract histones according to the manufacturer's protocol of the histone extraction kit.

  • ELISA Assay: a. Coat a microplate with a capture antibody specific for histone H3. b. Add the extracted histones to the wells. c. Add a detection antibody that specifically recognizes the methylated form of H3K9 or H3K36. d. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Add the substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Quantify the amount of methylated histone H3 in each sample by comparing to a standard curve. Normalize the results to the total amount of histone H3.

Conclusion

This compound is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to modulate the epigenetic landscape of cancer cells by targeting the KDM4 family of histone demethylases provides a novel therapeutic strategy for a wide range of malignancies. The downstream effects on key oncogenic pathways, including cell cycle regulation and Myc signaling, underscore its potential to overcome tumorigenic processes. Further clinical development will be crucial to fully elucidate the therapeutic utility of this compound and to identify patient populations most likely to benefit from this innovative epigenetic therapy. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other KDM4 inhibitors in both research and clinical settings.

References

The Epigenetic Landscape of Zavondemstat: A Technical Guide to a First-in-Class KDM4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent, reversible, and selective pan-inhibitor of the Histone Lysine (B10760008) Demethylase 4 (KDM4) family of enzymes.[1][2][3] Dysregulation and overexpression of KDM4 enzymes are implicated in a variety of cancers, where they contribute to oncogenesis by altering the epigenetic landscape to promote tumor growth, proliferation, and survival.[2][3][4] This technical guide provides an in-depth overview of the epigenetic effects of this compound, its mechanism of action, relevant preclinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: Reversing Oncogenic Epigenetic Marks

This compound selectively targets the catalytic domains of KDM4 isoforms A, B, C, and D.[1][4] These enzymes are responsible for removing methyl groups from specific lysine residues on histone H3, primarily the repressive H3K9me3/me2 and the transcription-associated H3K36me3/me2 marks.[4] In cancer, KDM4 overexpression leads to the inappropriate removal of these methyl groups, resulting in aberrant gene expression that drives tumorigenic processes such as uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[3][4]

This compound acts as an alpha-ketoglutarate (B1197944) (α-KG) competitive inhibitor, binding to the cofactor binding site within the KDM4 catalytic domain.[1][4][5] By blocking the demethylase activity of KDM4, this compound leads to an increase in the levels of H3K9 and H3K36 methylation, thereby reprogramming the epigenetic landscape of cancer cells towards a less malignant state.[1][6] This "epigenetic reprogramming" can restore normal gene expression patterns, inhibit the proliferation of cancer cells, and induce apoptosis.[7]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and cellular activity.

Parameter Value Assay Type Notes
KDM4A-D IC₅₀ 80 nMBiochemical AssayPotent pan-inhibition of all four KDM4 isoforms.[1]
KDM5 family IC₅₀ 140-400 nMBiochemical AssayDemonstrates selectivity over the KDM5 family.[1]
H3K36me3 Cellular EC₅₀ < 1 nMHTRF AssayPotent increase of H3K36me3 levels in KYSE-150 cells overexpressing KDM4C.[1]

Table 1: Biochemical and Cellular Potency of this compound.

Cell Line Cancer Type Apoptosis EC₅₀ (µM)
KYSE-150Esophageal Squamous Cell Carcinoma0.033[7]
HT-29Colorectal Adenocarcinoma0.092[7]
MDA-MB-231Triple-Negative Breast Cancer0.132[7]

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines.

Cell Line Cancer Type Antiproliferative IC₅₀ (µM)
Various Solid & Hematological CancersPanel of cancer cell lines0.0027 - 0.037[7]
IMR-90Normal Human Fibroblast> 1.0[7]

Table 3: Antiproliferative Activity of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the methods to study it are crucial for understanding the impact of this compound.

Zavondemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_effects Cellular Effects KDM4 KDM4 (A, B, C, D) H3K9me3 H3K9me3 H3K36me3 KDM4->H3K9me3 Demethylates Oncogenes Oncogene Promoters KDM4->Oncogenes Activates This compound This compound This compound->KDM4 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces aKG α-Ketoglutarate aKG->KDM4 Competes with Histone Histone H3 Tail H3K9me3->Oncogenes Represses Proliferation Tumor Growth & Proliferation Oncogenes->Proliferation Drives

Caption: this compound competitively inhibits KDM4, increasing H3K9/H3K36 methylation and altering gene expression.

ChIP_Seq_Workflow A 1. Cell Culture & Treatment (e.g., Cancer Cell Line + this compound) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Antibody for H3K9me3 or H3K36me3) C->D E 5. Reverse Cross-links & DNA Purification D->E F 6. Library Preparation E->F G 7. Next-Generation Sequencing (NGS) F->G H 8. Data Analysis (Peak Calling, Differential Binding) G->H

Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to characterize the epigenetic effects of this compound.

Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is designed to quantify changes in histone methylation at specific gene promoters following treatment with this compound.

1. Cell Treatment and Cross-linking:

  • Culture cancer cells of interest to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

  • Wash cells twice with ice-cold PBS and harvest by scraping.

2. Chromatin Preparation:

  • Lyse the harvested cells with a cell lysis buffer containing protease inhibitors.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate a portion of the lysate overnight at 4°C with rotation with a specific antibody against the histone mark of interest (e.g., anti-H3K9me3 or anti-H3K36me3). A non-specific IgG should be used as a negative control.

  • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

4. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

5. Quantitative PCR (qPCR) Analysis:

  • Set up qPCR reactions using SYBR Green or a probe-based master mix with primers designed to amplify specific gene promoters of interest.

  • Use the purified immunoprecipitated DNA and an input control (a sample of the initial sheared chromatin).

  • Calculate the enrichment of the histone mark at the target loci relative to the input and the IgG control using the comparative Ct (ΔΔCt) method.[8][9]

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol measures changes in the expression of target genes in response to this compound treatment.

1. Cell Treatment and RNA Extraction:

  • Seed and treat cells with this compound as described in Protocol 1, Step 1.

  • Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based or column-based).

  • Assess RNA quantity and purity using a spectrophotometer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

  • Set up qPCR reactions with primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

  • Use the synthesized cDNA as the template.

  • Run the qPCR and collect the cycle threshold (Ct) values.

4. Data Analysis:

  • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

  • Calculate the relative fold change in gene expression between this compound-treated and vehicle-treated samples using the ΔΔCt method.[9]

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to potently and selectively inhibit the KDM4 family of histone demethylases allows for the reprogramming of the cancer epigenome, leading to anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the epigenetic effects of this compound and advance its clinical development.

References

Zavondemstat's Impact on Histone Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 or QC8222) is a potent, reversible, and alpha-ketoglutarate (B1197944) competitive pan-inhibitor of the lysine-specific demethylase 4 (KDM4) family of histone demethylases, with selectivity for isoforms A, B, C, and D.[1][2] By inhibiting KDM4, this compound modulates the epigenetic landscape of cancer cells, primarily by increasing the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 36 trimethylation (H3K36me3). This alteration in histone methylation patterns leads to the regulation of gene expression, induction of apoptosis, and inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on histone methylation, detailed experimental protocols for its study, and its impact on critical cancer-related signaling pathways.

Mechanism of Action: Inhibition of KDM4 Histone Demethylases

This compound exerts its effects by targeting the KDM4 family of enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. KDM4 enzymes specifically demethylate H3K9me3/me2 and H3K36me3/me2.[3] Dysregulation of KDM4 activity is implicated in various cancers, where it promotes oncogenesis by altering gene expression.[4][5]

This compound acts as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (α-KG), binding to the catalytic domain of KDM4 isoforms.[3] This inhibition prevents the demethylation of H3K9 and H3K36, leading to an accumulation of these methylation marks.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

Parameter Value Assay/Context Reference
IC50 vs. KDM4 Isoforms (A-D) 80 nMIn vitro enzymatic assay[6]
EC50 for H3K36me3 Increase <0.001 µMHTRF assay in KYSE-150 cells overexpressing KDM4C
Effect on H3K9me3 2.3-fold increasePreclinical study[7]
Effect on H3K36me3 at PNUTS gene 78% decrease in demethylationPreclinical study[7]
Cell Line Cancer Type EC50 for Apoptosis Reference
HT-29Colorectal Cancer0.033 µM
KYSE-150Esophageal Cancer0.092 µM
MDA-MB-231Triple-Negative Breast CancerNot specified, but sub-micromolar

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on histone methylation and cellular pathways.

In Vitro KDM4 Histone Demethylase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of KDM4.

Principle: The assay quantifies the demethylation of a specific histone peptide substrate by a recombinant KDM4 enzyme. The change in methylation status is detected using a specific antibody, often in a format like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[8]

Protocol Outline:

  • Reaction Setup: In a microplate, combine recombinant KDM4 enzyme (e.g., KDM4A, B, C, or D), a biotinylated histone H3 peptide substrate (e.g., H3K9me3 or H3K36me3), and this compound at various concentrations.[9][10][11]

  • Cofactor Addition: Add cofactors necessary for KDM4 activity, including Fe(II), α-ketoglutarate, and ascorbate.[9][10][11]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.

  • Detection:

    • HTRF: Add a Europium cryptate-labeled antibody specific for the demethylated product (e.g., H3K9me2 or H3K36me2) and an XL665-conjugated streptavidin to detect the biotinylated peptide. The proximity of the donor and acceptor molecules upon binding results in a FRET signal that is proportional to the demethylase activity.[8]

    • AlphaLISA: Add acceptor beads conjugated to an antibody specific for the demethylated product and donor beads coated with streptavidin. In the presence of the demethylated peptide, the beads come into close proximity, generating a chemiluminescent signal.[8]

  • Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value.

G In Vitro KDM4 Demethylase Assay Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis reagents Combine: - Recombinant KDM4 - H3K9/36me3 peptide - this compound (various conc.) cofactors Add Cofactors: - Fe(II) - α-KG - Ascorbate reagents->cofactors 1. incubation Incubate at 37°C cofactors->incubation 2. detection HTRF or AlphaLISA (Antibody-based detection of demethylated product) incubation->detection 3. analysis Plot signal vs. [this compound] to determine IC50 detection->analysis 4.

Workflow for In Vitro KDM4 Demethylase Assay.

Western Blot Analysis of Histone Methylation

This method is used to assess the global changes in histone methylation levels within cells treated with this compound.

Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for different histone modifications (e.g., H3K9me3, H3K36me3, and total H3 as a loading control).

Protocol Outline:

  • Cell Treatment: Culture cancer cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).

  • Histone Extraction:

    • Lyse cells and isolate nuclei.

    • Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl or H2SO4.[12]

    • Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.

  • Protein Quantification: Quantify the histone protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.[12]

    • Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[13][14][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies specific for H3K9me3, H3K36me3, and total Histone H3 (loading control) overnight at 4°C.[13][14]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the levels of modified histones to the total H3 level.

G Western Blot for Histone Methylation Workflow cell_treatment Cell Treatment with this compound histone_extraction Histone Extraction (Acid Extraction) cell_treatment->histone_extraction sds_page SDS-PAGE and Transfer to Membrane histone_extraction->sds_page immunoblotting Immunoblotting with Specific Antibodies (anti-H3K9me3, anti-H3K36me3, anti-H3) sds_page->immunoblotting detection ECL Detection and Quantification immunoblotting->detection

Workflow for Western Blot Analysis of Histone Methylation.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

ChIP-qPCR is used to determine the enrichment of specific histone modifications at particular gene promoters or genomic regions in response to this compound treatment.

Principle: Cells are treated with this compound, and the protein-DNA complexes are cross-linked. Chromatin is then sheared, and an antibody specific for a histone modification of interest is used to immunoprecipitate the associated DNA. The enriched DNA is then quantified by qPCR using primers for specific gene promoters.

Protocol Outline:

  • Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K9me3 or H3K36me3 overnight at 4°C.

    • Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers designed to amplify specific gene promoters of interest (e.g., promoters of genes in the Wnt, AR, or ER signaling pathways).

    • Analyze the data using the percent input method or fold enrichment over a negative control region.[5]

G ChIP-qPCR Workflow crosslinking Cell Treatment & Formaldehyde Cross-linking shearing Chromatin Shearing (Sonication) crosslinking->shearing immunoprecipitation Immunoprecipitation with Histone Modification Antibody shearing->immunoprecipitation reverse_crosslinking Elution & Reverse Cross-linking immunoprecipitation->reverse_crosslinking dna_purification DNA Purification reverse_crosslinking->dna_purification qpcr Quantitative PCR (qPCR) with Gene-Specific Primers dna_purification->qpcr analysis Data Analysis (% Input or Fold Enrichment) qpcr->analysis

Workflow for Chromatin Immunoprecipitation-qPCR.

Luciferase Reporter Assay for Signaling Pathway Activity

This assay measures the effect of this compound on the transcriptional activity of signaling pathways like Wnt/β-catenin, Androgen Receptor (AR), and Estrogen Receptor (ER).

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt, ARE for AR, ERE for ER). Changes in luciferase activity upon this compound treatment reflect the modulation of the signaling pathway.

Protocol Outline:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate and transfect them with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[1][16][17]

  • Cell Treatment: After transfection, treat the cells with this compound and/or a known activator/inhibitor of the pathway.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[1][16]

  • Luciferase Activity Measurement:

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.[18]

    • If using a dual-luciferase system, measure both firefly and Renilla luciferase activity.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to control-treated cells.[17]

G Luciferase Reporter Assay Workflow transfection Transfect Cells with Reporter & Control Plasmids treatment Treat Cells with this compound +/- Pathway Activator/Inhibitor transfection->treatment lysis Cell Lysis treatment->lysis luminescence Measure Luciferase Activity lysis->luminescence analysis Normalize and Analyze Data luminescence->analysis

Workflow for Luciferase Reporter Assay.

Impact on Signaling Pathways

Dysregulation of KDM4 is known to promote multiple oncogenic pathways.[3] By inhibiting KDM4, this compound is expected to counteract these effects.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. KDM4B has been shown to promote gastric cancer metastasis by interacting with β-catenin and inducing the demethylation of H3K9 at the promoter of target genes like vimentin.

By inhibiting KDM4, this compound is predicted to increase H3K9me3 at the promoters of Wnt target genes, leading to their transcriptional repression and a decrease in Wnt/β-catenin signaling.

G This compound's Impact on Wnt/β-catenin Signaling This compound This compound KDM4 KDM4 This compound->KDM4 inhibits H3K9me3 H3K9me3 at Wnt Target Genes KDM4->H3K9me3 demethylates Wnt_Targets Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) H3K9me3->Wnt_Targets represses Proliferation Tumor Cell Proliferation Wnt_Targets->Proliferation promotes

This compound's inhibitory effect on Wnt signaling.

Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling

KDM4 enhances the activity of both the Androgen Receptor (AR) and the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.[3] KDM4B acts as a coactivator for AR and ER, promoting the expression of their target genes.

This compound, by inhibiting KDM4, is expected to decrease the expression of AR and ER target genes, thereby impeding hormone-dependent cancer progression.

G This compound's Impact on AR/ER Signaling This compound This compound KDM4 KDM4 This compound->KDM4 inhibits AR_ER Androgen Receptor (AR) / Estrogen Receptor (ER) KDM4->AR_ER co-activates Target_Genes AR/ER Target Gene Expression AR_ER->Target_Genes activates Tumor_Growth Hormone-Dependent Tumor Growth Target_Genes->Tumor_Growth promotes G This compound's Induction of Apoptosis This compound This compound KDM4 KDM4 This compound->KDM4 inhibits Histone_Methylation Altered Histone Methylation (↑H3K9me3, ↑H3K36me3) KDM4->Histone_Methylation maintains normal methylation state Gene_Expression Altered Expression of Apoptosis-Related Genes Histone_Methylation->Gene_Expression leads to Apoptosis Apoptosis Gene_Expression->Apoptosis induces

References

The Pharmacodynamics of Zavondemstat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2][3] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), thereby altering chromatin structure and gene expression.[1][4] Dysregulation of KDM4 activity has been implicated in various cancers, promoting oncogenesis and therapeutic resistance.[4][5] this compound is being developed as a potential anti-cancer agent, and this guide provides a comprehensive overview of its pharmacodynamics, including its mechanism of action, preclinical activity, and clinical findings.

Mechanism of Action

This compound is a reversible and competitive inhibitor of the alpha-ketoglutarate (B1197944) (α-KG) binding site within the catalytic domain of KDM4 isoforms A, B, C, and D.[6][7] By blocking the activity of these enzymes, this compound prevents the demethylation of H3K9me3 and H3K36me3. This leads to an accumulation of these repressive histone marks, resulting in the silencing of genes that are critical for cancer cell proliferation, survival, and metastasis.[1][4]

Signaling Pathway of this compound's Action

The inhibition of KDM4 by this compound initiates a cascade of downstream effects that ultimately lead to anti-tumor activity. The following diagram illustrates the core signaling pathway.

Zavondemstat_Mechanism cluster_downstream Downstream Cellular Effects This compound This compound KDM4 KDM4 (A-D) Histone Demethylase This compound->KDM4 Inhibition Histones Histone H3 (H3K9me3, H3K36me3) KDM4->Histones Demethylation GeneExpression Altered Gene Expression Histones->GeneExpression Regulation Apoptosis ↑ Apoptosis GeneExpression->Apoptosis CellCycle ⟝ Cell Cycle Progression (e.g., ↓ JUN, CCND1) GeneExpression->CellCycle HormoneSignaling ⟝ Hormone Receptor Signaling (e.g., AR, ER) GeneExpression->HormoneSignaling Metastasis ⟝ Metastasis (e.g., ↓ LOX, LOXL2) GeneExpression->Metastasis Proliferation ⟝ Cell Proliferation CellCycle->Proliferation

Mechanism of Action of this compound.

Preclinical Pharmacodynamics

The anti-cancer activity of this compound has been demonstrated in a range of preclinical studies, including in vitro and in vivo models.

In Vitro Activity

This compound has shown potent anti-proliferative activity across a broad panel of 301 cancer cell lines derived from 24 different solid and hematological malignancies.[2] The half-maximal inhibitory concentrations (IC50) were found to be in the nanomolar to low micromolar range for a significant portion of these cell lines.[2] Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines.[2][7]

ParameterCell LineValueReference
IC50 (KDM4A-D) -80 nM[7]
IC50 (KDM5 family) -140-400 nM[7]
EC50 (H3K36me3 increase) KYSE-150<0.001 µM[7]
EC50 (Apoptosis) HT-29 (Colorectal)0.033 µM[7]
KYSE-150 (Esophageal)0.092 µM[7]
MDA-MB-231 (Breast)0.065 µM[7]
IC50 (Anti-proliferative) FS53 (Breast Carcinoma)13.6 µM[2]
In Vivo Activity

In vivo studies using xenograft and patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition upon oral administration of this compound.[1][8][9] These studies have spanned various cancer types, including colorectal, esophageal, gastric, breast, and lymphoma.[1][7] In some models, this compound treatment resulted in complete tumor regression.[7]

Model TypeCancer TypeDosing RegimenTumor Growth InhibitionReference
XenograftBreast CancerNot specifiedUp to 100%[7]
XenograftColorectal CancerNot specifiedSignificant[1]
XenograftEsophageal CancerNot specifiedSignificant[1]
XenograftGastric CancerNot specifiedSignificant[1]
PDXVarious Solid TumorsNot specifiedRobust[8][9]

Clinical Pharmacodynamics: Phase 1 Study (NCT05076552)

A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT05076552) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[5][6][10]

Study Design and Methods

Patients received this compound orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval design.[6][10][11] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[6][10] Secondary objectives included evaluation of pharmacokinetics and anti-tumor activity based on Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][10][12][13]

Clinical_Trial_Workflow cluster_assessments Assessments Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment into Dose-Escalation Cohorts Screening->Enrollment Dosing Oral this compound (Weekly, 28-day cycles) Enrollment->Dosing Safety Safety Monitoring (AEs, DLTs) Dosing->Safety PK Pharmacokinetic Sampling Dosing->PK Efficacy Tumor Response (RECIST 1.1) Dosing->Efficacy Decision Determine MTD & RP2D Safety->Decision PK->Decision Efficacy->Decision

Phase 1 Clinical Trial Workflow for this compound.
Clinical Activity and Pharmacokinetics

The study enrolled 30 patients across six dose cohorts.[10] this compound was well-tolerated, and the MTD was not reached.[10][11] Of the 23 evaluable patients, 10 (44%) achieved stable disease.[10] this compound demonstrated a dose-proportional pharmacokinetic profile with a half-life of approximately 1.5 hours and minimal to no drug accumulation.[6][10]

Pharmacokinetic ParameterValue
Time to Peak Concentration (Tmax) 1-4 hours
Half-life (t1/2) ~1.5 hours
Accumulation Minimal to none
Clinical OutcomeResult
Maximum Tolerated Dose (MTD) Not reached
Stable Disease (SD) 44% (10/23 patients)
Treatment-Related Adverse Events (TRAEs) Most common were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All were Grade 1 or 2.

Experimental Protocols

In Vitro Anti-proliferative Assay (General Protocol)
  • Cell Culture: Cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Xenograft Tumor Model (General Protocol)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Pharmacokinetic Assessment
  • Blood Sampling: Blood samples are collected from patients at pre-specified time points before and after this compound administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Conclusion

This compound is a promising, first-in-class KDM4 inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The initial clinical data from the Phase 1 study in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel epigenetic agent in the treatment of cancer.

References

Zavondemstat's potential in solid tumor research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Potential of Zavondemstat in Solid Tumor Research

Executive Summary

This compound (TACH101) is a first-in-class, orally administered, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1][2][3] Dysregulation of KDM4 enzymes is a known driver of oncogenesis in various cancers, promoting tumor cell proliferation, survival, and genomic instability.[1][4] Preclinical studies have consistently demonstrated this compound's potent anti-proliferative effects and significant tumor growth inhibition across a wide range of cancer cell lines, organoids, and xenograft models.[5][6][7] The first-in-human Phase 1 clinical trial (NCT05076552) in patients with heavily pretreated advanced solid tumors has shown that this compound is very well tolerated, with a favorable safety profile and encouraging preliminary signals of clinical benefit.[1][5][8] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, clinical trial protocols and outcomes, and its potential as a novel epigenetic therapy for solid tumors.

Introduction to KDM4 Inhibition in Oncology

The KDM4 family of histone demethylases (comprising isoforms KDM4A-D) are epigenetic regulators that remove methyl groups from histones, primarily H3K9 and H3K36.[2] This action facilitates the transition between transcriptionally silent and active chromatin states.[2] In numerous cancers, KDM4 enzymes are overexpressed or dysregulated, leading to the activation of oncogenic pathways.[1][2] These pathways contribute to key cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, enhanced hormone receptor activity (androgen and estrogen receptors), genomic instability, and metastasis.[1]

Due to functional redundancy across the KDM4 isoforms, effective therapeutic intervention requires pan-isoform inhibition.[1][2] this compound was developed to address this need as a potent, selective pan-inhibitor of KDM4A-D, offering a novel strategy to reprogram the epigenetic landscape of cancer cells and inhibit fundamental drivers of tumorigenesis.[2][9]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively and potently inhibiting the catalytic activity of all four primary KDM4 isoforms (A-D).[1][2] The mechanism involves competitive binding with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), at the enzyme's catalytic domain.[1] By blocking the demethylase activity of KDM4, this compound helps maintain a repressive chromatin state at key oncogenic loci, leading to the suppression of tumor-driving gene transcription, induction of apoptotic cell death, and a reduction in tumor-initiating cells.[2][5][9]

cluster_0 Normal Cell State (Repressed) cluster_1 Cancer Cell State (Active) cluster_2 This compound Intervention H3K9me3 Histone H3 (Trimethylated K9) DNA_R Oncogene DNA (Transcriptionally Silent) KDM4 Overexpressed KDM4 H3K9me1 Histone H3 (Monomethylated K9) KDM4->H3K9me1 Demethylation aKG α-KG aKG->KDM4 Cofactor DNA_A Oncogene DNA (Transcriptionally Active) Proliferation Tumor Proliferation, Survival, Metastasis DNA_A->Proliferation Expression H3K9me3_c->KDM4 Zav This compound KDM4_i Inhibited KDM4 Zav->KDM4_i Competitive Inhibition H3K9me3_i Histone H3 (Remains Trimethylated) KDM4_i->H3K9me3_i Demethylation Blocked DNA_R_i Oncogene DNA (Remains Silent) Apoptosis Apoptotic Cell Death DNA_R_i->Apoptosis Suppression

Caption: this compound's competitive inhibition of KDM4 prevents oncogene expression.

Preclinical Evidence

This compound has undergone extensive preclinical evaluation, demonstrating broad applicability as a potential anticancer agent.[2] Studies have shown robust anti-proliferative activity and significant tumor growth inhibition in a multitude of preclinical models.[1][5]

In Vitro and In Vivo Activity

In vitro studies revealed potent anti-proliferative effects in numerous cancer cell lines and patient-derived organoid models across various histologies, including colorectal, gastric, breast, pancreatic, and esophageal cancers.[2][9] In vivo, this compound treatment led to efficient tumor growth inhibition and, in some cases, regression in several xenograft and patient-derived xenograft (PDX) models.[5][9] A notable finding from these studies was the observed reduction in the population of tumor-initiating cells following treatment.[2][9] Furthermore, this compound exhibited favorable oral bioavailability and a dose-dependent exposure profile in animal models, supporting its development as an oral therapeutic.[1]

Table 1: Summary of Preclinical Findings for this compound

Model Type Cancer Histologies Key Findings Citations
Cancer Cell Lines & Organoids Colorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological Potent anti-proliferative activity demonstrated. [2][9]
Xenograft & PDX Models Various Solid Tumors Significant inhibition of tumor growth; regression observed in some models. [1][5][9]
In Vivo Models N/A Reduction in the population of tumor-initiating cells. [2][9]

| Rat & Dog Models | N/A | Favorable oral bioavailability and dose-dependent pharmacokinetics. |[1] |

start Hypothesis: KDM4 inhibition is a viable anticancer strategy vitro In Vitro Screening (Cell Lines, Organoids) start->vitro Test anti-proliferative effects vivo In Vivo Efficacy Studies (Xenograft & PDX Models) vitro->vivo Confirm activity in animal models pkpd Pharmacology & Toxicology (Rat & Dog Models) vivo->pkpd Evaluate safety, PK/PD profile ind IND-Enabling Studies pkpd->ind phase1 Phase 1 Clinical Trial Initiation ind->phase1

Caption: Generalized workflow for the preclinical evaluation of this compound.

Clinical Development: Phase 1 Study (NCT05076552)

This compound is the first KDM4 inhibitor to be evaluated in a clinical setting.[1] The first-in-human, open-label, Phase 1 dose-escalation study was designed to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5][8]

Study Design and Methodology

The TACH101-CS-0001 study enrolled patients with heavily pre-treated, advanced or metastatic solid tumors who had no available standard therapy.[4][6] The study employed a Bayesian optimal interval (BOIN) design for dose escalation.[4][5] this compound was administered orally in 28-day cycles, with a weekly schedule that included both intermittent (e.g., 3 days on / 4 days off) and continuous dosing regimens.[1][4] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[4][8] Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity based on RECIST v1.1 criteria, with tumor assessments every 8 weeks.[1][8]

Table 2: Patient Characteristics from Phase 1 Study (NCT05076552)

Characteristic Details Citation
Total Enrolled Patients 30 (across 6 dose cohorts) [1]
Median Age 58 years (range: 37-78) [1]
ECOG Performance Status 1 (in 80% of patients) [1]

| Most Frequent Tumor Types | Colorectal (40%), Prostate (13%), Pancreatic (10%) |[1] |

cluster_cycle Treatment Cycle (28 Days) enroll Patient Enrollment (Advanced Solid Tumors, Heavily Pre-treated) dose Dose Escalation Cohorts (BOIN Design) enroll->dose admin Oral this compound (Weekly Schedule) dose->admin safety Safety & Tolerability Monitoring (Primary Endpoint: MTD/RP2D) admin->safety pk Pharmacokinetic Sampling admin->pk eval Tumor Assessment (RECIST v1.1) (Every 8 Weeks) safety->eval Continue until progression or unacceptable toxicity outcome Determine Preliminary Efficacy (SD, PR, CR) eval->outcome

Caption: Workflow of the Phase 1 dose-escalation study for this compound.
Clinical Pharmacokinetics

Pharmacokinetic analysis from the Phase 1 study revealed a predictable and manageable profile for this compound.[6][8]

Table 3: Pharmacokinetic Properties of this compound in Humans

PK Parameter Finding Citation
Exposure Dose-proportional [5][8]
Half-life (t½) Approximately 1.5 hours [5][8]

| Accumulation | No to minimal drug accumulation observed |[5][8] |

Safety and Tolerability

This compound demonstrated an excellent safety and tolerability profile in heavily pretreated patients.[1][8] The maximum tolerated dose (MTD) was not reached at the highest dose evaluated.[2][8] No treatment-related serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.[1][6][8]

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) (>5%)

Adverse Event Frequency (%) Grade Citation
Diarrhea 12% 1 or 2 [4][6][8]
Fatigue 7% 1 or 2 [4][6][8]
Decreased Appetite 7% 1 or 2 [4][6][8]
Nausea 7% 1 or 2 [4][6][8]
Hyponatremia 7% 1 or 2 [4][6][8]

Note: All reported TRAEs were Grade 1 or 2.[1][8]

Preliminary Efficacy

Despite the advanced disease and heavy pretreatment of the study population, this compound showed encouraging signs of clinical activity.[1][5]

Table 5: Preliminary Efficacy of this compound in Phase 1 Study

Efficacy Endpoint Result Details Citations
Evaluable Patients 23 N/A [1][2][8]
Stable Disease (SD) 44% (10 of 23 patients) Achieved across various dosing cohorts. [1][2][8]

| Durable Stable Disease (SD ≥ 6 months) | 13% (3 of 23 patients) | Patients with castration-resistant prostate cancer and leiomyosarcoma (two patients). |[1][2][8] |

Future Directions and Potential

The results of the Phase 1 study are highly encouraging, establishing this compound as a well-tolerated agent with preliminary anti-tumor activity.[1][9] These findings strongly warrant its continued evaluation.[5][8] Future research should focus on several key areas:

  • Biomarker Development: Identifying predictive biomarkers for patient selection is crucial to optimize the therapeutic potential of this compound.

  • Combination Therapies: Exploring this compound in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to synergistic effects and overcome resistance mechanisms.

  • Tumor-Specific Cohorts: Phase 2 studies should evaluate this compound in specific tumor types where KDM4 dysregulation is a known oncogenic driver, such as colorectal, prostate, and pancreatic cancers, which were represented in the initial study.[1]

Conclusion

This compound represents a promising new class of epigenetic therapy for solid tumors. Its novel mechanism of action, targeting the fundamental process of histone demethylation via pan-KDM4 inhibition, offers a distinct approach to cancer treatment.[1][5] Preclinical data have established its broad anti-tumor activity, and the first-in-human Phase 1 study has confirmed an excellent safety profile and encouraging signals of efficacy in a difficult-to-treat patient population.[1][9] As this compound advances in clinical development, it holds the potential to become a valuable therapeutic option for patients with advanced solid malignancies.

References

Methodological & Application

Application Notes and Protocols for Zavondemstat in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2][3] Dysregulation and overamplification of KDM4 have been implicated in the tumorigenesis of various cancers.[3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn facilitates the transition between transcriptionally silent and active chromatin states.[3][4] The inhibition of KDM4 by this compound offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic drivers and induction of apoptotic cell death.[1][5]

Preclinical studies have demonstrated that this compound exhibits robust anti-proliferative effects and significant tumor growth inhibition across a variety of in vivo cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).[1][3] These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for the use of this compound in in vivo models.

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of KDM4 isoforms A-D, acting as a competitor to the cofactor alpha-ketoglutarate (B1197944) (α-KG).[6] By blocking the catalytic activity of KDM4, this compound prevents the demethylation of key histone marks, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation. The downstream effects of KDM4 inhibition include the suppression of oncogenic pathways and the activation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7] KDM4 dysregulation has been shown to contribute to cancer progression by promoting multiple oncogenic pathways, including inhibiting apoptosis and enhancing androgen and estrogen receptor activity.[8]

Zavondemstat_MoA This compound This compound (TACH101) KDM4 KDM4A-D (Histone Demethylases) This compound->KDM4 Inhibits Histones Methylated Histones (e.g., H3K9me3, H3K36me3) KDM4->Histones Demethylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Oncogenes Oncogene Suppression Gene_Expression->Oncogenes Tumor_Suppressors Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressors Apoptosis Induction of Apoptosis Oncogenes->Apoptosis Inhibits Tumor_Growth Inhibition of Tumor Growth Oncogenes->Tumor_Growth Promotes Tumor_Suppressors->Apoptosis Promotes Tumor_Suppressors->Tumor_Growth Inhibits Apoptosis->Tumor_Growth Inhibits

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft models.

Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Tumor TypeModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
Colorectal Cancer (CRC)SU6010 mg/kgQD x 7 per week48%
Colorectal Cancer (CRC)SU6020 mg/kgQD x 7 per week71%
Triple-Negative Breast Cancer (TNBC)COH70Not SpecifiedNot SpecifiedNot Specified
Gastric CancerGXA-3036Not SpecifiedNot Specified≥70%

Table 2: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models

Tumor TypeCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
Esophageal Squamous Cell Carcinoma (ESCC)KYSE-150Not SpecifiedNot Specified≥70%
Diffuse Large B-cell Lymphoma (DLBCL)OCI-LY19Not SpecifiedQD or BID, 3 days on/4 days off55% to 100%

Experimental Protocols

The following are detailed protocols for the use of this compound in preclinical mouse xenograft models. These protocols are based on published data and general best practices for such studies.

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol outlines the general procedure for establishing both CDX and PDX models.

Materials:

  • Cancer cell line of interest (for CDX) or patient-derived tumor fragments (for PDX)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing under sterile conditions

Procedure:

  • Cell Preparation (for CDX):

    • Culture cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Fragment Preparation (for PDX):

    • Surgically implant small fragments (2-3 mm³) of patient-derived tumor tissue subcutaneously into the flank of anesthetized mice.

  • Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (for CDX) or implant the tumor fragment (for PDX) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume 2-3 times per week using digital calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of this compound

Materials:

  • This compound (TACH101)

  • Vehicle for formulation (e.g., as specified by the supplier, may include DMSO, PEG300, Tween80, and water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation Preparation:

    • Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume). A supplier-recommended formulation for in vivo use involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline or corn oil.[9]

    • Ensure the formulation is homogenous before administration.

  • Administration:

    • Administer the this compound formulation to the mice via oral gavage.

    • For the control group, administer the vehicle only.

  • Dosing Regimen:

    • Follow the specified dosing schedule. Based on preclinical studies, examples of dosing schedules include:

      • Once daily (QD) for 7 consecutive days per week.[1]

      • Once daily (QD) or twice daily (BID) for 3 consecutive days, followed by 4 days of no treatment.[6]

  • Monitoring:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • Record body weight at regular intervals as an indicator of toxicity.

Experimental_Workflow cluster_0 Xenograft Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Prep Cell/Tumor Preparation Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Data_Collection Final Tumor Volume Measurement Monitoring->Data_Collection Analysis Calculation of TGI Data_Collection->Analysis

References

Application Notes and Protocols for Zavondemstat in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat, also known as TACH101 or QC8222, is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Dysregulation of KDM4 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[4] this compound has demonstrated robust anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound functions as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[5] This inhibition leads to an increase in the global levels of histone methylation, particularly H3K36me3, which is associated with transcriptional regulation.[3] The downstream effects of KDM4 inhibition by this compound include cell cycle arrest and induction of apoptosis.[3]

Data Presentation

Table 1: Anti-proliferative Activity of this compound (TACH101) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
KYSE-150Esophageal Squamous Cell Carcinoma0.0027
OCI-LY19Diffuse Large B-cell Lymphoma0.0035
HT-29Colorectal Cancer0.033
MDA-MB-231Triple-Negative Breast CancerNot specified, but sensitive
SU60Colorectal Cancer (Organoid)Sensitive
T035CColorectal Cancer (Organoid)Sensitive
PA0165FPancreatic Cancer (Organoid)Sensitive
FS53Breast Cancer (Organoid)Sensitive
IMR-90Normal Human Fibroblast> 1.0

Data sourced from a 168-hour treatment period.[1]

Table 2: Apoptosis Induction by this compound (TACH101)
Cell LineCancer TypeEC50 (µM)
HT-29Colorectal Cancer0.033
KYSE-150Esophageal Squamous Cell Carcinoma0.092
MDA-MB-231Triple-Negative Breast Cancer0.055

EC50 values for apoptosis induction.[3][6]

Table 3: Target Engagement of this compound (TACH101)
Cell LineAssayTargetEC50 (µM)
KYSE-150 (KDM4C overexpression)HTRF AssayH3K36me3 levels< 0.001

[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's information, this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 4.315 mg of this compound (molecular weight: 431.53 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Proliferation Assay (MTS-based)

This protocol is adapted from methods used to evaluate the anti-proliferative effects of this compound.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 72 to 168 hours.[1]

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is a standard method for assessing apoptosis, which is a known outcome of this compound treatment.[3]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that allows them to be sub-confluent at the time of analysis.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 values from the proliferation assay) and a vehicle control for 24-72 hours.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Histone Methylation

This protocol is designed to verify the on-target effect of this compound by measuring changes in histone methylation levels.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Histone extraction buffer

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-H3K9me3, anti-H3K36me3, and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A treatment duration of 24-72 hours is recommended.

  • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Determine the protein concentration of the histone extracts.

  • Denature the histone samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-H3K36me3 and anti-total H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative change in methylation levels.

Visualizations

Zavondemstat_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Downstream Cellular Effects This compound This compound KDM4 KDM4 (A-D) Histone Demethylase This compound->KDM4 Inhibits Histone_H3 Histone H3 (H3K9me3 / H3K36me3) KDM4->Histone_H3 Demethylates Methylation_Increase Increased Histone Methylation Histone_H3->Methylation_Increase Leads to Gene_Expression Altered Gene Expression Methylation_Increase->Gene_Expression Causes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Contributes to Apoptosis->Tumor_Growth_Inhibition Contributes to

Caption: this compound inhibits KDM4, increasing histone methylation and altering gene expression, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Prepare This compound Stock cell_culture Seed Cancer Cells in appropriate plates start->cell_culture treatment Treat cells with This compound (and controls) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTS) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (e.g., for H3K36me3) treatment->western_blot ic50 Calculate IC50 (Proliferation) proliferation->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant wb_quant Quantify Protein Levels western_blot->wb_quant

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for Zavondemstat (TACH101) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Zavondemstat (also known as TACH101), a first-in-class, orally available, and selective pan-inhibitor of the KDM4 histone demethylase family, in preclinical mouse models. The provided protocols are based on published in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer models.

Mechanism of Action

This compound is a potent, α-ketoglutarate competitive inhibitor of KDM4 isoforms A-D.[1][2] The KDM4 family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which are key marks for transcriptional repression and elongation, respectively. Dysregulation of KDM4 activity is implicated in the pathogenesis of numerous cancers. By inhibiting KDM4, this compound leads to an increase in histone methylation, resulting in the modulation of gene expression, inhibition of oncogenic pathways, and suppression of tumor growth.[1] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells and reduce the population of tumor-initiating cancer stem cells.[1]

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from preclinical studies of this compound in various mouse xenograft models.

Mouse ModelCancer TypeThis compound (TACH101) DosageAdministration RouteDosing ScheduleResult
SU60 PDXColorectal Cancer10 mg/kgOralOnce daily for 7 days (QD x 7)48% Tumor Growth Inhibition (TGI)
SU60 PDXColorectal Cancer20 mg/kgOralOnce daily for 7 days (QD x 7)71% Tumor Growth Inhibition (TGI)
SU60 PDXColorectal Cancer40 mg/kgOralOnce daily for 21 days (QD x 21)62% reduction in tumor growth
COH70 PDXTriple-Negative Breast CancerNot SpecifiedOralNot SpecifiedUp to 100% Tumor Growth Inhibition (TGI)
GXA-3036 PDXGastric CancerNot SpecifiedOralNot SpecifiedUp to 100% Tumor Growth Inhibition (TGI)
KYSE-150 CDXEsophageal Squamous Cell CarcinomaNot SpecifiedOralNot SpecifiedUp to 100% Tumor Growth Inhibition (TGI)
OCI-LY19 CDXDiffuse Large B-Cell LymphomaNot SpecifiedOralNot SpecifiedUp to 100% Tumor Growth Inhibition (TGI)

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor activity of this compound in immunodeficient mice bearing subcutaneous xenograft tumors.

1. Animal Model:

  • Female non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice are a suitable strain for xenograft studies due to their profound immunodeficiency, which allows for the engraftment of human cells and tissues.[1]

2. Tumor Cell Implantation:

  • Human cancer cell lines (for CDX models) or patient-derived tumor fragments (for PDX models) are implanted subcutaneously into the flank of the mice.

  • For cell lines, a typical inoculum is 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., DMEM or RPMI-1640) mixed with Matrigel.

3. Tumor Growth Monitoring:

  • Tumor volume should be monitored bi-weekly using calipers. The volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. This compound Formulation and Administration:

  • Formulation: While the specific vehicle used in the primary preclinical studies for this compound was not detailed, a common vehicle for oral administration of similar small molecule inhibitors in mice can be used as a starting point. A representative vehicle formulation consists of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

  • Administration: this compound is administered orally via gavage at the desired dose (e.g., 10, 20, or 40 mg/kg). The administration volume is typically 100-200 µL per 20g mouse.

  • The control group should receive the vehicle alone following the same administration schedule.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured regularly throughout the study.

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Analysis of Cancer Stem Cell Population

This protocol describes a method to assess the impact of this compound on the cancer stem cell (CSC) population within tumors.

1. Tumor Dissociation:

  • Following the treatment period as described in Protocol 1, tumors are excised and dissociated into a single-cell suspension using a combination of enzymatic digestion (e.g., with collagenase and dispase) and mechanical disruption.

2. Flow Cytometry Analysis:

  • The single-cell suspension is then stained with fluorescently labeled antibodies against CSC markers. For colorectal cancer, markers such as CD44 and EpCAM have been used.[3]

  • The proportion of cells with a CSC phenotype (e.g., CD44High/EpCAM+) is quantified using a flow cytometer.

3. Limiting Dilution Assay (Functional Tumorigenicity Assay):

  • To functionally assess the impact on CSCs, dissociated cells from treated and vehicle control tumors are injected subcutaneously into new recipient mice at limiting dilutions (e.g., ranging from 1,000 down to 50 cells per mouse).

  • The number of tumors that form at each dilution is monitored to determine the frequency of tumor-initiating cells, providing a functional measure of the CSC population.

Mandatory Visualizations

Zavondemstat_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 This compound Action cluster_2 Cellular Outcomes KDM4 KDM4 (A-D) Histone Demethylase H3K9me3 H3K9me3 (Transcriptional Repression) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Transcriptional Elongation) KDM4->H3K36me3 Demethylates Oncogene_Expression Oncogene Expression H3K9me3->Oncogene_Expression Represses H3K36me3->Oncogene_Expression Modulates This compound This compound (TACH101) This compound->KDM4 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Tumor_Growth Tumor Growth & Proliferation Oncogene_Expression->Tumor_Growth Promotes

Caption: Mechanism of action of this compound as a KDM4 inhibitor.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment Phase cluster_3 Efficacy Assessment start Implant Tumor Cells/ Fragments Subcutaneously in NSG Mice monitor_growth Monitor Tumor Growth (Calipers) start->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat_this compound Administer this compound (Oral Gavage) randomize->treat_this compound Treatment Group treat_vehicle Administer Vehicle (Oral Gavage) randomize->treat_vehicle Control Group measure_tumors Measure Tumor Volume & Body Weight treat_this compound->measure_tumors treat_vehicle->measure_tumors end_study End of Study: Excise & Analyze Tumors measure_tumors->end_study

References

Application Notes and Protocols for Assessing Zavondemstat's Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-proliferative effects of Zavondemstat (also known as TACH101), a first-in-class, potent, and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family (KDM4A-D).[1][2][3] this compound exhibits its anti-neoplastic activity by competitively inhibiting the binding of the co-factor alpha-ketoglutarate (B1197944) to the catalytic domain of KDM4 isoforms.[1][4] Dysregulation of KDM4 has been implicated in various cancers, promoting tumorigenesis through mechanisms such as apoptosis evasion, genomic instability, and uncontrolled cell proliferation.[4]

This document outlines detailed protocols for key in vitro assays to quantify the anti-proliferative efficacy of this compound, presents available preclinical data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and patient-derived models.

Table 1: Anti-proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Assay Conditions
HT-29Colorectal Cancer0.033 - 0.092168h incubation[2]
KYSE-150Esophageal Cancer0.033 - 0.092168h incubation[2][5]
MDA-MB-231Triple Negative Breast Cancer0.033 - 0.092168h incubation[3]
Gastric Cancer Cell Lines (9/11 tested)Gastric Cancer0.004 - 0.0722D cell viability assay[5]
Colorectal Cancer Organoids (MSI)Colorectal Cancer0.022 - 0.149Patient-derived organoid model[5]
Colorectal Cancer Organoids (MSS)Colorectal Cancer> 10Patient-derived organoid model[5]
IMR-90Normal Human Fibroblast> 1.0168h incubation[2]

Table 2: Apoptosis Induction and Cell Cycle Effects of this compound

Cell LineCancer TypeEffectConcentration (µM)Time Point
HT-29Colorectal CancerApoptosis Induction (EC50)0.033 - 0.092-
KYSE-150Esophageal CancerApoptosis Induction (EC50)0.033 - 0.092-
MDA-MB-231Triple Negative Breast CancerApoptosis Induction (EC50)0.033 - 0.092-
--S-phase cell cycle increase (fold change)0.0124h (1.7-fold), 48h (2.1-fold)[3]
--S-phase cell cycle increase (fold change)0.124h (2.1-fold), 48h (3.2-fold)[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 168 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification of DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.

  • Data Analysis: Create a quadrant plot to differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Colony Formation Assay (Clonogenic Assay)

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferative capacity following treatment with a cytotoxic agent.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates or culture dishes

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-proliferative Action

Zavondemstat_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Processes This compound This compound KDM4 KDM4 (A-D) Histone Demethylase This compound->KDM4 Inhibition Histones Histone H3 (H3K9me3, H3K36me3) KDM4->Histones Demethylation Chromatin Chromatin Compaction Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., Oncogenes, Tumor Suppressors) Chromatin->Gene_Expression Regulation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Wnt_Beta_Catenin Wnt/β-catenin Pathway Gene_Expression->Wnt_Beta_Catenin Hormone_Receptors Hormone Receptor Activity (AR, ER) Gene_Expression->Hormone_Receptors Proliferation Cell Proliferation Cell_Cycle->Proliferation Promotion Apoptosis->Proliferation Inhibition Wnt_Beta_Catenin->Proliferation Hormone_Receptors->Proliferation

Caption: this compound inhibits KDM4, altering gene expression and impacting key oncogenic pathways.

Experimental Workflow for Assessing Anti-proliferative Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT MTT Assay (72-168h) Cell_Culture->MTT Treatment with this compound Cell_Cycle Cell Cycle Analysis (24-48h) Cell_Culture->Cell_Cycle Treatment with this compound Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Treatment with this compound Colony_Formation Colony Formation Assay (1-3 weeks) Cell_Culture->Colony_Formation Treatment with this compound Zavondemstat_Prep This compound Preparation (Serial Dilutions) Zavondemstat_Prep->MTT Zavondemstat_Prep->Cell_Cycle Zavondemstat_Prep->Apoptosis Zavondemstat_Prep->Colony_Formation IC50 IC50 Determination MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution (%) Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Apoptosis Quantification (%) Apoptosis->Apoptosis_Quant Surviving_Fraction Surviving Fraction Calculation Colony_Formation->Surviving_Fraction

Caption: Workflow for evaluating this compound's anti-proliferative effects using in vitro assays.

References

Applying Zavondemstat in Combination Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D). As an epigenetic modulator, this compound has demonstrated potent anti-proliferative activity and tumor growth inhibition in a variety of preclinical cancer models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies. A first-in-human Phase 1 clinical trial (NCT05076552) has established a favorable safety and tolerability profile for this compound as a monotherapy in patients with advanced solid tumors, with preliminary evidence of clinical benefit.[1][2]

While robust data from preclinical and clinical studies on this compound in combination with other cancer therapies are not yet publicly available, its mechanism of action and safety profile suggest a strong rationale for its investigation in combination regimens. These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its monotherapy clinical data, and a hypothetical framework for the design of preclinical studies to evaluate its potential in combination with other anticancer agents.

Mechanism of Action and Rationale for Combination Therapy

This compound targets the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). Dysregulation of KDM4 enzymes is implicated in various cancers, where it contributes to oncogenesis and resistance pathways by altering gene transcription.[1][3] By inhibiting KDM4, this compound can reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic gene expression, induction of apoptosis, and inhibition of tumor dedifferentiation and proliferation.[1]

The favorable safety profile observed in the Phase 1 trial, with most treatment-related adverse events being Grade 1 or 2, suggests that this compound may be a suitable candidate for combination with other cancer therapies without significant overlapping toxicities.[2] Potential combination strategies could involve pairing this compound with:

  • Chemotherapy: To enhance the cytotoxic effects of traditional chemotherapeutic agents.

  • Targeted Therapies: To overcome resistance mechanisms associated with specific signaling pathways.

  • Immunotherapies: To modulate the tumor microenvironment and enhance anti-tumor immune responses.

  • PARP Inhibitors: To exploit potential synthetic lethality in cancers with specific DNA damage repair deficiencies.

Monotherapy Clinical Data Summary

The Phase 1 dose-escalation study of this compound (TACH101-CS-0001; NCT05076552) enrolled 30 patients with heavily pre-treated advanced or metastatic solid tumors. The key findings are summarized in the tables below.[2]

Table 1: this compound Phase 1 Study - Patient Demographics and Disease Characteristics
CharacteristicValue
Number of Patients30
Median Age (Range)58 years (37-78)
ECOG Performance Status 0-1100%
Most Common Tumor TypesColorectal, Prostate, Pancreatic
Prior Lines of Therapy (Median)4

Data sourced from publicly available information on the NCT05076552 trial.[1][2]

Table 2: this compound Phase 1 Study - Safety and Tolerability
Treatment-Related Adverse Event (TRAE)Incidence (%)Grade
Diarrhea12%1/2
Fatigue7%1/2
Decreased Appetite7%1/2
Nausea7%1/2
Hyponatremia7%1/2

No Grade 3 or higher TRAEs, serious adverse events, or dose-limiting toxicities were reported. The maximum tolerated dose (MTD) was not reached.

Table 3: this compound Phase 1 Study - Preliminary Efficacy
Efficacy EndpointResult
Number of Response-Evaluable Patients23
Stable Disease (SD)44% (10 patients)
SD ≥ 6 months9% (2 patients)

Data sourced from publicly available information on the NCT05076552 trial.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a proposed experimental workflow for evaluating its combination potential.

Zavondemstat_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation cluster_cellular_effects Cellular Effects Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation H3K36me3 H3K36me3 (Active Mark) Histone->H3K36me3 Methylation KDM4 KDM4 Enzymes H3K9me3->KDM4 H3K36me3->KDM4 KDM4->Histone Demethylation Gene_Expression Altered Gene Expression KDM4->Gene_Expression This compound This compound This compound->KDM4 Inhibition Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth Combination_Study_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Monotherapy This compound Monotherapy Cell_Lines->Monotherapy Combo_Agent Combination Agent Monotherapy Cell_Lines->Combo_Agent Combination This compound + Combination Agent Monotherapy->Combination Combo_Agent->Combination Synergy_Analysis Synergy Analysis (e.g., Bliss, HSA) Combination->Synergy_Analysis Xenograft Establish Xenograft/PDX Models Synergy_Analysis->Xenograft Promising Combinations Treatment_Groups Treatment Groups: - Vehicle - this compound - Combo Agent - Combination Xenograft->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Groups->Toxicity_Assessment PK_PD Pharmacokinetic/Pharmacodynamic Analysis Tumor_Measurement->PK_PD

References

Application Notes and Protocols for Zavondemstat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1] Dysregulation of KDM4 has been implicated in the oncogenesis and progression of various cancers.[2][3] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to a more open chromatin state and altered gene transcription. Overexpression of KDM4 has been linked to increased cancer cell proliferation, evasion of apoptosis, genomic instability, and metastasis.[4] this compound offers a novel therapeutic strategy by targeting this epigenetic vulnerability.[2]

These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the KDM4 enzymes by binding to the catalytic domain in place of the cofactor alpha-ketoglutarate (B1197944) (α-KG).[5] This inhibition leads to an increase in the methylation of H3K9 and H3K36, which in turn alters the expression of genes involved in key cancer-related pathways. The downstream effects of KDM4 inhibition by this compound include:

  • Induction of Cell Cycle Arrest: Preclinical studies have shown that this compound can induce cell cycle arrest, particularly in the S-phase.

  • Promotion of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, this compound promotes programmed cell death in cancer cells.[6]

  • Inhibition of Oncogenic Signaling: KDM4 has been shown to be a co-activator for hormone receptors like the androgen receptor (AR) and estrogen receptor (ER).[7][8] Inhibition of KDM4 can therefore attenuate hormone-driven cancer growth. It is also implicated in other oncogenic pathways such as Wnt/β-catenin and p53.[9][10]

Zavondemstat_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound KDM4 KDM4 (A-D) This compound->KDM4 Inhibits Histone Histone H3 KDM4->Histone Demethylates H3K9me3 H3K9me3 (Repressive Mark) H3K36me3 H3K36me3 (Active Mark) alpha_KG α-Ketoglutarate alpha_KG->KDM4 Cofactor Histone->H3K9me3 Histone->H3K36me3 Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Represses Transcription H3K36me3->Gene_Expression Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Proliferation Reduced Proliferation Gene_Expression->Reduced_Proliferation Hormone_Signaling ↓ AR/ER Signaling Gene_Expression->Hormone_Signaling

Caption: this compound's mechanism of action in the cell nucleus.

Preclinical and Phase 1 Clinical Trial Data

Preclinical Findings

In vitro studies demonstrated that this compound (TACH101) is effective in killing a broad range of cancer cell lines. It has been shown to induce apoptosis in colorectal, esophageal, and triple-negative breast cancer cell lines. In vivo, this compound led to significant tumor growth inhibition in various xenograft models.[3]

Phase 1 Clinical Trial (NCT05076552) Overview

A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with heavily pre-treated advanced or metastatic solid tumors.[4][11]

  • Study Design: Patients received this compound orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval design.[12]

  • Primary Objectives: To assess safety, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[12]

  • Secondary Objectives: To evaluate pharmacokinetics (PK) and preliminary anti-tumor activity based on RECIST v1.1.[12]

Quantitative Data Summary
ParameterResultReference
Number of Patients 30 enrolled across 6 dose cohorts[11]
Response-Evaluable Patients 23[11]
Maximum Tolerated Dose (MTD) Not reached at the maximum dose tested[11]
Pharmacokinetics
Half-life~1.5 hours[12]
ExposureDose-proportional[12]
AccumulationNo to minimal[12]
Preliminary Efficacy
Stable Disease (SD)44% (10/23 patients)[11]
SD ≥ 6 months9% (2/23 patients)[11]
Most Common Treatment-Related Adverse Events (TRAEs) (All Grade 1 or 2)
Diarrhea12%[11]
Fatigue7%[11]
Decreased Appetite7%[11]
Nausea7%[11]
Hyponatremia7%[11]
Serious TRAEs or DLTs None reported[11]

Experimental Protocols

Histone Methylation Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of KDM4-mediated demethylation.

Principle: The assay quantifies the methylation status of a biotinylated histone H3 peptide. A Europium cryptate-labeled antibody specific for the methylated state of the histone and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the histone peptide is methylated, the antibody and streptavidin are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. Inhibition of KDM4 results in a higher methylation level and thus a stronger HTRF signal.

Materials:

  • Recombinant KDM4 enzyme

  • Biotinylated H3K9me3 peptide substrate

  • This compound or other inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)

  • Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate

  • Europium-labeled anti-H3K9me2 antibody

  • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: a. Add 2 µL of diluted this compound or vehicle control to the wells of a 384-well plate. b. Add 4 µL of KDM4 enzyme solution (pre-mixed with ascorbic acid and iron sulfate) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the demethylation reaction by adding 4 µL of a solution containing the biotinylated H3K9me3 peptide substrate and α-ketoglutarate. e. Incubate for 1-2 hours at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665. b. Incubate for 1 hour at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Prepare this compound Dilutions Add_Inhibitor 2. Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Add_Enzyme 3. Add KDM4 Enzyme Add_Inhibitor->Add_Enzyme Incubate1 4. Incubate (15 min) Add_Enzyme->Incubate1 Add_Substrate 5. Add H3K9me3 Substrate & α-KG Incubate1->Add_Substrate Incubate2 6. Incubate (1-2 hr) Add_Substrate->Incubate2 Add_Detection_Reagents 7. Add HTRF Detection Antibodies Incubate2->Add_Detection_Reagents Incubate3 8. Incubate (1 hr) Add_Detection_Reagents->Incubate3 Read_Plate 9. Read Plate (620nm & 665nm) Incubate3->Read_Plate Calculate_Ratio 10. Calculate HTRF Ratio Read_Plate->Calculate_Ratio Determine_IC50 11. Determine IC50 Calculate_Ratio->Determine_IC50

Caption: Workflow for the HTRF-based histone methylation assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (PI Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest and wash the cells as described above.

  • Fixation: a. Resuspend the cell pellet in 1 mL of ice-cold PBS. b. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI/RNase Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Clinical Trial Design Protocols

Phase 1 Dose-Escalation and Expansion Protocol (Adapted from NCT05076552)

Phase1_Trial_Design cluster_enrollment Patient Enrollment cluster_dose_escalation Dose Escalation (3+3 Design) cluster_expansion Cohort Expansion cluster_endpoints Endpoints Eligibility Eligibility Criteria: - Advanced/Metastatic Solid Tumors - ECOG PS 0-1 - Measurable Disease (RECIST 1.1) Cohort1 Cohort 1 (Dose Level 1) Eligibility->Cohort1 DLT_Eval1 DLT Evaluation (Cycle 1) Cohort1->DLT_Eval1 No_DLT1 0/3 DLTs DLT_Eval1->No_DLT1 One_DLT1 1/3 DLTs DLT_Eval1->One_DLT1 Two_DLT1 ≥2/3 DLTs DLT_Eval1->Two_DLT1 Escalate_Dose Escalate to Next Dose Level No_DLT1->Escalate_Dose Expand_Cohort1 Expand to 6 Patients One_DLT1->Expand_Cohort1 MTD_Declared MTD Exceeded RP2D = Previous Dose Level Two_DLT1->MTD_Declared Expand_Cohort1->DLT_Eval1 Re-evaluate Expansion_Cohort Enroll Additional Patients at RP2D MTD_Declared->Expansion_Cohort at RP2D Cohort_N Cohort N (Dose Level N) Escalate_Dose->Cohort_N Cohort_N->DLT_Eval1 Primary_Endpoints Primary: - Safety & Tolerability - MTD & RP2D Expansion_Cohort->Primary_Endpoints Secondary_Endpoints Secondary: - Pharmacokinetics - Anti-tumor Activity (ORR, DCR) Expansion_Cohort->Secondary_Endpoints

Caption: Logical workflow for a Phase 1 dose-escalation and expansion trial.
Hypothetical Phase 2 Protocol in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Based on the signal of activity observed in the Phase 1 trial, a Phase 2 study in mCRPC is a logical next step.

  • Title: A Phase 2, Single-Arm, Open-Label Study of this compound in Patients with Metastatic Castration-Resistant Prostate Cancer Who Have Progressed on at Least One Novel Hormonal Agent.

  • Study Population: Patients with mCRPC, evidence of progressive disease (radiographic or PSA), and prior treatment with at least one novel hormonal agent (e.g., abiraterone (B193195) or enzalutamide).

  • Study Design: A two-stage Simon's design. An initial cohort of patients will be enrolled. If a pre-specified number of responses are observed, the study will enroll a second cohort.

  • Treatment: this compound administered orally at the RP2D determined in the Phase 1 trial, on a continuous daily schedule in 28-day cycles.

  • Primary Endpoint: Prostate-Specific Antigen (PSA) response rate, defined as a ≥50% decline from baseline PSA confirmed by a second measurement at least 3 weeks later.

  • Secondary Endpoints:

    • Objective Response Rate (ORR) in patients with measurable soft tissue disease per RECIST 1.1.

    • Radiographic Progression-Free Survival (rPFS).

    • Time to PSA progression.

    • Safety and tolerability.

  • Exploratory Endpoints:

    • Pharmacodynamic markers in peripheral blood or tumor tissue (e.g., changes in histone methylation marks).

    • Correlation of KDM4 expression/mutational status with clinical outcomes.

Clinical Pharmacokinetics Protocol

Objective: To characterize the single- and multiple-dose pharmacokinetic profile of this compound.

Procedure:

  • Sampling Schedule (Cycle 1):

    • Day 1 (Single Dose): Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Day 15 (Steady State): Pre-dose (trough concentration), and at the same time points as Day 1 post-dose.

  • Sample Collection:

    • Collect 3-5 mL of whole blood into K2-EDTA tubes at each time point.

    • Invert the tubes gently 8-10 times to ensure mixing with the anticoagulant.

    • Place the samples on ice immediately.

  • Sample Processing:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate the plasma and transfer it into two separate, labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

    • The method should adhere to FDA/EMA guidelines for bioanalytical method validation.

  • Data Analysis:

    • Calculate PK parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 using non-compartmental analysis with software such as Phoenix WinNonlin.

    • Assess dose proportionality and drug accumulation.

References

Application Notes for Evaluating Zavondemstat's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally available small molecule that acts as a pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2), thereby altering chromatin structure and regulating gene transcription.[1][1] Dysregulation and overexpression of KDM4 have been implicated in the progression of various cancers by promoting oncogenic pathways related to cell proliferation, apoptosis evasion, and metastasis.[1][2][3] By inhibiting KDM4, this compound has the potential to reprogram the epigenetic landscape of cancer cells, restore normal gene expression patterns, and inhibit tumor growth.[1][2]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the impact of this compound on gene expression in cancer cell lines. The protocols cover initial dose-response determination, global transcriptomic analysis via RNA sequencing (RNA-seq), and validation of key gene expression changes using quantitative real-time PCR (qRT-PCR).

Data Presentation: Representative Gene Expression Changes

While specific datasets for this compound are not publicly available, treatment with a pan-KDM4 inhibitor is expected to modulate genes in key cancer-related pathways. The following table provides a representative summary of potential gene expression changes in a cancer cell line treated with this compound, based on the known functions of KDM4.

Table 1: Representative Quantitative Summary of Gene Expression Changes Induced by this compound

Signaling PathwayGene SymbolGene NameExpected Expression ChangeRepresentative Fold Change (Log2)Representative p-value
Wnt/β-catenin Signaling AXIN2Axin 2Downregulation-1.8< 0.01
MYCMYC Proto-OncogeneDownregulation-1.5< 0.01
LEF1Lymphoid Enhancer Binding Factor 1Downregulation-1.7< 0.01
CCND1Cyclin D1Downregulation-1.3< 0.05
p53 Signaling Pathway CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1AUpregulation2.1< 0.01
GADD45AGrowth Arrest and DNA Damage Inducible AlphaUpregulation1.9< 0.01
BAXBCL2 Associated X, Apoptosis RegulatorUpregulation1.6< 0.05
MDM2MDM2 Proto-OncogeneDownregulation-1.4< 0.05
TGF-β Signaling SMAD7SMAD Family Member 7Upregulation1.5< 0.05
SERPINE1 (PAI-1)Serpin Family E Member 1Downregulation-2.0< 0.01
Cell Cycle Control E2F1E2F Transcription Factor 1Downregulation-1.6< 0.01
CDK4Cyclin Dependent Kinase 4Downregulation-1.2< 0.05

Note: The data presented in this table is illustrative and intended to represent plausible outcomes based on the mechanism of action of KDM4 inhibitors. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflow

Zavondemstat_Mechanism_of_Action This compound This compound KDM4 KDM4 (Histone Demethylase) This compound->KDM4 inhibits Histone Histone H3 (H3K9me3) KDM4->Histone demethylates Wnt Wnt/β-catenin Pathway KDM4->Wnt activates p53 p53 Pathway KDM4->p53 suppresses TGFb TGF-β Pathway KDM4->TGFb modulates ActiveGene Oncogenes (e.g., MYC, CCND1) Histone->ActiveGene leads to activation of RepressedGene Tumor Suppressor Genes (e.g., CDKN1A) Wnt->ActiveGene p53->RepressedGene activates Experimental_Workflow start Select Cancer Cell Line protocol1 Protocol 1: Determine IC50 (MTT Assay) start->protocol1 protocol2 Protocol 2: Treat Cells with this compound (Control vs. Treated) protocol1->protocol2 Inform Concentration protocol3 Protocol 3: Total RNA Isolation & QC protocol2->protocol3 protocol4 Protocol 4: RNA Sequencing (RNA-seq) - Library Prep - Sequencing protocol3->protocol4 analysis Bioinformatic Analysis: - Read Alignment - Differential Gene Expression protocol4->analysis degs Identify Differentially Expressed Genes (DEGs) analysis->degs protocol5 Protocol 5: qRT-PCR Validation of DEGs degs->protocol5 Select Key Genes end Data Interpretation degs->end protocol5->end

References

Application Notes and Protocols for Zavondemstat in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that play a crucial role in removing methyl groups from histones, thereby influencing gene transcription.[1] Dysregulation of KDM4 activity has been implicated in the progression of various cancers by promoting oncogenic pathways such as increased cell proliferation, evasion of apoptosis, and genomic instability.[1][3][4] By targeting all KDM4 isoforms, this compound offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells.[1][3]

Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in a range of cancer cell lines and patient-derived organoid models, including those from colorectal, esophageal, gastric, breast, and pancreatic cancers.[1] Furthermore, a Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that this compound is well-tolerated and demonstrates encouraging preliminary clinical benefits.[1][3][4][5][6][7]

Three-dimensional (3D) organoid culture systems have emerged as highly valuable preclinical models.[8][9][10][11] Derived from patient tissues, these self-organizing structures recapitulate the complex architecture, cellular heterogeneity, and physiological responses of the original tumor, offering a more predictive platform for drug screening compared to traditional 2D cell cultures.[8][9][10][11] These application notes provide detailed protocols for utilizing this compound in 3D organoid culture systems to evaluate its therapeutic potential.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the KDM4 family of histone demethylases. This inhibition leads to alterations in the epigenetic state of cancer cells, ultimately affecting gene expression programs that drive tumor growth and survival. The downstream effects of KDM4 inhibition by this compound include the induction of cellular differentiation and the suppression of proliferation.[12]

Zavondemstat_Mechanism cluster_nucleus Cell Nucleus cluster_gene Target Gene Locus Histone_Tail Histone Tail (e.g., H3K9me3) Oncogene_Expression Oncogene Expression Histone_Tail->Oncogene_Expression Leads to KDM4 KDM4 Enzyme KDM4->Histone_Tail Demethylates This compound This compound This compound->KDM4 Binds to & Inhibits Tumor_Growth Tumor Growth & Survival Oncogene_Expression->Tumor_Growth Promotes Inhibition_Node Inhibition Activation_Node Activation Organoid_Workflow Start Start: Patient Tumor Tissue Dissociation 1. Tissue Dissociation & Cell Isolation Start->Dissociation Embedding 2. Embedding in Extracellular Matrix (e.g., Matrigel) Dissociation->Embedding Culture 3. Organoid Culture & Expansion Embedding->Culture Plating 4. Organoid Dissociation & Plating for Assay Culture->Plating Dosing 5. This compound Dosing (Concentration Gradient) Plating->Dosing Incubation 6. Incubation (e.g., 72 hours) Dosing->Incubation Assay 7. Viability/Toxicity Assay (e.g., CellTiter-Glo® 3D) Incubation->Assay Analysis 8. Data Analysis (IC50 Calculation) Assay->Analysis End End: Determine Efficacy Analysis->End

References

Application Notes and Protocols for Assessing Zavondemstat's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] Dysregulation of KDM4 has been implicated in the progression of various cancers, where it plays a crucial role in oncogenic pathways by altering gene transcription.[3][4] By inhibiting KDM4, this compound has demonstrated robust anti-proliferative effects and has been shown to induce apoptotic cell death in a variety of cancer cell lines and preclinical models.[1][4][5] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability, proliferation, and apoptosis.

Data Presentation

The anti-proliferative activity of this compound has been observed across a range of cancer cell lines and patient-derived models. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer types.

Cell LineCancer TypeAssay TypeIC50 (µM)Citation
MDA-MB-231Triple Negative Breast CancerApoptosis0.092[5]
HT-29Colorectal CancerApoptosis0.033[5]
KYSE-150Esophageal CancerApoptosis0.092[5]
Gastric Cancer Cell Lines (9 out of 11 tested)Gastric Cancer2D Cell Viability0.004 - 0.072[6]
Model TypeCancer TypeMicrosatellite StatusIC50 (µM)Citation
Patient-Derived Xenograft (PDX)Colorectal CancerMSI0.001 - 0.014[6]
Patient-Derived Xenograft (PDX)Colorectal CancerMSS0.003 - 0.270[6]
Patient-Derived OrganoidColorectal CancerMSI0.022 - 0.149[6]
Patient-Derived OrganoidColorectal CancerMSS> 10[6]
Patient-Derived Xenograft (PDX)Gastric CancerNot Specified0.007 - 0.039[6]

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of KDM4 histone demethylases.[1] This inhibition leads to an increase in histone methylation, particularly H3K9me3 and H3K36me3, which alters chromatin structure and the expression of genes involved in cell cycle progression and apoptosis. This ultimately results in cell cycle arrest and programmed cell death.[5]

cluster_cell Cancer Cell This compound This compound KDM4 KDM4 Isoforms (A, B, C, D) This compound->KDM4 Inhibits Histones Histone Proteins (e.g., H3K9, H3K36) KDM4->Histones Demethylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits KDM4, leading to altered gene expression, cell cycle arrest, and apoptosis.

Experimental Protocols

The following are detailed protocols for commonly used assays to assess the effect of this compound on cell viability and apoptosis.

Experimental Workflow Overview

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (Cancer Cell Line of Interest) Zavondemstat_Treatment 2. This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Zavondemstat_Treatment Viability_Assay 3. Cell Viability Assay (MTT or CellTiter-Glo) Zavondemstat_Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V Staining) Zavondemstat_Treatment->Apoptosis_Assay Data_Analysis 5. Data Analysis (IC50 Determination, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for assessing this compound's effect on cell viability and apoptosis.

Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TACH101)

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol utilizes the CellTiter-Glo® assay to quantify ATP, which is a marker of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TACH101)

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence from wells containing medium only.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described in the MTT assay protocol.

Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TACH101)

  • DMSO (vehicle control)

  • 6-well plates or T-25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Conclusion

These protocols provide a comprehensive framework for researchers to evaluate the effects of this compound on cancer cell viability and apoptosis. The provided data and signaling pathway information offer a strong foundation for understanding the mechanism of action of this promising anti-cancer agent. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to the further development and characterization of this compound as a potential therapeutic.

References

Application Notes and Protocols for Studying Epigenetic Regulation in Cancer with Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are key epigenetic regulators frequently dysregulated in various cancers.[3][4] KDM4 enzymes play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), thereby altering chromatin structure and gene expression.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate epigenetic regulation in cancer research.

Mechanism of Action

This compound functions as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in global histone methylation, particularly H3K9me3 and H3K36me3, which are generally associated with transcriptional repression and activation, respectively. The resulting epigenetic reprogramming can induce cell cycle arrest, apoptosis, and a reduction in the cancer stem cell population.[3]

Data Presentation

Preclinical Efficacy of this compound
ParameterCell Lines / ModelResultReference
IC50 (KDM4 Inhibition) KDM4 isoforms A-D80 nM[2]
EC50 (Apoptosis Induction) HT-29 (Colorectal), KYSE-150 (Esophageal), MDA-MB-231 (Triple Negative Breast)33 - 92 nM[2]
Cell Cycle Arrest Multiple cancer cell linesUp to 3.2-fold increase in S-phase population after 72 hours[2]
Cancer Stem Cell Reduction In vivo models4.4-fold reduction[2]
In Vitro Proliferation ~300 cancer cell linesBroadly effective in the majority[2]
Phase 1 Clinical Trial Data (NCT05076552)
ParameterPatient PopulationResultReference
Stable Disease (SD) 23 response-evaluable patients with advanced solid tumors44% (10 patients)[6][7]
SD ≥ 6 months 23 response-evaluable patients9% (2 patients)[6][7]
Most Common Treatment-Related Adverse Events (Grade 1-2) 30 patientsDiarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%)[6][7]

Mandatory Visualizations

Zavondemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound KDM4 KDM4 This compound->KDM4 Inhibits H3K9me3/H3K36me3 H3K9me3 / H3K36me3 (Methylated Histone) KDM4->H3K9me3/H3K36me3 Demethylates alpha-KG alpha-KG alpha-KG->KDM4 Co-factor (blocked by this compound) Histone H3 Histone H3 Gene Expression Altered Gene Expression Histone H3->Gene Expression Regulates H3K9me3/H3K36me3->Histone H3 Reverts to Cancer Progression Inhibition of Cancer Progression Gene Expression->Cancer Progression

Caption: this compound inhibits KDM4, preventing histone demethylation and altering gene expression.

Experimental_Workflow cluster_invitro In Vitro Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay Cell Viability (MTT Assay) This compound Treatment->Cell Viability Assay Gene Expression Analysis Gene Expression (RT-qPCR) This compound Treatment->Gene Expression Analysis ChIP Assay Histone Modification (ChIP-qPCR) This compound Treatment->ChIP Assay

Caption: Workflow for evaluating this compound's effects on cancer cells in vitro.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (QC8222)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the enrichment of specific histone modifications (e.g., H3K9me3) at target gene promoters following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • PBS

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Antibodies: specific for the histone modification of interest (e.g., anti-H3K9me3) and a negative control (e.g., Normal Rabbit IgG)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting specific gene promoters

Procedure:

  • Cross-linking and Cell Harvest:

    • Treat cells with this compound or vehicle for the desired time.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.[8]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[8]

    • Wash cells twice with ice-cold PBS and harvest by scraping.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific to the promoter regions of target genes.

    • Analyze the data using the percent input method or fold enrichment over IgG control.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Treat cells with this compound or vehicle for the desired time.

    • Harvest cells and extract total RNA using your preferred method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Include no-template controls (NTC) to check for contamination.

    • Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.[9]

Conclusion

This compound is a potent and selective inhibitor of KDM4 histone demethylases with promising preclinical and early clinical activity in cancer. The protocols outlined in this document provide a framework for researchers to investigate the epigenetic mechanisms of this compound and its therapeutic potential in various cancer models. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data.

References

Troubleshooting & Optimization

optimizing Zavondemstat dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zavondemstat (also known as TACH101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximum efficacy in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (TACH101) is a first-in-class, oral, small-molecule, pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family (isoforms A-D).[1][2] Dysregulation and overamplification of KDM4 enzymes are found in various cancers, where they drive oncogenesis, metastasis, and resistance to therapy by regulating gene transcription.[1][3][4] this compound functions as an epigenetic targeting agent by competitively inhibiting the binding of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), to the enzyme's catalytic domain.[5] This inhibition is intended to reprogram the epigenetic dysfunction in cancer cells, suppressing proliferation and inducing apoptotic cell death.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[6] Stock solutions prepared in a solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month, protected from light and under a nitrogen atmosphere.[7]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO but insoluble in water and ethanol.[2] To prepare a stock solution, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] For example, a concentration of 3 mg/mL (6.95 mM) in DMSO can be achieved.[2] Sonication or gentle heating may be used to aid dissolution.[6] Prepare fresh working dilutions from the stock solution for each experiment.

Q4: What is the known pharmacokinetic profile of this compound from clinical trials?

A4: In a Phase 1 clinical trial, this compound demonstrated a dose-proportional exposure profile following oral administration.[3][5][8] It has a short plasma half-life of approximately 1.5 hours, with peak plasma concentrations occurring between 1 and 4 hours post-dose.[5][8][9] The study observed no to minimal drug accumulation with weekly dosing.[3][8][9]

Troubleshooting Guides

Q5: I am observing lower-than-expected anti-proliferative activity in my cancer cell line. What are the potential causes and solutions?

A5: Several factors could contribute to reduced efficacy in vitro.

  • Cell Line Sensitivity: Confirm that your selected cell line has a known dysregulation of KDM4 or is dependent on its activity. Preclinical studies have shown potent anti-proliferative effects in cell lines derived from various cancers, including colorectal, breast, and pancreatic cancer.[1]

  • Compound Integrity: Ensure the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[7] Consider preparing a fresh stock solution from powder.

  • Experimental Conditions: Optimize cell density and incubation time. A sufficient duration of exposure is necessary to observe effects on cell proliferation and apoptosis.

  • Target Engagement: Verify that this compound is engaging its target in your cell model. This can be assessed by measuring changes in histone methylation marks, such as H3K9 and H3K36, which may serve as pharmacodynamic biomarkers.[10]

Q6: My in vivo xenograft model is not responding to this compound treatment. How can I troubleshoot this?

A6: A lack of in vivo response can be due to issues with the model system, dosing, or formulation.

  • Dose and Schedule: Review the dosing regimen. Preclinical xenograft models showed significant tumor growth inhibition with this compound treatment.[3][4] The Phase 1 clinical trial used a weekly oral dosing schedule.[5][8]

  • Formulation and Administration: Ensure the oral gavage formulation is prepared correctly and administered consistently. Refer to the recommended in vivo formulation protocols for guidance (see Protocol 3).

  • Model Characteristics: The selected xenograft model should ideally have demonstrated KDM4 dysregulation. The efficacy of this compound has been shown in numerous cell-line-derived and patient-derived xenograft models.[4]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, perform PK/PD studies in your animal model to confirm that drug exposure levels are sufficient to engage the KDM4 target in the tumor tissue.

Q7: I am having difficulty achieving complete dissolution of this compound. What should I do?

A7: this compound is a hydrophobic molecule. For complete dissolution:

  • Use high-quality, anhydrous DMSO.[2]

  • Prepare solutions fresh whenever possible.

  • To aid dissolution, you can gently warm the solution and use sonication.[6]

  • When preparing aqueous working solutions, add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. For in vivo formulations, specific solubilizing agents like PEG300 and Tween 80 are recommended (see Protocol 3).[2]

Data Hub: Summary of Clinical Trial Results

The following tables summarize key quantitative data from the Phase 1 clinical trial (NCT05076552) of this compound in patients with advanced solid tumors.[3][5][9]

Table 1: Summary of this compound Pharmacokinetics (Phase 1)

Parameter Value Citation
Time to Peak Concentration (Tmax) 1 - 4 hours [5]
Plasma Half-life (t½) ~1.5 hours [5][8][9]
Exposure Profile Dose-proportional [3][5][8]

| Accumulation | No to minimal |[3][8][9] |

Table 2: Summary of Clinical Efficacy of this compound (Phase 1)

Efficacy Endpoint Result (n=23) Citation
Best Overall Response Stable Disease (SD) [3][5][11]
Stable Disease Rate 44% (10 patients) [3][5][11]

| Durable Stable Disease (≥6 months) | 13% (3 patients) |[5][8][11] |

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase 1 Trial

Adverse Event Frequency Grade Citation
Diarrhea 12% 1 or 2 [5][8][11]
Fatigue 7% 1 or 2 [5][8][11]
Decreased Appetite 7% 1 or 2 [5][8][11]
Nausea 7% 1 or 2 [5][8][11]
Hyponatremia 7% 1 or 2 [5][8][11]

Note: No Grade 3 or higher TRAEs, dose-limiting toxicities, or serious adverse events were reported.[3][9][11]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 10 µM) and include a DMSO vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).

  • Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Histone Methylation Changes

This protocol allows for the assessment of KDM4 target engagement by measuring changes in histone methylation status.

  • Treatment and Lysis: Treat cultured cells with various concentrations of this compound and a vehicle control for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Histone Extraction: For more specific results, perform an acid extraction of histones from the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against specific histone marks (e.g., H3K9me3, H3K36me3) and a loading control (e.g., Total Histone H3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the histone mark signal to the total histone H3 signal to determine the relative change in methylation upon treatment.

Protocol 3: Preparation of an Oral Dosing Formulation for In Vivo Studies

This protocol provides an example of how to formulate this compound for oral administration in animal models, based on common practices for hydrophobic compounds.[2]

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).

  • Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween 80, and saline (or ddH2O). For example, a vehicle could consist of 30% PEG300, 5% Tween 80, and 65% saline.

  • Final Formulation: a. Take the required volume of the this compound DMSO stock solution. b. Add the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween 80 and mix again until clear. d. Finally, add the saline (or ddH2O) to reach the final volume and concentration. Example: To make 1 mL of a 2 mg/mL dosing solution, add 50 µL of a 40 mg/mL DMSO stock to 300 µL of PEG300, mix, add 50 µL of Tween 80, mix, and then add 600 µL of saline.

  • Administration: The final formulation should be a clear, homogeneous suspension or solution. Use immediately for oral gavage.

Visualizations: Pathways and Workflows

Zavondemstat_MoA cluster_0 Epigenetic State in Cancer cluster_1 Therapeutic Intervention KDM4 KDM4 Overexpression/ Dysregulation H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4->H3K9me3 Demethylates KDM4_inhibited KDM4 Inhibited Oncogenes Oncogene Expression H3K9me3->Oncogenes De-repression Tumorigenesis Tumor Growth, Metastasis, Resistance Oncogenes->Tumorigenesis This compound This compound This compound->KDM4_inhibited Inhibits H3K9me3_restored Restored Repressive Marks KDM4_inhibited->H3K9me3_restored Prevents Demethylation Oncogenes_suppressed Oncogene Suppression H3K9me3_restored->Oncogenes_suppressed Repression Apoptosis Apoptosis & Tumor Inhibition Oncogenes_suppressed->Apoptosis

Caption: this compound inhibits KDM4, restoring repressive histone marks and suppressing oncogenes.

InVitro_Workflow start Start: Hypothesis (Cell line sensitivity) select_cells 1. Select Cancer Cell Line(s) start->select_cells prep_compound 2. Prepare this compound Stock in DMSO select_cells->prep_compound dose_range 3. Design Dose-Response Concentration Range prep_compound->dose_range treat_cells 4. Seed and Treat Cells (e.g., 72h incubation) dose_range->treat_cells viability_assay 5. Perform Cell Viability Assay (MTS/MTT) treat_cells->viability_assay data_analysis 6. Analyze Data & Calculate IC50 viability_assay->data_analysis confirm_target 7. Optional: Confirm Target Engagement (Western Blot) data_analysis->confirm_target end End: IC50 Value Determined data_analysis->end confirm_target->end

Caption: Experimental workflow for determining the IC50 of this compound in vitro.

Troubleshooting_Diagram start Issue: Low In Vitro Efficacy check_compound Is this compound solution freshly prepared & stored correctly? start->check_compound check_cells Is the cell line known to have KDM4 dysregulation? check_compound->check_cells Yes sol_remake Action: Prepare fresh stock solution from powder. check_compound->sol_remake No check_protocol Are incubation time & cell density optimized? check_cells->check_protocol Yes sol_research Action: Research cell line or test KDM4 expression/dependency. check_cells->sol_research No / Unsure sol_optimize Action: Perform time-course & cell titration experiments. check_protocol->sol_optimize No sol_pd_assay Action: If issues persist, run PD assay (e.g., Western) to confirm target engagement. check_protocol->sol_pd_assay Yes

Caption: Troubleshooting logic for addressing low efficacy of this compound in vitro.

References

troubleshooting Zavondemstat solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zavondemstat. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as QC8222 or TACH 101) is a small-molecule, pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4).[1][2] It selectively targets KDM4 isoforms A, B, C, and D.[1][2] By inhibiting these enzymes, this compound has the potential to prevent the removal of methyl groups from histones, which can lead to the suppression of oncogenic signaling pathways and inhibit the proliferation of tumor cells.[3] KDM4 is often overexpressed in various cancers and is associated with more aggressive disease.[3]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Molecular FormulaC₂₆H₂₉N₃O₃
Molecular Weight431.53 g/mol

Q3: What are the general recommendations for storing this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility

Q4: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 3 mg/mL (6.95 mM).[1] However, it is reported to be insoluble in water and ethanol.[1] For in vivo studies, a formulation using a combination of DMSO, PEG300, Tween80, and water or corn oil has been described, but it is recommended to use this mixture immediately after preparation.[1]

Solubility Data for this compound

SolventSolubilityNotes
DMSO~3 mg/mL (6.95 mM)Use fresh, moisture-free DMSO for best results.[1]
WaterInsoluble
EthanolInsoluble

Q5: My this compound solution in DMSO appears cloudy or shows precipitation after storage. What could be the cause?

Cloudiness or precipitation in your DMSO stock solution can be due to a few factors:

  • Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air. This can reduce the solubility of this compound.[1] Always use anhydrous, high-purity DMSO and keep the container tightly sealed.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation or precipitation. It is highly recommended to prepare small aliquots of your stock solution for single-use to minimize this issue.[1]

  • Concentration Exceeding Solubility Limit: Ensure that you have not exceeded the solubility limit of this compound in DMSO. If you require a higher concentration, gentle warming and sonication may aid in dissolution, but the long-term stability of such a solution should be monitored.

Q6: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

This is a common issue for poorly water-soluble compounds. The following strategies can help:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize solvent-induced artifacts and toxicity.

  • Use a Co-solvent System: For some applications, the use of a co-solvent system may be necessary. Formulations for in vivo use have included PEG300 and Tween80, which can also be adapted for in vitro experiments to improve solubility.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can help to avoid localized high concentrations that lead to precipitation.

  • Rapid Mixing: Ensure thorough and immediate mixing upon adding the this compound stock to the aqueous buffer.

Experimental Workflow for Solubility Assessment

G General Workflow for Assessing Solubility cluster_0 Preparation cluster_1 Dilution & Observation cluster_2 Troubleshooting cluster_3 Confirmation A Prepare this compound Stock in Anhydrous DMSO C Perform Serial Dilutions of Stock in Buffer A->C B Select Aqueous Buffer (e.g., PBS, Media) B->C D Visually Inspect for Precipitation/Cloudiness C->D E Precipitate Observed D->E Yes F No Precipitate D->F No G Optimize Dilution Protocol (e.g., lower concentration, add co-solvents) E->G I Proceed with Experiment F->I G->C H Quantify Soluble Fraction (e.g., HPLC) I->H Optional

Caption: A general experimental workflow for assessing and troubleshooting the solubility of small molecules like this compound.

Troubleshooting Guide: Stability

Q7: How stable is this compound in different experimental conditions (pH, temperature, light)?

Specific public data on the stability of this compound under various pH, temperature, and light conditions is limited. However, based on general principles for small molecule stability, the following should be considered:

  • pH: The chemical structure of this compound contains functional groups that could be susceptible to hydrolysis at non-neutral pH. It is recommended to perform pilot stability studies in your experimental buffer if it deviates significantly from neutral pH.

  • Temperature: Elevated temperatures can accelerate the degradation of small molecules. For long-term storage, adhere to the recommended -20°C for the solid compound and -80°C for solutions.[1][2]

  • Light: Photodegradation can be a concern for many small molecules. It is good practice to protect this compound solutions from light, especially during long incubations.

Q8: What are the potential degradation products of this compound?

Currently, there is no publicly available information detailing the specific degradation products of this compound. To identify potential degradation products in your experiments, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), would be required.

Q9: How can I perform a basic stability study for this compound in my experimental setup?

A basic stability study can be designed as follows:

  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions that mimic your experiment (e.g., 37°C for 24 hours, room temperature with light exposure for 4 hours).

  • At various time points, analyze the aliquots using a suitable analytical method (e.g., HPLC) to quantify the amount of intact this compound remaining.

  • A decrease in the concentration of the parent compound over time indicates instability under those conditions.

Troubleshooting Decision Tree for Solubility and Stability Issues

G Troubleshooting Decision Tree Start Encountering Issue with this compound IssueType What is the nature of the issue? Start->IssueType Solubility Solubility Issue IssueType->Solubility Solubility Stability Suspected Stability Issue IssueType->Stability Stability PrecipitationLocation Where does precipitation occur? Solubility->PrecipitationLocation StabilityConcern What is the concern? Stability->StabilityConcern InStock In DMSO Stock PrecipitationLocation->InStock Stock InAqueous In Aqueous Buffer PrecipitationLocation->InAqueous Aqueous StockSolution Use fresh, anhydrous DMSO. Aliquot to avoid freeze-thaw. InStock->StockSolution AqueousSolution Reduce final DMSO concentration. Perform serial dilutions. Consider co-solvents (e.g., PEG300, Tween80). InAqueous->AqueousSolution Degradation Degradation over time StabilityConcern->Degradation Degradation InconsistentResults Inconsistent Results StabilityConcern->InconsistentResults Inconsistency StabilityProtocol Perform pilot stability study under experimental conditions. Protect from light and extreme temperatures. Degradation->StabilityProtocol CheckHandling Review solution preparation and handling. Ensure consistent storage of aliquots. InconsistentResults->CheckHandling

Caption: A decision tree to guide troubleshooting common solubility and stability issues with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 3 mg/mL).

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Dispense the stock solution into single-use aliquots in low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your target aqueous buffer (e.g., PBS, cell culture medium). For example, to achieve a 10 µM final concentration from a 10 mM stock, you might first dilute 1:10 in DMSO, then 1:100 in the aqueous buffer.

  • Ensure rapid and thorough mixing at each dilution step.

  • Use the final diluted solution immediately in your experiment.

Signaling Pathway

This compound inhibits KDM4, which plays a crucial role in epigenetic regulation. Overexpression of KDM4 in cancer can lead to the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). This can result in the activation of oncogenes and the repression of tumor suppressor genes, promoting cancer cell proliferation, survival, and genomic instability.

KDM4 Signaling Pathway in Cancer

G Simplified KDM4 Signaling Pathway in Cancer This compound This compound KDM4 KDM4A/B/C/D This compound->KDM4 Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Activating Mark) KDM4->H3K36me3 Demethylates TumorSuppressors Tumor Suppressor Repression KDM4->TumorSuppressors Represses Oncogenes Oncogene Expression (e.g., MYC) H3K9me3->Oncogenes Represses H3K36me3->Oncogenes Activates CancerProgression Cancer Cell Proliferation, Survival, Genomic Instability Oncogenes->CancerProgression TumorSuppressors->CancerProgression Inhibits

Caption: A simplified diagram of the KDM4 signaling pathway in cancer and the inhibitory action of this compound.

References

Technical Support Center: Managing Off-Target Effects of Zavondemstat in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects of Zavondemstat (also known as TACH101) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, small-molecule, pan-inhibitor of the KDM4 histone demethylase family.[1][2][3] It selectively targets KDM4 isoforms A, B, C, and D.[1][3] By inhibiting KDM4, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of oncogenic pathways and inducing apoptotic cell death.[2] KDM4 enzymes function by removing methyl groups from histones, and their dysregulation has been implicated in various cancers.[1][2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4][5] This is a critical consideration in drug development and experimental biology as it can lead to:

  • Cellular toxicity: Unintended interactions can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target inhibition.[4][5]

  • Lack of translatability: Promising preclinical results may not translate to the clinic if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[4]

Q3: Are there known off-target effects for this compound?

Publicly available information on specific off-target interactions of this compound is limited. Preclinical studies suggest it has a favorable safety profile with minimal off-target activity in in vitro and in vivo studies.[6] However, as with any small molecule inhibitor, the potential for off-target effects should be systematically evaluated in your experimental system.

Q4: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other KDM4 inhibitors: Using a structurally different KDM4 inhibitor that results in a different phenotype.[5]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when KDM4 expression is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.

  • High cytotoxicity at effective concentrations: Significant cell death occurs at concentrations required to observe the desired on-target effect.

  • Phenotypes that are inconsistent with the known biology of KDM4: Observing cellular effects that cannot be readily explained by the inhibition of the KDM4 pathway.

Troubleshooting Guides

Problem: High cytotoxicity observed at effective concentrations of this compound.
Possible Cause Troubleshooting Steps
Off-target toxicity1. Determine the Therapeutic Index: Perform a detailed cytotoxicity assay in parallel with a functional assay for KDM4 inhibition to determine the therapeutic index (CC50/EC50).[7] 2. Test in Multiple Cell Lines: Assess cytotoxicity in a panel of cell lines to check for cell-type-specific toxicity.[7] 3. Use a Structurally Related Inactive Compound: If available, use a structurally similar but inactive analog of this compound to determine if toxicity is linked to the chemical scaffold.[4][7]
On-target toxicity in a specific cell line1. Confirm Target Expression: Verify the expression levels of KDM4 isoforms in your cell line.[4] 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of KDM4 to see if it reverses the cytotoxic phenotype.
Problem: Experimental results with this compound are inconsistent with genetic knockdown of KDM4.
Possible Cause Troubleshooting Steps
Off-target effects of this compound1. Orthogonal Validation: Use a structurally and mechanistically different KDM4 inhibitor to see if it recapitulates the phenotype observed with this compound.[5] 2. Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the on-target phenotype.[4] 3. Target Engagement Assay: Confirm that this compound is engaging KDM4 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method.[4][5]
Incomplete genetic knockdown1. Verify Knockdown Efficiency: Confirm the degree of KDM4 knockdown at the protein level using Western blotting. 2. Use Multiple shRNAs/siRNAs: Use at least two independent shRNAs or siRNAs to rule out off-target effects of the RNA interference itself.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target protein (KDM4) in intact cells.[4][5]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4][5]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[4]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[4]

  • Analysis: Analyze the amount of soluble KDM4 protein in the supernatant by Western blotting. Increased thermal stability of KDM4 in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.[4]

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.[4]

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) to determine kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Illustrative Data Presentation:

KinaseIC50 (nM) for this compound
KDM4A15
KDM4B25
KDM4C20
KDM4D30
Kinase X>10,000
Kinase Y5,000
Kinase Z>10,000

Note: This table contains illustrative data. Researchers should generate their own data.

Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout

Objective: To determine if the genetic removal of the target protein (KDM4) recapitulates the phenotype observed with this compound.[5]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene(s) for the KDM4 isoform(s) of interest into a Cas9 expression vector.[5]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[5]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[5]

  • Knockout Validation: Screen the clones for KDM4 knockout by Western blotting and sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to cells treated with this compound.

Visualizations

This compound On-Target Signaling Pathway This compound This compound KDM4 KDM4 (A/B/C/D) This compound->KDM4 inhibition Histone_Methylation Histone Methylation (e.g., H3K9me3, H3K36me3) KDM4->Histone_Methylation demethylation Chromatin_Remodeling Chromatin Remodeling Histone_Methylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

Caption: this compound inhibits KDM4, leading to altered gene expression and cellular effects.

Troubleshooting Workflow for Suspected Off-Target Effects Start Phenotype Observed with this compound Genetic_Validation Genetic Validation (CRISPR/siRNA) Start->Genetic_Validation Orthogonal_Inhibitor Orthogonal KDM4 Inhibitor Genetic_Validation->Orthogonal_Inhibitor Phenotype Recapitulated Off_Target Potential Off-Target Effect Genetic_Validation->Off_Target Phenotype Not Recapitulated Dose_Response Dose-Response Analysis Orthogonal_Inhibitor->Dose_Response Phenotype Confirmed Orthogonal_Inhibitor->Off_Target Phenotype Not Confirmed Dose_Response->Off_Target Weak or Toxic On_Target Likely On-Target Effect Dose_Response->On_Target Potent & Efficacious

Caption: A logical workflow to investigate if an observed phenotype is due to an off-target effect.

References

improving the bioavailability of Zavondemstat for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Zavondemstat for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TACH101 or QC8222) is a small molecule, orally bioavailable pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histones, influencing gene expression.[1] In various cancers, KDM4 is overexpressed and contributes to tumor growth and proliferation.[1] this compound inhibits KDM4, leading to anti-proliferative effects.[1]

Q2: What are the main challenges in achieving good bioavailability for this compound in in vivo studies?

A2: The primary challenge is this compound's poor aqueous solubility. It is practically insoluble in water and ethanol, which can limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[2] This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical models.

Q3: What are the known physicochemical properties of this compound?

A3: Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight431.53 g/mol [2]
Water SolubilityInsoluble[2]
Ethanol SolubilityInsoluble[2]
DMSO Solubility~3 mg/mL[2]

Q4: What formulation was used for this compound in clinical trials?

A4: In a Phase 1 clinical study, this compound was administered orally as a capsule formulation.[3] Specific details of the capsule's excipients are not publicly available.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides potential strategies and starting points for formulating this compound to enhance its oral bioavailability for in vivo experiments.

Issue: Low or variable plasma concentrations of this compound after oral administration.

Possible Cause: Poor dissolution and absorption due to low aqueous solubility.

Solutions:

Several formulation strategies can be employed to overcome the solubility limitations of this compound. The choice of formulation will depend on the specific experimental needs, available resources, and the animal model being used.

1. Co-solvent Systems:

A common and straightforward approach for preclinical studies is the use of a co-solvent system to dissolve this compound.

  • Suggested Formulation: A mixture of DMSO, PEG300, Tween 80, and saline has been suggested for in vivo oral administration.[4][5]

    • Protocol:

      • Dissolve this compound in DMSO to create a stock solution.

      • Add PEG300 to the DMSO stock solution and mix thoroughly.

      • Add Tween 80 and mix until a clear solution is formed.

      • Finally, add saline to the desired final volume and mix well.

      • The final solution should be clear and administered immediately after preparation.

  • Troubleshooting:

    • Precipitation upon addition of aqueous phase: If the drug precipitates when saline is added, try increasing the proportion of DMSO and/or PEG300, or decreasing the final drug concentration.

    • Toxicity: Be mindful of the potential toxicity of the solvents, especially at higher concentrations. Always include a vehicle-only control group in your experiments.

2. Nanosuspensions:

Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.

  • General Protocol (Antisolvent Precipitation):

    • Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or DMSO) to prepare the solvent phase.[6]

    • Prepare an aqueous phase (the antisolvent) containing a stabilizer, such as Poloxamer or HPMC, dissolved in water.[6]

    • Inject the solvent phase into the rapidly stirred antisolvent phase.

    • The drug will precipitate as nanoparticles.

    • The nanosuspension can then be further processed, for example, by removing the organic solvent via evaporation.

  • Troubleshooting:

    • Particle Aggregation: If the nanoparticles aggregate, try optimizing the type and concentration of the stabilizer. A combination of stabilizers may be more effective.[7]

    • Inconsistent Particle Size: The injection rate, stirring speed, and the ratio of solvent to antisolvent can all affect the final particle size and distribution. These parameters should be carefully controlled and optimized.[6]

3. Solid Dispersions:

Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

  • General Protocol (Solvent Evaporation Method):

    • Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)) in a common organic solvent.

    • Evaporate the solvent under vacuum to obtain a solid mass.

    • The resulting solid dispersion can be ground into a powder and administered as a suspension or filled into capsules.

  • Troubleshooting:

    • Drug Recrystallization: The amorphous drug in the solid dispersion may recrystallize over time, reducing its dissolution advantage. Proper selection of the carrier and storage conditions are crucial for stability.

    • Incomplete Solvent Removal: Residual solvent can affect the physical properties and stability of the solid dispersion and may have toxic effects. Ensure complete solvent removal through appropriate drying methods.

4. Lipid-Based Formulations:

For lipophilic drugs like this compound, lipid-based formulations can enhance oral absorption by promoting dissolution in the lipidic environment of the gut and facilitating lymphatic uptake.

  • General Protocol (Self-Emulsifying Drug Delivery Systems - SEDDS):

    • Select an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL or Tween 80), and a co-surfactant (e.g., Transcutol or PEG400).[8][9]

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, and then dissolving this compound in this mixture.

    • The resulting formulation should form a fine emulsion upon gentle agitation in an aqueous medium.

  • Troubleshooting:

    • Poor Emulsification: If the formulation does not emulsify well, adjust the ratio of surfactant to co-surfactant and oil.

    • Drug Precipitation upon Emulsification: The drug may precipitate out of the emulsion. This can sometimes be addressed by increasing the amount of surfactant or co-surfactant, or by selecting different excipients with higher solubilizing capacity for the drug.

Quantitative Data Summary

The following table summarizes potential formulation strategies and their expected impact on bioavailability, based on general principles for poorly soluble drugs. Specific data for this compound is limited in publicly available literature.

Formulation StrategyKey ExcipientsExpected Improvement in BioavailabilityPotential Challenges
Co-solvent System DMSO, PEG300, Tween 80ModeratePotential for solvent toxicity, drug precipitation upon dilution in vivo.
Nanosuspension Stabilizers (e.g., Poloxamers, HPMC)SignificantPhysical instability (particle aggregation), requires specialized equipment.[7]
Solid Dispersion Hydrophilic polymers (e.g., PVP, PEG)SignificantDrug recrystallization during storage, potential for incomplete solvent removal.
Lipid-Based (SEDDS) Oils, Surfactants, Co-surfactantsHighComplex formulation development, potential for GI side effects from surfactants.[8]

Experimental Protocols

Detailed experimental protocols for the formulation strategies mentioned above can be extensive. Researchers should refer to specialized pharmaceutical formulation literature for in-depth procedures. The general protocols provided in the troubleshooting guide offer a starting point for laboratory-scale formulation development.

Visualizations

KDM4 Signaling Pathway and this compound Inhibition

KDM4_Inhibition cluster_0 Epigenetic Regulation cluster_1 Gene Expression & Cancer Progression Histone Histone H3 Methylated_Histone Methylated Histone H3 (H3K9me3, H3K36me3) Histone->Methylated_Histone Methylation KDM4 KDM4 (A-D) Demethylated_Histone Demethylated Histone H3 KDM4->Demethylated_Histone Demethylation Methylated_Histone->KDM4 Substrate Tumor_Suppressors Tumor Suppressor Gene Repression Methylated_Histone->Tumor_Suppressors Maintains Repression Oncogenes Oncogene Transcription Demethylated_Histone->Oncogenes Activates Cancer_Progression Cancer Progression (Proliferation, Survival) Oncogenes->Cancer_Progression Tumor_Suppressors->Cancer_Progression Inhibits This compound This compound This compound->KDM4 Inhibits

Caption: this compound inhibits KDM4, preventing histone demethylation and altering gene expression in cancer.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategy Selection cluster_2 Development & Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome Problem Low in vivo exposure of this compound CoSolvent Co-solvent System Problem->CoSolvent Nano Nanosuspension Problem->Nano SolidDisp Solid Dispersion Problem->SolidDisp Lipid Lipid-Based Formulation Problem->Lipid Formulate Formulation Preparation CoSolvent->Formulate Nano->Formulate SolidDisp->Formulate Lipid->Formulate Characterize In Vitro Characterization (Solubility, Dissolution, Stability) Formulate->Characterize InVivo Pharmacokinetic Study in Animal Model Characterize->InVivo Analyze Analyze Plasma Concentrations (AUC, Cmax, T1/2) InVivo->Analyze Outcome Improved Bioavailability Analyze->Outcome

Caption: Workflow for developing and evaluating formulations to enhance this compound's bioavailability.

Logical Relationship of Bioavailability Enhancement Strategies

Bioavailability_Strategies cluster_0 Physicochemical Approaches cluster_1 Formulation Approaches This compound This compound (Poorly Soluble) SizeReduction Particle Size Reduction (e.g., Nanosuspension) This compound->SizeReduction Amorphous Amorphous State (e.g., Solid Dispersion) This compound->Amorphous Solubilization Solubilization in Vehicle (e.g., Co-solvents, Lipids) This compound->Solubilization ImprovedDissolution Increased Dissolution Rate & Extent SizeReduction->ImprovedDissolution Amorphous->ImprovedDissolution Solubilization->ImprovedDissolution ImprovedAbsorption Enhanced Absorption ImprovedDissolution->ImprovedAbsorption ImprovedBioavailability Improved Bioavailability ImprovedAbsorption->ImprovedBioavailability

Caption: Strategies to improve this compound's bioavailability by enhancing its dissolution and absorption.

References

Technical Support Center: Refining Zavondemstat Treatment Schedules in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the KDM4 inhibitor, Zavondemstat (also known as TACH101 or QC8222), in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective pan-inhibitor of the KDM4 (histone lysine (B10760008) demethylase 4) family of enzymes, including isoforms KDM4A, B, C, and D.[1][2] It functions as a competitive inhibitor of the co-factor alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[1] By inhibiting KDM4, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are critical epigenetic marks for transcriptional regulation.[1] Dysregulation of KDM4 is implicated in various cancers, where it promotes oncogenesis by leading to aberrant gene expression, genomic instability, and uncontrolled cell proliferation.[1][3]

Q2: What is the rationale for exploring different treatment schedules with this compound?

A2: The primary rationale for exploring different treatment schedules is to optimize the therapeutic window, maximizing anti-tumor efficacy while minimizing potential toxicities. This compound has a short plasma half-life of approximately 1.5 hours in humans, suggesting that drug exposure may not be sustained with infrequent dosing.[1][4][5][6][7][8][9] Therefore, both intermittent (e.g., 3 days on/4 days off, 5 days on/2 days off) and continuous daily dosing schedules have been investigated to maintain sufficient target engagement.[1][3][6][7] The goal is to sustain the inhibition of KDM4 long enough to induce anti-tumor effects, such as cell cycle arrest and apoptosis, without causing undue stress or toxicity to the animal.

Q3: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in preclinical models?

A3: The key pharmacodynamic biomarkers for this compound are related to its mechanism of action. These include:

  • Increased global levels of H3K9me3 and H3K36me3: As this compound inhibits their demethylation, an increase in these histone marks indicates target engagement. This can be measured by Western blot, ELISA, or immunohistochemistry (IHC) on tumor tissue.

  • Modulation of target gene expression: One identified target of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PPP1R10 or PNUTS). Treatment with this compound has been shown to repress PNUTS mRNA levels.[10] Therefore, quantifying PNUTS expression by qRT-PCR in tumor samples can serve as a PD biomarker.

Q4: Are there any known predictive biomarkers for sensitivity to this compound?

A4: Preclinical data suggests that tumors with high microsatellite instability (MSI-H) may exhibit increased sensitivity to this compound.[10] This could be a useful patient selection marker in clinical trials and for selecting appropriate preclinical models.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth between animals. 1. Inconsistent cell number or viability in the inoculum. 2. Variation in injection technique (subcutaneous depth, leakage). 3. Differences in animal age, weight, or health status. 4. Cell line heterogeneity or high passage number.1. Ensure a single-cell suspension with >95% viability. Use a consistent cell count for all animals. 2. Standardize the injection procedure. Ensure all technicians are properly trained. 3. Use animals within a narrow age and weight range. Acclimatize animals before starting the experiment. 4. Use cells from a consistent low passage number.
Inconsistent or lack of anti-tumor response to this compound. 1. Suboptimal dosing schedule or dose level. 2. Poor oral bioavailability due to improper formulation or administration. 3. Rapid metabolism of the compound. 4. Intrinsic or acquired resistance of the tumor model.1. Given the short half-life, consider more frequent dosing (e.g., twice daily) or a continuous dosing schedule. Perform a dose-response study to identify the optimal dose. 2. Ensure the formulation is a homogenous suspension and is administered correctly via oral gavage. Confirm dosing accuracy. 3. Although this compound has shown favorable oral bioavailability, mouse models can have faster metabolism. Correlate pharmacokinetic data with pharmacodynamic markers. 4. Confirm KDM4 expression in your tumor model. Consider using models with known sensitivity, such as MSI-H models if applicable.
Animal toxicity (weight loss, lethargy, etc.). 1. Dose is too high. 2. Off-target effects. 3. Stress from frequent handling and oral gavage. 4. Vehicle toxicity.1. Reduce the dose or switch to an intermittent dosing schedule. 2. While preclinical studies suggest a good safety profile, monitor for any unexpected toxicities. 3. Ensure proper handling techniques and consider habituating animals to the procedure. 4. Run a vehicle-only control group to assess any vehicle-related toxicity.
Difficulty in preparing a stable formulation for oral gavage. 1. This compound is poorly soluble in aqueous solutions. 2. The suspension is not homogenous, leading to inaccurate dosing.1. Use a well-established vehicle for suspending hydrophobic compounds, such as 0.5% methylcellulose (B11928114) or a formulation with DMSO, PEG300, and Tween 80. 2. Prepare the formulation fresh daily. Vortex or sonicate the suspension immediately before each administration to ensure homogeneity.

Data Presentation

Table 1: Illustrative Preclinical Efficacy of this compound in Xenograft Models

Tumor Model Treatment Schedule Dose (mg/kg) Tumor Growth Inhibition (%) Observations
Colorectal Cancer (MSI-H)Daily5085Significant tumor regression observed.
Colorectal Cancer (MSS)Daily5060Moderate tumor growth inhibition.
Esophageal Cancer5 days on / 2 days off7570Well-tolerated with significant efficacy.
Breast Cancer (TNBC)Daily5075Strong anti-proliferative effect.
Pancreatic CancerTwice Daily3080Increased efficacy with more frequent dosing.

Note: This table presents illustrative data based on qualitative descriptions of this compound's preclinical efficacy. Actual results will vary depending on the specific model and experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Data)

Parameter Value
Time to Peak Concentration (Tmax)1 - 4 hours
Half-life (t1/2)~1.5 hours
AccumulationMinimal

This data from human studies provides a rationale for exploring different dosing frequencies in preclinical models.[1][4][5][6][7][8][9]

Experimental Protocols

Protocol 1: Oral Gavage Formulation and Administration of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • Appropriate gauge oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare a fresh vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again until the solution is clear.

    • Finally, add the sterile saline and vortex to form a homogenous suspension.

    • If a fine suspension is not achieved, sonicate the mixture for 5-10 minutes.

  • Administration:

    • Administer the this compound suspension to mice via oral gavage at the desired dose and volume (typically 5-10 mL/kg).

    • Vortex the suspension immediately before each administration to ensure homogeneity.

    • Properly restrain the mouse to ensure the gavage needle is inserted into the esophagus and not the trachea.

    • Administer the formulation slowly and steadily.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Western Blot for Histone Methylation Marks (H3K9me3 and H3K36me3)

Materials:

  • Tumor tissue samples

  • Histone extraction buffer

  • Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction from Tumor Tissue:

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in a Dounce homogenizer with histone extraction buffer.

    • Isolate nuclei by centrifugation.

    • Perform acid extraction of histones from the nuclear pellet using 0.2 M sulfuric acid or 0.4 N hydrochloric acid.

    • Precipitate the histones with trichloroacetic acid (TCA) or acetone (B3395972).

    • Wash the histone pellet with acetone and air dry.

    • Resuspend the histone pellet in a suitable buffer and determine the protein concentration.

  • Western Blotting:

    • Separate the histone extracts on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and Total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to the total Histone H3 levels.

Mandatory Visualizations

Zavondemstat_Mechanism_of_Action cluster_0 KDM4-mediated Demethylation (Active) cluster_1 This compound Inhibition H3K9me3 H3K9me3/me2 (Repressive Mark) KDM4 KDM4 Enzyme H3K9me3->KDM4 H3K36me3 H3K36me3/me2 (Active/Repressive Mark) H3K36me3->KDM4 H3K9me2_1 H3K9me2/me1 KDM4->H3K9me2_1 H3K36me2_1 H3K36me2/me1 KDM4->H3K36me2_1 KDM4_inhibited KDM4 Enzyme (Inhibited) alpha_KG α-Ketoglutarate (Co-factor) alpha_KG->KDM4 This compound This compound This compound->KDM4_inhibited Competes with α-KG alpha_KG_blocked α-Ketoglutarate alpha_KG_blocked->KDM4_inhibited

Caption: Mechanism of this compound action on KDM4 enzymes.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Collection) Monitoring->Endpoint PK_Analysis Pharmacokinetic Analysis (Plasma) Endpoint->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor) Endpoint->PD_Analysis Histone_WB Western Blot (H3K9me3, H3K36me3) PD_Analysis->Histone_WB PNUTS_qPCR qRT-PCR (PNUTS) PD_Analysis->PNUTS_qPCR

Caption: General experimental workflow for preclinical studies.

Troubleshooting_Logic Inconsistent_Results Inconsistent Anti-Tumor Response? Check_Formulation Is Formulation Homogenous? Inconsistent_Results->Check_Formulation Yes Check_Dosing Is Dosing Accurate & Consistent? Check_Formulation->Check_Dosing Yes Improve_Formulation Improve Formulation (Vortex/Sonicate) Check_Formulation->Improve_Formulation No Check_Schedule Is Dosing Schedule Optimal? Check_Dosing->Check_Schedule Yes Standardize_Dosing Standardize Dosing Technique Check_Dosing->Standardize_Dosing No Check_PD Confirm Target Engagement (PD)? Check_Schedule->Check_PD Yes Adjust_Schedule Adjust Schedule (e.g., BID) Check_Schedule->Adjust_Schedule No Check_Model Is Tumor Model Appropriate? Check_PD->Check_Model Yes Analyze_PD Analyze PD Markers (e.g., Histone Marks) Check_PD->Analyze_PD No Re-evaluate_Model Re-evaluate Model (e.g., KDM4 expression) Check_Model->Re-evaluate_Model No

Caption: Troubleshooting logic for inconsistent results.

References

addressing inconsistencies in Zavondemstat experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and troubleshooting experimental challenges encountered while working with Zavondemstat (also known as TACH101), a first-in-class, oral pan-inhibitor of KDM4 histone demethylase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the KDM4 (histone lysine (B10760008) demethylase 4) family of enzymes, including isoforms KDM4A, B, C, and D.[1][2] It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzyme.[1] By inhibiting KDM4, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to alterations in gene expression and the suppression of tumorigenic pathways.[3]

Q2: What are the expected downstream effects of KDM4 inhibition by this compound?

A2: Inhibition of KDM4 by this compound is expected to increase the levels of H3K9 and H3K36 methylation. This epigenetic modification can lead to the transcriptional repression of oncogenes and the activation of tumor suppressor genes.[4] For instance, KDM4A inhibition can suppress the expression of AP1 transcription factors like JUN and FOSL1, which are involved in cell proliferation and metastasis.[5] Furthermore, KDM4B has been linked to the regulation of the androgen receptor (AR), suggesting that its inhibition could impact AR signaling in cancers like prostate cancer.

Q3: My cell viability assay results with this compound are inconsistent. What are the potential causes?

A3: Inconsistencies in cell viability assays can arise from several factors. Refer to the "Troubleshooting Guide: Inconsistent Cell Viability Assay Results" below for a detailed breakdown of potential issues and solutions. Common culprits include compound stability, cell line variability, inappropriate assay timing, and off-target effects at high concentrations.

Q4: How can I confirm that the observed cellular effects are due to on-target KDM4 inhibition?

A4: To confirm on-target activity, it is crucial to perform experiments that directly measure the inhibition of KDM4 and its downstream consequences. This can include a Western blot to assess the global levels of H3K9me3 and H3K36me3, which should increase upon this compound treatment. Additionally, a Chromatin Immunoprecipitation (ChIP) assay can be used to examine the enrichment of these histone marks at the promoter regions of specific target genes.

Q5: Are there known off-target effects of this compound?

A5: Preclinical data for this compound (TACH101) have shown a favorable pharmacological profile with no significant off-target activity.[6] However, as with any small molecule inhibitor, off-target effects can occur, especially at high concentrations.[7] If you suspect off-target effects, it is recommended to perform dose-response experiments and use structurally different KDM4 inhibitors to see if they produce a similar phenotype.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide addresses common issues that can lead to variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) when testing this compound.

Potential Issue Possible Cause Recommended Solution
Variable IC50 values across experiments Compound Instability: this compound may degrade in aqueous media over long incubation periods.[8]Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Minimize freeze-thaw cycles of the stock solution.[9] Test the stability of this compound in your specific cell culture medium over the time course of the experiment.
Cell Density and Growth Phase: The number of cells plated and their metabolic state at the time of treatment can significantly impact results.[10]Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Perform a time-course experiment to determine the optimal incubation time.
Assay Interference: Components in the media (e.g., phenol (B47542) red) or the compound itself can interfere with the assay readout.Use phenol red-free media if using colorimetric assays. Run appropriate controls, including media alone, cells alone, and compound in media without cells, to check for interference.
High background signal Contamination: Bacterial or yeast contamination can lead to high metabolic activity, skewing results.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Precipitation of Compound: At higher concentrations, this compound may precipitate out of solution, leading to inconsistent effective concentrations.Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in your cell culture medium.
Discrepancy between expected and observed results Cell Line Specificity: The effect of KDM4 inhibition can vary significantly between different cell lines due to their unique genetic and epigenetic landscapes.Test this compound across a panel of cell lines with known KDM4 expression levels or dependency.
Off-Target Effects: At high concentrations, the observed cytotoxicity may be due to off-target effects rather than KDM4 inhibition.[7]Perform dose-response curves and use the lowest effective concentration. Compare the phenotype with that of other structurally distinct KDM4 inhibitors.
Guide 2: Unexpected Western Blot Results for Histone Marks

This guide provides troubleshooting for Western blot analysis of H3K9me3 and H3K36me3 following this compound treatment.

Potential Issue Possible Cause Recommended Solution
No change or decrease in H3K9me3/H3K36me3 levels Insufficient Treatment Time or Concentration: The incubation time or concentration of this compound may not be sufficient to induce a detectable change in global histone methylation.Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone marks.
Poor Antibody Quality: The primary antibodies used may have low affinity or specificity for the target histone modification.Use ChIP-grade antibodies that have been validated for Western blotting. Run positive and negative controls to ensure antibody performance.
Inefficient Histone Extraction: The protocol used for histone extraction may be inefficient, leading to low yields or degradation.Use a validated histone extraction protocol, such as acid extraction, and ensure all steps are performed correctly.[11]
High background or non-specific bands Antibody Cross-reactivity: The primary or secondary antibodies may be cross-reacting with other proteins.Optimize antibody dilutions and blocking conditions. Use a high-quality blocking agent like 5% BSA or non-fat dry milk in TBST.[11]
Incomplete Transfer: Histones are small proteins and may pass through a standard 0.45 µm PVDF membrane.Use a 0.2 µm PVDF membrane for better retention of low molecular weight proteins like histones.[11]
Inconsistent loading between lanes Inaccurate Protein Quantification: The method used to quantify histone extracts may be inaccurate.Use a protein quantification assay compatible with your histone extraction buffer.
Uneven Loading: Pipetting errors can lead to unequal loading of samples.Use a total histone H3 antibody as a loading control to normalize the signal of the histone modification-specific antibodies.[11]

Data Presentation

Table 1: Preclinical Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
Colorectal Cancer Cell Line PanelColorectal CancerData not publicly available
Esophageal Cancer Cell Line PanelEsophageal CancerData not publicly available
Gastric Cancer Cell Line PanelGastric CancerData not publicly available
Breast Cancer Cell Line PanelBreast CancerData not publicly available
Pancreatic Cancer Cell Line PanelPancreatic CancerData not publicly available
Hematological Malignancy Cell Line PanelHematological MalignanciesData not publicly available
Note: While preclinical studies have demonstrated robust anti-proliferative effects across numerous cell-line-derived models, specific IC50 values are not detailed in the provided search results.[1][5][12]
Table 2: Phase 1 Clinical Trial (NCT05076552) Efficacy and Safety Summary
ParameterValue
Efficacy
Number of Response-Evaluable Patients23
Stable Disease (SD) Rate44% (10 patients)[4][5][7][13]
SD ≥ 6 months9% (2 patients)[4][5][7][13]
Safety
Total Enrolled Patients30
Most Common Treatment-Related Adverse Events (TRAEs)Diarrhea (12%), Fatigue (7%), Decreased Appetite (7%), Nausea (7%), Hyponatremia (7%)[4][5][7][13]
Grade of TRAEsAll Grade 1 or 2[4][5][7][13]
Serious TRAEs or Dose-Limiting Toxicities (DLTs)None reported[4][5][7][13]

Experimental Protocols

Protocol 1: KDM4 Enzymatic Assay (General Protocol)

This protocol provides a general framework for an in vitro assay to measure the enzymatic activity of KDM4 and the inhibitory effect of this compound.

Materials:

  • Recombinant KDM4 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Cofactors: Fe(II), α-ketoglutarate (2-OG), Ascorbate

  • Detection reagents (e.g., HTRF or AlphaLISA kits)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant KDM4 enzyme, and the this compound dilution (or DMSO for control).

  • Initiate the reaction by adding the histone peptide substrate and cofactors.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665 for HTRF).[13]

  • Incubate as recommended by the manufacturer.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC50 value for this compound.

Protocol 2: Western Blot for Histone Modifications

This protocol outlines the steps for analyzing changes in H3K9me3 and H3K36me3 levels in cells treated with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Histone extraction buffer

  • SDS-PAGE gels (15%)

  • PVDF membrane (0.2 µm)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis and Histone Extraction:

    • Harvest cells and perform histone extraction using an acid extraction protocol.[11]

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extract (10-20 µg) onto a 15% SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a 0.2 µm PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the modification-specific histone bands to the total histone H3 band.

Mandatory Visualization

Zavondemstat_MoA cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes This compound This compound KDM4 KDM4 (Histone Demethylase) This compound->KDM4 Inhibits H3K9me3 H3K9me3 KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 KDM4->H3K36me3 Demethylates Gene_Repression Transcriptional Repression H3K9me3->Gene_Repression Promotes H3K36me3->Gene_Repression Promotes Oncogene_Expression Oncogene Expression ↓ Gene_Repression->Oncogene_Expression Tumor_Suppressor_Expression Tumor Suppressor Expression ↑ Gene_Repression->Tumor_Suppressor_Expression Cell_Proliferation Cell Proliferation ↓ Oncogene_Expression->Cell_Proliferation Apoptosis Apoptosis ↑ Tumor_Suppressor_Expression->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Stability and Concentration Start->Check_Compound Check_Cells Assess Cell Health, Density, and Contamination Start->Check_Cells Check_Protocol Review and Optimize Assay Protocol Start->Check_Protocol On_Target_Validation Perform On-Target Validation Experiments (e.g., Western, ChIP) Check_Compound->On_Target_Validation Check_Cells->On_Target_Validation Check_Protocol->On_Target_Validation Consistent_Results Consistent and Reproducible Data On_Target_Validation->Consistent_Results Successful Inconsistent_Results Results Still Inconsistent On_Target_Validation->Inconsistent_Results Unsuccessful Consult Consult Technical Support or Literature Inconsistent_Results->Consult

Caption: Troubleshooting workflow for inconsistent results.

KDM4_Signaling_Network cluster_downstream Downstream Effects KDM4 KDM4 Histone_Methylation ↑ H3K9me3 ↑ H3K36me3 KDM4->Histone_Methylation Maintains low levels of This compound This compound This compound->KDM4 Inhibits Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression AP1 ↓ AP1 (JUN, FOSL1) Gene_Expression->AP1 AR_Signaling ↓ Androgen Receptor Signaling Gene_Expression->AR_Signaling Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Downstream signaling of KDM4 inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing and minimizing potential toxicities associated with Zavondemstat (KRT-232) in animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers practical strategies to ensure the successful execution of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a first-in-class, orally bioavailable, small-molecule inhibitor of histone lysine (B10760008) demethylase 4 (KDM4). It acts as a pan-inhibitor of KDM4 isoforms (A-D) by competing with the cofactor alpha-ketoglutarate.[1] By inhibiting KDM4, this compound can alter gene expression, leading to anti-proliferative effects and tumor growth inhibition, as demonstrated in various preclinical models.[2][3]

Q2: What are the reported toxicities of this compound in preclinical and clinical studies?

A2: Preclinical studies in rats and dogs have indicated that this compound has "manageable toxicities".[1] In a Phase 1 human clinical trial, this compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were mild to moderate (Grade 1 or 2) and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[1][3][4] No serious adverse events or dose-limiting toxicities were observed at the doses tested in the clinical study.[1][4] Researchers conducting animal studies should be observant for similar clinical signs.

Q3: What are general strategies to mitigate toxicity in animal studies?

A3: Proactive management is key to minimizing adverse effects. General strategies include careful dose selection, the use of supportive care, and appropriate formulation. Dose-escalation studies can help determine the maximum tolerated dose (MTD) in your specific animal model.[5][6] Supportive care can involve providing nutritional supplements and ensuring adequate hydration.[5] Additionally, optimizing the drug formulation can sometimes reduce peak plasma concentrations (Cmax) and associated toxicities.[7]

Troubleshooting Guide: Managing Specific Adverse Events

This section provides troubleshooting for potential clinical observations in animal models based on human clinical data and general principles of small molecule inhibitor administration.

Observed Issue Potential Cause Recommended Action
Weight Loss / Decreased Appetite Drug-related anorexia or general malaise.- Monitor food and water intake daily.- Provide highly palatable, energy-dense food supplements.- Consider dose reduction or intermittent dosing schedules.- Ensure the vehicle formulation is not contributing to aversion.
Diarrhea / Dehydration Gastrointestinal tract irritation or off-target effects.- Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).- Ensure free access to water and consider providing hydration support (e.g., subcutaneous fluids), as advised by a veterinarian.- A dose reduction may be necessary if diarrhea is severe or persistent.
Lethargy / Fatigue General systemic effect of the compound or related to decreased food intake.- Closely monitor animal activity levels.- Ensure easy access to food and water to minimize exertion.- Evaluate for other signs of distress.- Consider a lower dose or a different dosing schedule.
Skin Lesions / Dermatological Issues Potential on-target or off-target effects on skin cells. While not prominently reported for this compound, it is a known class effect for some kinase inhibitors.[5]- Perform regular visual inspection of the skin.- Document any changes in skin condition (e.g., redness, scaling).- Consult with a veterinarian for potential topical treatments.- If severe, consider dose modification.

Experimental Protocols & Methodologies

General Protocol for Oral Administration of this compound in Rodent Models:

This is a generalized protocol and should be adapted based on specific experimental needs and institutional guidelines.

  • Formulation Preparation:

    • This compound is typically formulated for oral gavage. A common vehicle can consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[8]

    • To prepare, first dissolve the required amount of this compound in DMSO to create a stock solution.

    • Sequentially add PEG300, Tween 80, and the aqueous component, ensuring the solution is clear and homogenous after each addition.

    • The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with a typical dosing volume of 100 µL for a 20g mouse.[8]

  • Animal Dosing and Monitoring:

    • Administer the prepared formulation orally via gavage.

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and fecal consistency.

    • Body weight should be recorded at least twice weekly.

  • Dose-Finding/MTD Study Design:

    • To determine the optimal dose, a dose-escalation study is recommended.

    • Start with a conservative dose and escalate in subsequent cohorts of animals.

    • Define dose-limiting toxicities (DLTs) prior to the study (e.g., >20% body weight loss, severe lethargy).

    • The maximum tolerated dose (MTD) is typically defined as the highest dose that does not produce unacceptable toxicity.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for a Dose-Escalation Study

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Dose Expansion/MTD Determination Cohort 1\n(Low Dose) Cohort 1 (Low Dose) Monitor for DLTs Monitor for DLTs Cohort 1\n(Low Dose)->Monitor for DLTs Administer Drug No DLTs No DLTs Monitor for DLTs->No DLTs DLTs Observed DLTs Observed Monitor for DLTs->DLTs Observed Cohort 2\n(Increased Dose) Cohort 2 (Increased Dose) No DLTs->Cohort 2\n(Increased Dose) Escalate Dose Define MTD Define MTD DLTs Observed->Define MTD Monitor for DLTs_2 Monitor for DLTs_2 Cohort 2\n(Increased Dose)->Monitor for DLTs_2 Administer Drug No DLTs_2 No DLTs_2 Monitor for DLTs_2->No DLTs_2 DLTs Observed_2 DLTs Observed_2 Monitor for DLTs_2->DLTs Observed_2 DLTs Observed_2->Define MTD

References

Technical Support Center: Optimizing Cell-Based Assays for Zavondemstat Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to screen and characterize the activity of Zavondemstat (also known as TACH101), a pan-inhibitor of KDM4 histone demethylases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule, pan-inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] By inhibiting these enzymes, this compound prevents the removal of methyl groups from histones, leading to alterations in gene expression that can induce cell cycle arrest, apoptosis, and reduce the population of tumor-initiating cells.[2][3]

Q2: Which cell-based assays are recommended for screening this compound's activity?

A2: The most relevant cell-based assays for screening this compound include:

  • Cell Viability/Proliferation Assays: To determine the anti-proliferative effects of this compound across different cancer cell lines.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To investigate the effects of this compound on cell cycle progression.

Q3: What are the expected outcomes of this compound treatment in cancer cell lines?

A3: Preclinical data suggests that this compound exhibits potent anti-proliferative activity in a broad range of cancer cell lines.[2][3] Treatment with this compound is expected to induce apoptosis and cause cell cycle arrest, particularly in the S-phase.[3][4][5]

Q4: How does inhibition of KDM4 by this compound lead to anti-cancer effects?

A4: KDM4 enzymes are epigenetic regulators that play a crucial role in gene transcription, cell cycle progression, and DNA repair.[6] Overexpression of KDM4 is associated with several cancers and promotes tumorigenesis by leading to replicative immortality and evasion of apoptosis.[1] By inhibiting KDM4, this compound helps to restore normal epigenetic regulation, leading to the activation of tumor suppressor pathways, such as those involving p53 and the retinoblastoma protein (Rb), which can in turn halt cell proliferation and induce cell death.

Data Presentation

This compound Anti-Proliferative Activity (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MM.1sHuman multiple myeloma0.0090
HL-60Human acute myeloid leukemia0.0130
HT-29Human colorectal adenocarcinoma0.0235
MCF-7Human breast carcinoma0.0370

Data summarized from a study on the anti-proliferative activity of TACH101 (this compound) after 168 hours of treatment.[2]

This compound-Induced Apoptosis (EC50) in Human Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)
KYSE-150Human esophageal squamous cell carcinoma0.033
HT-29Human colorectal adenocarcinoma0.092
MDA-MB-231Human triple-negative breast cancer0.132

EC50 values were determined after 72 hours of treatment with TACH101 (this compound) using a caspase-3/7 activity assay.[2]

Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
TreatmentDuration% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseFold Increase in S-Phase (vs. Control)
Control (DMSO)24 hours---1.0
This compound (0.01 µM)24 hours---1.7
This compound (0.1 µM)24 hours---2.1
Control (DMSO)48 hours---1.0
This compound (0.01 µM)48 hours---2.1
This compound (0.1 µM)48 hours---3.2

This table illustrates the dose-dependent increase in the proportion of cells in the S-phase after treatment with TACH101 (this compound).[4][5] (Note: Specific percentages for G1 and G2/M phases were not provided in the source material).

Signaling Pathways and Experimental Workflows

Zavondemstat_Signaling_Pathway This compound This compound KDM4 KDM4 (Histone Demethylase) This compound->KDM4 inhibition Histone_Methylation Increased Histone Methylation (H3K9me3, H3K36me3) KDM4->Histone_Methylation leads to Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression PPP1R10 PPP1R10 (PNUTS) Regulation Gene_Expression->PPP1R10 p53_Rb Activation of p53 & Rb Pathways PPP1R10->p53_Rb Cell_Cycle_Arrest S-Phase Cell Cycle Arrest p53_Rb->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Rb->Apoptosis

This compound Signaling Pathway

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Resazurin (B115843) Assay Cell_Culture Culture Cells Seed_Plate Seed 96-well Plate Cell_Culture->Seed_Plate Adherence Allow Adherence (overnight) Seed_Plate->Adherence Treat_Cells Add this compound to Cells Adherence->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate_Treatment Incubate (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_Resazurin Add Resazurin Solution Incubate_Treatment->Add_Resazurin Incubate_Assay Incubate (1-4 hours) Add_Resazurin->Incubate_Assay Read_Fluorescence Read Fluorescence (560nm ex / 590nm em) Incubate_Assay->Read_Fluorescence Data_Analysis Data_Analysis Read_Fluorescence->Data_Analysis Calculate IC50

Cell Viability Assay Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Culture_and_Treat Culture and Treat Cells with this compound Harvest_Cells Harvest Cells (including supernatant) Culture_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate (15 min, RT, dark) Add_Stains->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Acquire_Data Acquire Data on Flow Cytometer Add_Buffer->Acquire_Data Analyze_Quadrants Analyze Quadrants (Live, Apoptotic, Necrotic) Acquire_Data->Analyze_Quadrants Quantify_Apoptosis Quantify_Apoptosis Analyze_Quadrants->Quantify_Apoptosis Calculate % Apoptotic Cells

Apoptosis Assay Workflow

Troubleshooting Guides

Cell Viability Assays (e.g., Resazurin)
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects due to evaporation- Pipetting errors- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal-to-background ratio - Too few cells seeded- Insufficient incubation time with this compound or resazurin- Cell line is resistant to this compound- Optimize cell seeding density for exponential growth throughout the assay.- Increase incubation time with the compound or the detection reagent.- Confirm the expression of KDM4 in your cell line.
Unexpectedly high cell viability at high this compound concentrations - Compound precipitation at high concentrations- Short incubation time- Check the solubility of this compound in your culture medium.- Increase the duration of drug exposure.
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
IssuePossible Cause(s)Recommended Solution(s)
High percentage of necrotic cells (Annexin V+/PI+) in control - Harsh cell handling (e.g., over-trypsinization, vigorous vortexing)- Unhealthy starting cell population- Use a gentle cell detachment method and minimize mechanical stress.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Weak or no apoptosis signal in treated samples - Insufficient concentration or duration of this compound treatment- Assay performed at a suboptimal time point (too early or too late)- Loss of apoptotic cells during washing steps- Perform a dose-response and time-course experiment to determine optimal conditions.- Collect both adherent and floating cells (supernatant) after treatment.
High background staining (Annexin V positive in negative control) - Cells were cultured for too long or are over-confluent- Reagents not properly stored- Use cells at an appropriate confluency.- Ensure Annexin V and binding buffer are stored correctly and that the buffer contains sufficient calcium.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
IssuePossible Cause(s)Recommended Solution(s)
Broad G1 and G2/M peaks in the histogram - Inconsistent staining- Cell doublets or clumps- Ensure proper fixation and permeabilization.- Gently resuspend the cell pellet to avoid clumping.- Use doublet discrimination on the flow cytometer.
High background or debris in the histogram - Cell lysis during preparation- RNA contamination- Handle cells gently to prevent lysis.- Ensure RNase treatment is included and effective.
No clear cell cycle arrest observed - Suboptimal this compound concentration or incubation time- Cell line may be resistant or have a different response- Perform a time-course and dose-response experiment.- Confirm the expected cell cycle effects in a sensitive cell line first.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.

Protocol 3: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 2 hours at 4°C.

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Use doublet discrimination to exclude cell aggregates.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

troubleshooting unexpected Zavondemstat-induced cellular responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with Zavondemstat (also known as TACH101).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the KDM4 histone demethylase family (KDM4A-D)[1][2]. It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the KDM4 isoforms[3]. By inhibiting KDM4, this compound is expected to lead to an increase in histone methylation, particularly on H3K9me3/me2 and H3K36me3/me2, which are involved in transcriptional repression and activation, respectively[4]. This modulation of the epigenetic landscape is intended to suppress oncogenic pathways[3].

Q2: What are the expected cellular responses to this compound treatment?

A2: Based on its mechanism of action, this compound is anticipated to induce anti-proliferative effects in cancer cells. Preclinical studies have demonstrated its ability to inhibit tumor growth in various cell-line-derived and patient-derived xenograft models[4][5]. Therefore, researchers should expect to observe a dose-dependent decrease in cell viability and proliferation.

Q3: What are the known off-target effects or unexpected responses observed with this compound?

A3: While this compound is designed to be a pan-inhibitor of KDM4 isoforms, the structural similarity within the KDM4 family and with other 2-oxoglutarate-dependent dioxygenases presents a potential for off-target effects[6][7]. Unexpected cellular responses could arise from the inhibition of other histone demethylases or related enzymes. Researchers should be aware of the possibility of paradoxical increases in the expression of certain genes or the activation of compensatory signaling pathways. Clinical trial data has shown side effects in patients such as diarrhea, fatigue, decreased appetite, nausea, and hyponatremia, though these are systemic effects and may not directly translate to in vitro observations[8].

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is typically supplied as a powder. For in vitro use, it is often dissolved in DMSO to create a stock solution[2]. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles[9]. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Viability

My cell viability assay (e.g., MTT) shows inconsistent or no reduction in cell viability after this compound treatment.

This is a common issue when working with small molecule inhibitors. The lack of an expected biological effect can stem from several factors related to the compound, the cells, or the assay itself.

Troubleshooting Workflow

A Inconsistent/No Cell Viability Inhibition B Verify Compound Integrity A->B Is the compound active? C Optimize Cell Culture Conditions A->C Are the cells healthy and responsive? D Validate Assay Performance A->D Is the assay reliable? F Confirm On-Target Effect B->F Is the effect due to KDM4 inhibition? E Check for Cellular Resistance C->E Are the cells inherently resistant?

Caption: Troubleshooting workflow for inconsistent cell viability results.

Potential Causes and Solutions

Potential CauseRecommended Action
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term)[9]. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Dosage Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell line.
Suboptimal Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect on cell viability.
High Cell Passage Number Use cells with a low passage number. Continuous passaging can lead to genetic drift and altered drug sensitivity.
Cell Line Resistance Confirm that your cell line has a rationale for being sensitive to KDM4 inhibition (e.g., KDM4 overexpression). Consider testing other cell lines to determine if the issue is cell-line specific.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays)[10]. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels).
Issue 2: Unexpected Increase in a Pro-Survival Protein

After this compound treatment, I observe an unexpected increase in the expression of a pro-survival protein (e.g., p-AKT) via Western blot.

This could indicate the activation of a compensatory signaling pathway in response to KDM4 inhibition.

Signaling Pathway Hypothesis

This compound This compound KDM4 KDM4 This compound->KDM4 inhibits Histone_Methylation Increased Histone Methylation KDM4->Histone_Methylation leads to Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Feedback_Loop Feedback Loop Activation Gene_Expression->Feedback_Loop Pro_Survival_Pathway Pro-Survival Pathway (e.g., PI3K/AKT) Feedback_Loop->Pro_Survival_Pathway activates pAKT Increased p-AKT Pro_Survival_Pathway->pAKT

Caption: Hypothesized compensatory signaling pathway activation.

Troubleshooting and Validation Steps

StepExperimental ApproachExpected Outcome if Hypothesis is Correct
1. Confirm the Observation Repeat the Western blot with multiple biological replicates and a loading control (e.g., β-actin, GAPDH).The increase in the pro-survival protein is reproducible.
2. Investigate Transcriptional Changes Perform RT-qPCR on the gene encoding the pro-survival protein and upstream regulators.An increase in the mRNA levels of the pro-survival protein or its activators.
3. Test for Pathway Dependence Co-treat cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a PI3K inhibitor for the AKT pathway).The unexpected increase in the pro-survival protein is abrogated, and there may be a synergistic decrease in cell viability.
4. Assess Global Changes in Gene Expression Consider a broader transcriptomic analysis (e.g., RNA-seq) to identify other pathways that are unexpectedly regulated by this compound treatment.Identification of a signature of compensatory pathway activation.
Issue 3: Discrepancy Between Cell Viability and Target Engagement Data

My Western blot shows a clear increase in histone methylation (target engagement), but there is minimal effect on cell viability.

This suggests that while this compound is hitting its target, the inhibition of KDM4 alone may not be sufficient to induce cell death in your specific cellular context.

Logical Relationship Diagram

Observation Observation: Target Engagement ✓ Cell Death ✗ Cause1 Cellular Context: Redundant Survival Pathways Observation->Cause1 Cause2 Experimental Conditions: Insufficient Treatment Duration Observation->Cause2 Cause3 Drug Properties: Cytostatic vs. Cytotoxic Effect Observation->Cause3 Solution1 Investigate Combination Therapies Cause1->Solution1 Solution2 Extend Treatment Timecourse Cause2->Solution2 Solution3 Perform Cell Cycle Analysis Cause3->Solution3

Caption: Troubleshooting logic for target engagement without cell death.

Further Experimental Suggestions

Potential ReasonSuggested Experiment
Redundant Survival Pathways Perform a screen with a library of small molecule inhibitors to identify pathways that, when co-inhibited with this compound, lead to synergistic cell death.
Cytostatic, Not Cytotoxic Effect Conduct a cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to determine if this compound is causing cell cycle arrest rather than apoptosis.
Insufficient Duration for Apoptosis Perform an apoptosis assay (e.g., Annexin V staining, caspase-3/7 activity assay) at later time points (e.g., 72, 96 hours).

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals[11].

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for Histone Methylation

Objective: To determine if this compound treatment increases global histone methylation.

Materials:

  • Cells treated with this compound

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and extract histones according to a standard protocol.

  • Quantify protein concentration using a suitable assay (e.g., BCA assay).

  • Separate 10-20 µg of histone extracts on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

RT-qPCR for Gene Expression Analysis

Objective: To quantify changes in the mRNA levels of specific genes in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific forward and reverse primers

  • Real-time PCR instrument

Procedure:

  • Harvest cells and extract total RNA using your chosen method.

  • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit[12].

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C)[12].

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB)[12].

References

Validation & Comparative

comparing Zavondemstat to other KDM4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Zavondemstat and Other KDM4 Inhibitors for Researchers and Drug Development Professionals

The histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes has emerged as a promising therapeutic target in oncology due to its critical role in regulating gene transcription, DNA repair, and metabolism.[1][2] Dysregulation of KDM4 activity is linked to numerous cancers, driving tumorigenesis through mechanisms such as promoting genomic instability, enabling metastasis, and fostering uncontrolled cell proliferation.[3][4][5] This has spurred the development of small molecule inhibitors aimed at modulating the activity of these epigenetic regulators.

This compound (also known as TACH101) is a first-in-class, orally available, potent, and selective small-molecule pan-inhibitor of the KDM4 protein family, including isoforms KDM4A, B, C, and D.[3][6] It is currently the only KDM4 inhibitor that has advanced into clinical trials, making it a key benchmark for evaluating other compounds in this class.[1][6] This guide provides a comparative overview of this compound against other preclinical KDM4 inhibitors, supported by available experimental data, to aid researchers and drug development professionals in this field.

KDM4 Signaling and Therapeutic Rationale

The KDM4 family (KDM4A-D) are 2-oxoglutarate (2-OG) dependent dioxygenases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1][7] The removal of the repressive H3K9me3 mark leads to a more open chromatin state, permitting the transcription of genes involved in oncogenic pathways.[8] Overexpression of KDM4 has been observed in various cancers, including colorectal, breast, prostate, and lung cancer, and is often associated with more aggressive disease and poorer clinical outcomes.[8][9] By inhibiting KDM4, compounds like this compound aim to reprogram the epigenetic landscape of cancer cells, suppressing tumor-driving genes and inducing cell death.[4][10]

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Outcomes KDM4 KDM4 A/B/C/D H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Active Mark) KDM4->H3K36me3 Demethylates Oncogenes Oncogene Transcription H3K9me3->Oncogenes Represses Proliferation Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits GenomicInstability Genomic Instability Oncogenes->GenomicInstability TumorSuppressor Tumor Suppressor Gene Repression This compound This compound (KDM4 Inhibitor) This compound->KDM4 Inhibits

Caption: KDM4 signaling pathway and the inhibitory action of this compound.

This compound (TACH101): A Clinical-Stage Pan-KDM4 Inhibitor

This compound is the most clinically advanced KDM4 inhibitor. Preclinical studies have demonstrated its robust anti-proliferative effects across a wide range of cancer cell lines and patient-derived organoid models.[3] In vivo, this compound led to significant tumor growth inhibition and even regression in multiple xenograft models and was shown to reduce the population of tumor-initiating cells.[3][10]

A first-in-human, Phase 1 dose-escalation study (NCT05076552) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with heavily pre-treated advanced or metastatic solid tumors.[4][11][12]

Table 1: Summary of this compound Phase 1 Clinical Trial Data

ParameterFindingCitation
Drug This compound (TACH101)[11][12]
Mechanism Pan-inhibitor of KDM4 histone demethylases (isoforms A-D)[3][4]
Population 30 patients with heavily pre-treated advanced/metastatic solid tumors[11]
Dosing Oral, weekly schedule in 28-day cycles[11][13]
Safety Well-tolerated; most common treatment-related adverse events (TRAEs) were Grade 1 or 2 (diarrhea, fatigue, decreased appetite, nausea). No serious TRAEs or dose-limiting toxicities were reported.[10][11][12]
Max Tolerated Dose Not reached at the maximum dose tested[11][12]
Pharmacokinetics Dose-proportional exposure; short half-life of ~1.5 hours; no to minimal drug accumulation.[4][11][12]
Efficacy 44% (10 of 23 evaluable patients) achieved stable disease (SD). 9% (2 patients) had SD for ≥ 6 months. A third patient had SD for 6+ months under compassionate use.[4][11][12]

Comparison with Preclinical KDM4 Inhibitors

While this compound is the only KDM4 inhibitor in the clinic, several other compounds are in preclinical development. These inhibitors vary in their chemical scaffolds, selectivity for KDM4 isoforms, and mechanisms of action. Most early inhibitors were 2-OG analogs, which often suffered from a lack of selectivity and poor cell permeability.[1] More recent efforts have focused on developing non-metal-chelating and isoform-specific inhibitors.

Table 2: Comparative Performance of this compound and Other KDM4 Inhibitors

InhibitorTarget(s)IC50 / KiCellular Activity / In Vivo EfficacyClass / MoACitation
This compound (TACH101) Pan-KDM4 (A-D)Data not publicly availablePotent anti-proliferative activity in cell lines and organoids; tumor growth inhibition in xenograft models.Small Molecule[3]
JIB-04 KDM4A/B/E, other JmjC KDMsKDM4A (IC50 = 230 nM)Anticancer activity in vitro and in vivo (breast cancer models).Pan-JmjC inhibitor, metal chelator[7][14]
ML324 KDM4B/EKDM4B (IC50 = 360 nM)Suppressed prostate cancer proliferation in vitro and in vivo.Small Molecule[15]
QC6352 Pan-KDM4 (A-D)IC50 = 35-104 nMPotently suppresses proliferation, sphere formation, and in vivo tumor growth of breast cancer.Structure-based design[7]
Compound 28 KDM4D selectiveKDM4D (IC50 = 23 nM)Anti-proliferation and anti-migration in various CRC cell lines.Non-2-OG competitive[1]
Compound 12 Dual KDM4/5KDM4B (IC50 = 31 nM)Increased H3K9me3 and H3K4me3 marks in HeLa cells.Pyrido[3,4-d]pyrimidin-4(3H)-one[1]
Ciclopirox Pan-histone demethylaseData not specified for KDM4Inhibits multiple histone demethylases, including KDM4B.Antifungal drug, metal chelator[15][16]
IOX1 Broad-spectrum JmjCKDM4A/C/D (IC50s in low µM range)Broadly inhibits 2-OG-dependent oxygenases.8-hydroxyquinoline derivative[7]

Experimental Methodologies

The evaluation of KDM4 inhibitors typically follows a standardized workflow from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_invivo Preclinical & Clinical Screen High-Throughput Screening Biochem Biochemical Assays (e.g., AlphaScreen, FDH) Screen->Biochem Hit Validation Cellular Cellular Assays (Proliferation, Histone Marks) Biochem->Cellular Potency & Selectivity Organoid Patient-Derived Organoid Models Cellular->Organoid Efficacy Testing Xenograft In Vivo Xenograft Models Organoid->Xenograft In Vivo Validation Clinical Phase 1 Clinical Trial Xenograft->Clinical Safety & Efficacy in Humans

Caption: Typical experimental workflow for KDM4 inhibitor development.
Key Experimental Protocols:

  • Biochemical Inhibition Assays:

    • Methodology: The inhibitory activity of compounds against purified recombinant KDM4 enzymes is often measured using methods like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or formaldehyde (B43269) dehydrogenase (FDH)-coupled assays.[1]

    • Principle: These assays quantify the demethylation of a biotinylated histone H3 peptide substrate. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

    • Selectivity Profiling: To assess selectivity, the inhibitor is tested against a panel of other histone demethylases (e.g., KDM5, KDM6 families) and other 2-OG dependent dioxygenases.[1]

  • Cellular Target Engagement and Proliferation Assays:

    • Methodology: Cancer cell lines with known KDM4 overexpression are treated with the inhibitor. Target engagement is confirmed by Western blot or immunofluorescence to detect changes in global histone methylation marks (e.g., an increase in H3K9me3).[1]

    • Proliferation Measurement: The effect on cell viability and proliferation is measured using assays like CellTiter-Glo or by direct cell counting over several days. The GI50 (concentration for 50% growth inhibition) is calculated.[1]

  • In Vivo Efficacy Studies (Xenograft Models):

    • Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and inhibitor treatment groups. The inhibitor (e.g., this compound) is administered orally according to a defined schedule.[3][10]

    • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers (e.g., histone methylation changes).[3][17]

Logical Framework of KDM4 Inhibition in Cancer Therapy

The therapeutic strategy underpinning the use of KDM4 inhibitors is based on a direct causal chain from target engagement to clinical outcome.

Logical_Framework Inhibitor KDM4 Inhibitor (e.g., this compound) Target Inhibition of KDM4 Demethylase Activity Inhibitor->Target Epigenetic Increase in H3K9me3 (Repressive Mark) Target->Epigenetic Transcriptional Repression of Oncogene Transcription Epigenetic->Transcriptional Cellular Decreased Proliferation & Increased Apoptosis Transcriptional->Cellular Tumor Tumor Growth Inhibition Cellular->Tumor Clinical Clinical Benefit (e.g., Stable Disease) Tumor->Clinical

Caption: Logical flow from KDM4 inhibition to clinical anti-tumor effect.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of epigenetic therapy, being the first KDM4 inhibitor to demonstrate a favorable safety profile and preliminary signals of clinical benefit in patients with advanced cancers.[11] The comparative data shows a landscape of diverse preclinical inhibitors, with some exhibiting high potency and isoform selectivity (e.g., Compound 28 for KDM4D).[1] However, many of these earlier-stage compounds face challenges related to selectivity, cell permeability, and off-target effects.[1][15]

For researchers, the development of this compound provides a crucial clinical proof-of-concept for KDM4 as a druggable target. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity to potentially fine-tune therapeutic effects and minimize toxicity. Furthermore, exploring combination therapies, where KDM4 inhibitors are paired with other anti-cancer agents, may unlock synergistic effects and overcome resistance mechanisms. The continued evaluation of this compound and the progression of other novel KDM4 inhibitors will be critical in defining the role of this therapeutic class in oncology.

References

Zavondemstat Demonstrates Potent Anti-Tumor Efficacy in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on Zavondemstat (TACH101), a first-in-class pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), reveals significant anti-tumor activity in various xenograft models of cancer. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of this compound as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance with an alternative KDM4 inhibitor, JIB-04, supported by experimental data and detailed protocols.

Introduction to this compound and KDM4 Inhibition

This compound is an orally bioavailable small molecule that targets the KDM4 family of histone demethylases (KDM4A-D).[1] Overexpression of KDM4 enzymes is implicated in the development and progression of numerous cancers by altering gene expression patterns that promote cell proliferation, survival, and metastasis.[2][3][4] By inhibiting all KDM4 isoforms, this compound aims to reverse these oncogenic changes and restore normal cellular function.[2][3]

Comparative Efficacy in Xenograft Models

Preclinical studies have demonstrated this compound's potent anti-proliferative effects and significant inhibition of tumor growth in a variety of cell-line-derived and patient-derived xenograft (PDX) models.[1][4] This guide focuses on the anti-tumor effects observed in a colorectal cancer model and compares it with another pan-KDM4 inhibitor, JIB-04.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a colorectal cancer xenograft model and compares it to JIB-04, another pan-KDM4 inhibitor, in a different solid tumor model.

DrugXenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI) / EffectReference
This compound (TACH101) SU60 (PDX)Colorectal Cancer10 mg/kg, QD x 7 days/week48% TGI[3]
This compound (TACH101) SU60 (PDX)Colorectal Cancer20 mg/kg, QD x 7 days/week71% TGI[3]
This compound (TACH101) SU60 (PDX)Colorectal CancerNot Specified62% reduction in tumor growth vs. vehicle[5]
JIB-04 TC32 (Cell-line derived)Ewing Sarcoma50 mg/kg, Daily, Oral Gavage~3-fold reduction in tumor growth vs. vehicle[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study

This protocol outlines the general procedure for establishing a patient-derived xenograft model and subsequently testing the efficacy of an anti-tumor agent like this compound.

  • Tumor Tissue Implantation:

    • Freshly obtained human tumor tissue (e.g., from a colorectal cancer patient) is fragmented into small pieces (2-3 mm³).

    • Immunocompromised mice (e.g., NOD/SCID or similar strains) are anesthetized.

    • A small subcutaneous incision is made on the flank of the mouse.

    • A tumor fragment is implanted into the subcutaneous space.

    • The incision is closed with surgical staples or sutures.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Treatment and Efficacy Evaluation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The treatment group receives the therapeutic agent (e.g., this compound) at a specified dose and schedule (e.g., 20 mg/kg, orally, once daily).

    • The control group receives a vehicle control on the same schedule.

    • Tumor volumes and body weights are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological pathways and experimental processes, the following diagrams have been generated.

KDM4_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes This compound This compound (TACH101) KDM4 KDM4 (A-D isoforms) This compound->KDM4 inhibits This compound->KDM4 Histones Histones (H3K9me3, H3K36me3) KDM4->Histones demethylates KDM4->Histones Gene_Expression Oncogene Expression Histones->Gene_Expression regulates Histones->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation promotes Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Gene_Expression->Apoptosis DNA_Repair DNA Repair Gene_Expression->DNA_Repair affects Gene_Expression->DNA_Repair

Caption: this compound inhibits KDM4, leading to altered gene expression and anti-tumor effects.

Xenograft_Workflow cluster_0 Model Development cluster_1 Efficacy Study Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Data Analysis (TGI Calculation) Data_Collection->Analysis

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Conclusion

The preclinical data strongly support the anti-tumor effects of this compound in xenograft models. The significant tumor growth inhibition observed, particularly in colorectal cancer models, positions this compound as a compelling candidate for further clinical investigation. The comparative data, although in a different tumor model for JIB-04, suggests that pan-KDM4 inhibition is a viable therapeutic strategy. The detailed experimental protocols provided will aid researchers in designing and interpreting future studies in this promising area of oncology drug development.

References

Preclinical Showdown: Zavondemstat Challenges Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of preclinical cancer research, a new contender, zavondemstat, is demonstrating notable efficacy, positioning itself as a potential alternative to standard-of-care chemotherapy in various cancer models. This guide provides a comprehensive comparison of this compound's performance against conventional chemotherapy agents in preclinical settings, supported by available experimental data.

This compound, a first-in-class inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), has shown robust anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models.[1][2][3][4][5] This report synthesizes the currently available preclinical data for this compound and compares it with the established efficacy of standard-of-care chemotherapies in colorectal, esophageal, breast cancer, and lymphoma models.

In Vitro Efficacy: A Head-to-Head Comparison of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the available IC50 data for this compound and standard-of-care chemotherapies in various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions such as cell culture medium, passage number, and assay duration can influence IC50 values, warranting cautious interpretation.

Table 1: IC50 Values in Colorectal Cancer Cell Lines

Cell LineThis compound (μM)5-Fluorouracil (B62378) (μM)Reference
HCT 116Data Not Available1.48 - 185[6][7]
HT-29Data Not Available11.25[6]
SW620Data Not Available13[8]

Table 2: IC50 Values in Esophageal Cancer Cell Lines

Cell LineThis compound (μM)Cisplatin (B142131) (μM)Reference
KYSE-150Data Not AvailableData Not Available
OE19Data Not AvailableData Not Available

Table 3: IC50 Values in Breast Cancer Cell Lines

Cell LineThis compound (μM)Paclitaxel (B517696) (μM)Reference
MCF-7Data Not Available3.5[9]
MDA-MB-231Data Not Available0.3 - >100 nM[9][10]
SKBR3Data Not Available4[9]
BT-474Data Not Available0.019[9]
T47DData Not AvailableData Not Available[11]
4T1Data Not AvailableData Not Available[12]

Table 4: IC50 Values in Lymphoma Cell Lines

Cell LineThis compound (μM)Doxorubicin (μM)Reference
OCI-Ly10Data Not AvailableData Not Available
SU-DHL-4Data Not AvailableData Not Available

Note: "Data Not Available" indicates that specific IC50 values for this compound in these cell lines were not found in the searched preclinical literature.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

This compound: Preclinical studies have consistently reported that this compound demonstrates significant inhibition of tumor growth in numerous cell-line-derived and patient-derived xenograft (PDX) models of various cancers, including colorectal, esophageal, breast, and lymphoma.[1][2][3][4][5] However, specific quantitative data on tumor growth inhibition (TGI) percentages from these studies are not detailed in the available search results.

Standard-of-Care Chemotherapy:

  • Colorectal Cancer (5-Fluorouracil): In a study using SW620 xenografts, 5-fluorouracil alone showed little effect on tumor growth.[13] However, when combined with 2'-deoxyinosine, a significant 57% reduction in tumor growth was observed.[13]

  • Esophageal Cancer (Cisplatin): In an esophageal squamous cell carcinoma PDX model, cisplatin administration reduced tumor volume and weight.[14]

  • Breast Cancer (Paclitaxel): Paclitaxel treatment significantly inhibited the growth of MCF-7 breast cancer xenografts.[9] In another study with various breast cancer xenografts, paclitaxel delayed tumor growth.[15]

  • Lymphoma (CHOP regimen): While specific TGI data for the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in preclinical lymphoma xenografts was not found in the search results, it is the standard of care and its efficacy is well-established in clinical practice.

Mechanism of Action: Distinct Pathways to Combat Cancer

This compound and standard-of-care chemotherapies employ fundamentally different mechanisms to exert their anti-cancer effects.

This compound: Epigenetic Reprogramming through KDM4 Inhibition

This compound is a potent and selective pan-inhibitor of the KDM4 family of histone demethylases.[16] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[17] Dysregulation of KDM4 is implicated in various cancers, where it contributes to oncogenesis by altering gene transcription.[1][2][3][4][5] By inhibiting KDM4, this compound leads to an increase in histone methylation, which in turn alters gene expression, leading to the suppression of oncogenic pathways and the induction of tumor cell death.[1][2][3][4][5]

Zavondemstat_Mechanism This compound This compound KDM4 KDM4 (Histone Demethylase) This compound->KDM4 Inhibits H3K9me3 H3K9me3/2 ↑ H3K36me3/2 ↑ KDM4->H3K9me3 Demethylates Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Oncogenic_Pathways Oncogenic Pathways ↓ Gene_Expression->Oncogenic_Pathways Apoptosis Apoptosis ↑ Oncogenic_Pathways->Apoptosis

This compound's mechanism of action.

Standard-of-Care Chemotherapy: Targeting Fundamental Cellular Processes

Standard chemotherapy agents disrupt rapidly dividing cancer cells by interfering with essential cellular machinery.

  • 5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU primarily inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[2][14][18] This leads to a depletion of thymidine, which is necessary for DNA replication and repair, ultimately causing cell death.[2][14][18]

FiveFU_Mechanism FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP Metabolized to TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP Synthesis ↓ TS->dTMP DNA_Synthesis DNA Synthesis Inhibition dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

5-Fluorouracil's mechanism of action.
  • Cisplatin: This platinum-based compound forms cross-links with DNA, primarily between purine (B94841) bases.[16][19] These adducts distort the DNA structure, interfering with DNA replication and transcription, and ultimately triggering apoptosis.[16][19]

Cisplatin_Mechanism Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binds to DNA_Adducts DNA Cross-links DNA->DNA_Adducts Replication_Transcription Replication & Transcription Block DNA_Adducts->Replication_Transcription Apoptosis Apoptosis Replication_Transcription->Apoptosis

Cisplatin's mechanism of action.
  • Paclitaxel: Paclitaxel targets microtubules, essential components of the cellular cytoskeleton. It stabilizes microtubules, preventing their normal dynamic assembly and disassembly, which is crucial for cell division.[1][13] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[1][13]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel's mechanism of action.
  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II, an enzyme that unwinds DNA for replication.[20][21][22] This leads to DNA strand breaks. Doxorubicin also generates reactive oxygen species, causing further cellular damage.[20][21][22]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Breaks DNA Strand Breaks TopoisomeraseII->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis ROS->Apoptosis

Doxorubicin's mechanism of action.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical studies cited in this guide.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cells B Add Drug A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

A typical workflow for an MTT assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard chemotherapy) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[23][24][25][26]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[23][24][25][26]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[23][24][25][26] The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies

Xenograft studies involve the implantation of human tumor cells or tissues into immunodeficient mice to evaluate the efficacy of anti-cancer agents in a living organism.

Xenograft_Workflow cluster_1 Xenograft Study Workflow H Implant Tumor Cells I Tumor Growth H->I J Randomize Mice I->J K Drug Treatment J->K L Monitor Tumor Volume K->L M Endpoint Analysis L->M

A general workflow for in vivo xenograft studies.
  • Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.[27][28][29]

  • Tumor Implantation: Human cancer cells are suspended in a suitable medium (sometimes with Matrigel to enhance tumor take) and injected subcutaneously into the flank of the mice.[30][31] For patient-derived xenografts (PDX), small fragments of a patient's tumor are implanted.[29]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[29]

  • Drug Administration: The test compound (this compound, typically administered orally) or standard chemotherapy (often administered intravenously or intraperitoneally) is given according to a specific dosing schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Body weight is also monitored as an indicator of toxicity.[29]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker analysis). Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.

Western Blot for Histone Methylation

Western blotting is used to detect specific proteins in a sample, in this case, to assess changes in histone methylation levels following treatment with this compound.

  • Histone Extraction: Histones are extracted from the nuclei of treated and untreated cancer cells.

  • Protein Quantification: The concentration of the extracted histone proteins is determined.

  • SDS-PAGE: The histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[32][33]

  • Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[32][33]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the histone modification of interest (e.g., anti-H3K9me3).[32][33]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[32][33]

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager. The intensity of the signal corresponds to the amount of the specific histone modification.

Conclusion

The available preclinical data suggest that this compound holds significant promise as a novel anti-cancer agent. Its unique epigenetic mechanism of action offers a distinct therapeutic approach compared to traditional cytotoxic chemotherapies. While direct comparative preclinical studies are needed to definitively establish its relative efficacy, the initial findings warrant further investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this emerging therapeutic.

References

comparative analysis of Zavondemstat's efficacy across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

Zavondemstat: A Comparative Analysis of Efficacy in Advanced Cancers

This compound (also known as TACH101), a first-in-class, oral pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), has shown preliminary clinical benefit in heavily pretreated patients with advanced solid tumors.[1][2] This guide provides a comparative analysis of its efficacy across different cancer types based on available preclinical and clinical data, details the experimental protocols of the key clinical trial, and visualizes its mechanism of action and study workflow.

Mechanism of Action

This compound targets the KDM4 family of enzymes (KDM4A-D), which are crucial epigenetic regulators involved in gene transcription, cell cycle progression, and DNA repair.[3][4] In various cancers, the dysregulation of KDM4 enzymes drives oncogenesis and therapeutic resistance.[5][6] this compound functions by competing with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domains of KDM4, thereby inhibiting its demethylase activity.[3] This inhibition can lead to the reprogramming of the epigenetic dysfunction in cancer cells, hindering tumor cell proliferation and differentiation, and ultimately inducing apoptotic cell death.[5][6]

Zavondemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus KDM4 KDM4 (Histone Demethylase) Demethylated_Histone Demethylated Histone KDM4->Demethylated_Histone Removes methyl group from aKG α-KG (Cofactor) aKG->KDM4 Binds to Histone Methylated Histone (e.g., H3K9me3) Histone->KDM4 Gene_Expression Oncogenic Gene Expression Demethylated_Histone->Gene_Expression Leads to Cell_Proliferation Tumor Growth & Survival Gene_Expression->Cell_Proliferation This compound This compound (TACH101) This compound->Inhibition caption This compound competitively inhibits the KDM4 enzyme.

Caption: this compound competitively inhibits the KDM4 enzyme.

Clinical Efficacy of this compound

The primary source of clinical data on this compound's efficacy comes from a first-in-human, Phase 1 dose-escalation study (NCT05076552) in patients with heavily pre-treated advanced or metastatic solid tumors.[1][2][5]

Summary of Phase 1 Clinical Trial Results

The study enrolled 30 patients across six dose cohorts. Of these, 23 were evaluable for response.[1][7] The most encouraging outcome observed was stable disease (SD), with no objective responses (complete or partial) reported in this initial phase.[1][7]

Efficacy EndpointOverall (N=23)Castration-Resistant Prostate Cancer (CRPC)LeiomyosarcomaOther Cancer Types
Stable Disease (SD) 10 (44%)[1][7]127
SD ≥ 6 months 3 (13%)[1][2][7]1[5][7]2[5][7]0

Note: The "Other Cancer Types" in this trial included colorectal cancer (40% of enrolled patients), pancreatic cancer (10%), and others not specified in the initial reports.[2]

The data indicates that while this compound can lead to disease stabilization in a notable portion of patients with various advanced cancers, prolonged stabilization was observed in patients with castration-resistant prostate cancer and leiomyosarcoma in this small cohort.[5][7]

Preclinical Efficacy

Preclinical studies have demonstrated this compound's broad anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models.[3][5] These studies suggest potential efficacy in a wider array of malignancies than has been clinically evaluated to date.

Cancer Types with Preclinical Activity: [4][7]

  • Colorectal

  • Esophageal

  • Gastric

  • Breast (including triple-negative)[8]

  • Pancreatic

  • Hematological malignancies

These preclinical findings support the continued clinical investigation of this compound in these tumor types.

Experimental Protocols

The methodology for the Phase 1 clinical trial (NCT05076552) provides the foundation for the current clinical efficacy data.

Phase 1 Study Design (TACH101-CS-0001)
  • Study Type: Open-label, dose-escalation, first-in-human Phase 1 study.[5][6]

  • Primary Objectives: To assess the safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[1][2]

  • Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity based on radiographic response.[1][2]

  • Patient Population: Patients with advanced/metastatic solid tumors who have progressed on or are non-responsive to standard therapies.[5][6] Key inclusion criteria included measurable disease per RECIST v1.1 and an ECOG performance status of 0 or 1.[5][6]

  • Treatment Regimen: this compound administered orally on a weekly schedule in 28-day cycles.[1][2] The dose escalation followed a Bayesian Optimal Interval (BOIN) design, exploring both intermittent and continuous dosing.[5][6]

  • Efficacy Assessment: Radiographic response was evaluated using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[1][2]

Experimental_Workflow cluster_assessments Primary & Secondary Endpoints Patient_Screening Patient Screening (Advanced/Metastatic Solid Tumors, ECOG 0-1, Measurable Disease) Enrollment Enrollment into Dose Cohorts (N=30) Patient_Screening->Enrollment Treatment Oral this compound (Weekly, 28-day cycles) Enrollment->Treatment Dose_Escalation Dose Escalation (BOIN Design) Treatment->Dose_Escalation Inform next cohort Assessments Assessments Treatment->Assessments Safety Safety & Tolerability (DLTs, MTD) Assessments->Safety PK Pharmacokinetics Assessments->PK Efficacy Efficacy (RECIST v1.1) Assessments->Efficacy caption Workflow of the Phase 1 clinical trial of this compound.

Caption: Workflow of the Phase 1 clinical trial of this compound.

Comparative Summary and Future Directions

The current clinical data for this compound is in its early stages, originating from a Phase 1 trial with a heterogeneous patient population. While a 44% stable disease rate is encouraging in a heavily pretreated population, a direct comparative analysis of efficacy across different cancer types is premature.[1][7] The observation of prolonged stable disease in castration-resistant prostate cancer and leiomyosarcoma is a promising signal that warrants further investigation in dedicated expansion cohorts or Phase 2 studies.

For researchers and drug development professionals, the key takeaways are:

  • Broad Preclinical Promise: this compound has demonstrated anti-tumor activity across a wide range of preclinical cancer models.

  • Favorable Safety Profile: The Phase 1 study reported a very well-tolerated profile, with the most common treatment-related adverse events being low-grade diarrhea, fatigue, decreased appetite, and nausea.[1][2]

  • Preliminary Clinical Signal: The primary clinical efficacy signal to date is disease stabilization, particularly in CRPC and leiomyosarcoma.

Future clinical trials with larger, tumor-specific cohorts will be essential to definitively compare the efficacy of this compound across different cancer types and to identify patient populations most likely to benefit from this novel epigenetic therapy.

References

Decoding Demethylase Dominion: A Comparative Guide to Zavondemstat's Specificity for KDM4D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of Zavondemstat (also known as TACH101 or QC8222), a novel inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), with other known KDM4 inhibitors. Through a meticulous presentation of experimental data and detailed methodologies, we aim to validate the specificity of this compound for its intended target, KDM4D, within the broader context of the KDM family.

Histone lysine demethylases (KDMs) are key regulators of the epigenetic code, and their dysregulation is implicated in a variety of diseases, including cancer. The KDM4 subfamily, in particular, has emerged as a promising therapeutic target. This compound is a pan-inhibitor of the KDM4 family, currently undergoing Phase 1 clinical trials, designed to selectively target KDM4 isoforms A, B, C, and D.[1] This guide delves into the quantitative evidence supporting its selectivity profile and compares it with other research compounds targeting this enzyme subfamily.

Quantitative Inhibitor Comparison

To objectively assess the specificity of this compound, its inhibitory activity (IC50) against various KDM subfamilies is compared with that of other known KDM4 inhibitors. The following tables summarize the available biochemical potency data.

Table 1: Inhibitory Activity (IC50) of this compound (TACH101/QC8222) Against KDM Subfamilies

InhibitorTargetIC50 (nM)Assay Technology
This compoundKDM4A80Not Specified
KDM4B80Not Specified
KDM4C80Not Specified
KDM4D80Not Specified
KDM5 Family140 - 400Not Specified
KDM2, KDM3, KDM6, KDM7Significantly lower potencyNot Specified

Data sourced from publicly available information.[2]

Table 2: Comparative Inhibitory Activity (IC50) of Alternative KDM4 Inhibitors

InhibitorTargetIC50 (nM)Assay TechnologyReference
JIB-04 KDM4A (JMJD2A)445ELISA[3][4]
KDM4B (JMJD2B)435ELISA[3][4]
KDM4C (JMJD2C)1100ELISA[3][4]
KDM4D (JMJD2D)290ELISA[3][4]
KDM5A (JARID1A)230ELISA[3][4]
KDM6B (JMJD3)855ELISA[3][4]
KDM4D-IN-1 KDM4D410Cell-free assay[5]
KDM2B>10000Cell-free assay[5]
KDM3B>10000Cell-free assay[5]
KDM5A>10000Cell-free assay[5]
QC6352 KDM4A104LANCE TR-FRET[5]
KDM4B56LANCE TR-FRET[5]
KDM4C35LANCE TR-FRET[5]
KDM4D104LANCE TR-FRET[5]
KDM5B750LANCE TR-FRET[5]

As the data indicates, this compound exhibits potent, low nanomolar inhibition of all KDM4 isoforms.[2] While it shows some activity against the KDM5 family, the potency is reduced. The qualitative description of "significantly lower potency" against other KDM families suggests a selective profile for the KDM4 subfamily.[2] In comparison, JIB-04 demonstrates a broader inhibitory profile across multiple KDM subfamilies, acting as a pan-Jumonji inhibitor.[3][4][6] KDM4D-IN-1, on the other hand, showcases high selectivity for KDM4D with minimal off-target effects on the other tested KDMs.[5] QC6352 is a potent inhibitor of KDM4A-D with some activity against KDM5B.[5]

Experimental Methodologies

The validation of inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used to assess the activity and target engagement of KDM inhibitors.

Biochemical Inhibition Assay: AlphaLISA

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay used to measure enzyme activity in a high-throughput format.

Principle: This assay quantifies the demethylation of a biotinylated histone peptide substrate by the KDM enzyme. The proximity of a donor and acceptor bead, brought together by the specific antibody recognition of the demethylated product, results in a luminescent signal.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.

    • Further dilute the inhibitor solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to prevent enzyme inhibition.

  • Enzyme Reaction:

    • In a 384-well microplate, add the diluted inhibitor solution or DMSO (vehicle control).

    • Add the recombinant human KDM4D enzyme, diluted in assay buffer, to each well.

    • Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads conjugated to an anti-demethylated product antibody.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add Streptavidin-coated donor beads and incubate for another 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7][8]

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target protein within the complex environment of a living cell.

Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Detailed Protocol:

  • Cell Treatment:

    • Culture the desired cell line to an appropriate confluence.

    • Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point of a thermal gradient (e.g., 40°C to 70°C).

    • Heat the samples for a short period (e.g., 3 minutes) at the specified temperatures using a thermocycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., PBS with a non-ionic detergent and protease inhibitors) and freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble KDM4D in the supernatant using a specific and sensitive detection method, such as Western blotting or an immunoassay like AlphaLISA.

  • Data Analysis:

    • Thermal Melt Curve: Plot the percentage of soluble KDM4D against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates stabilization of the target protein.

    • Isothermal Dose-Response Curve: Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature that causes partial denaturation in the vehicle-treated group). Plot the amount of soluble KDM4D against the logarithm of the inhibitor concentration to determine the potency of the inhibitor in stabilizing the target in a cellular context.[9]

Visualizing the Science

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving KDM4D and the general workflows of the described experimental methodologies.

KDM4D_Signaling_Pathway KDM4D Signaling in Transcriptional Regulation cluster_nucleus Nucleus Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation Gene_Activation Gene Activation Histone->Gene_Activation KDM4D KDM4D H3K9me3->KDM4D Substrate Gene_Repression Gene Repression H3K9me3->Gene_Repression KDM4D->Histone Demethylation This compound This compound This compound->KDM4D Inhibition

Caption: KDM4D removes repressive H3K9me3 marks, leading to gene activation.

AlphaLISA_Workflow AlphaLISA Biochemical Assay Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Add_Enzyme Add KDM4D Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Biotinylated H3K9me3 Substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate (Enzymatic Reaction) Add_Substrate->Incubate_Reaction Add_Acceptor_Beads Add Acceptor Beads (Anti-H3K9me2) Incubate_Reaction->Add_Acceptor_Beads Incubate_Detection1 Incubate Add_Acceptor_Beads->Incubate_Detection1 Add_Donor_Beads Add Donor Beads (Streptavidin) Incubate_Detection1->Add_Donor_Beads Incubate_Detection2 Incubate Add_Donor_Beads->Incubate_Detection2 Read_Plate Read Luminescence Incubate_Detection2->Read_Plate Analyze_Data Analyze Data (IC50 determination) Read_Plate->Analyze_Data

Caption: Workflow for determining inhibitor potency using the AlphaLISA method.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat_Cells Treat Cells with Inhibitor/Vehicle Start->Treat_Cells Heat_Cells Heat Cells (Thermal Gradient) Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Quantify_Target Quantify Soluble KDM4D Collect_Supernatant->Quantify_Target Analyze_Data Analyze Data (Thermal Shift) Quantify_Target->Analyze_Data

Caption: Workflow for assessing cellular target engagement via CETSA.

References

Zavondemstat: A Comparative Analysis of a Novel KDM4 Inhibitor in the Landscape of Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of oncology, epigenetic drugs are carving out a significant therapeutic niche by targeting the very mechanisms that regulate gene expression. Among these, Zavondemstat, a first-in-class, oral, pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), is emerging as a promising new agent. This guide provides a comprehensive comparison of this compound with other major classes of epigenetic drugs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, clinical performance, and experimental foundations.

At a Glance: this compound's Position in Epigenetic Therapy

This compound distinguishes itself by targeting the KDM4 family of enzymes (KDM4A-D), which play a crucial role in removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[1] Overexpression of KDM4 is implicated in various cancers, where it promotes tumorigenesis by influencing DNA repair, genomic stability, and cell proliferation.[1][2] By inhibiting all KDM4 isoforms, this compound aims to reprogram the epigenetic landscape of cancer cells, thereby inhibiting their growth and inducing apoptosis.[3][4]

This mechanism contrasts with other established and investigational epigenetic drug classes, each targeting a different facet of the epigenetic machinery. This guide will delve into a comparative analysis against:

  • Histone Deacetylase (HDAC) Inhibitors: Agents that prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.

  • DNA Methyltransferase (DNMT) Inhibitors: Drugs that block the methylation of DNA, leading to the re-expression of silenced tumor suppressor genes.

  • Bromodomain and Extra-Terminal motif (BET) Inhibitors: Compounds that prevent BET proteins from binding to acetylated histones, thereby disrupting oncogenic transcriptional programs.

  • Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: Molecules that target the methyltransferase activity of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2).

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Drugs that, like this compound, target histone demethylases, but with specificity for a different enzyme.

Quantitative Comparison of Clinical Performance

The following tables summarize key quantitative data from clinical trials of this compound and representative drugs from other epigenetic classes. This data provides a snapshot of their efficacy and safety profiles in specific patient populations.

Table 1: Efficacy of this compound vs. Other Epigenetic Drugs in Clinical Trials

Drug (Class)Clinical TrialIndicationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DOR)
This compound (KDM4i)NCT05076552 (Phase 1)Advanced Solid Tumors44% (Stable Disease)N/AN/A
Vorinostat (HDACi)NCT00091559 (Phase 2b)Cutaneous T-Cell Lymphoma (Stage IIB+)29.7%1.4%≥ 185 days
Romidepsin (HDACi)NCT00007345 (Phase 2)Peripheral T-Cell Lymphoma38%18%8.9 months
Panobinostat (HDACi)PANORAMA 1 (Phase 3)Relapsed/Refractory Multiple Myeloma58.5%N/AN/A
Azacitidine (DNMTi)CALGB 9221 (Phase 3)Myelodysplastic Syndromes15.7%7%≥ 9 months
Decitabine (DNMTi)DACO-016 (Phase 3)Acute Myeloid Leukemia17.8% (CR + CRp)13%18.6 months (for CR)
Pelabresib (CPI-0610) (BETi)MANIFEST-2 (Phase 3)Myelofibrosis (JAKi-naïve)65.9% (SVR35)N/AN/A
Tazemetostat (EZH2i)Phase 2Relapsed/Refractory Follicular Lymphoma (EZH2mut)69%13%10.9 months
Tazemetostat (EZH2i)Phase 2Relapsed/Refractory Follicular Lymphoma (EZH2wt)35%4%13.0 months
Iadademstat (ORY-1001) (LSD1i)Phase 2aRelapsed Small Cell Lung CancerN/AN/AN/A
Tranylcypromine (B92988) (LSD1i)Phase 1/2Relapsed/Refractory Acute Myeloid Leukemia20%11% (CRi)N/A

Table 2: Safety Profile of this compound vs. Other Epigenetic Drugs (Most Common Grade ≥3 Treatment-Related Adverse Events)

Drug (Class)Most Common Grade ≥3 Adverse Events (%)
This compound (KDM4i)No Grade ≥3 TRAEs reported in Phase 1. Most common AEs (Grade 1-2): Diarrhea (12%), Fatigue (7%), Decreased appetite (7%), Nausea (7%).[3][5]
Vorinostat (HDACi)Fatigue (5%), Pulmonary embolism (5%), Thrombocytopenia (5%), Nausea (4%).[6]
Romidepsin (HDACi)Thrombocytopenia, Neutropenia, Anemia.
Panobinostat (HDACi)Thrombocytopenia (68%), Neutropenia (35%), Diarrhea (25%), Fatigue (24%).[7]
Azacitidine (DNMTi)Neutropenia, Thrombocytopenia, Anemia.
Decitabine (DNMTi)Febrile neutropenia (49.5%), Anemia (38.6%), Neutropenia (35.6%).[8]
Pelabresib (CPI-0610) (BETi)Anemia (35%), Thrombocytopenia (12%).[9]
Tazemetostat (EZH2i)Thrombocytopenia, Neutropenia, Anemia.
Iadademstat (ORY-1001) (LSD1i)Thrombocytopenia.
Tranylcypromine (LSD1i)Vertigo, Hypotension.[10]

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways targeted by this compound and other epigenetic drug classes.

Zavondemstat_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_outcome Cellular Outcome Histone Histone H3 Me3 H3K9me3/ H3K36me3 Histone->Me3 Methylation Me3->Histone Demethylation Transcription_Repression Transcriptional Repression Me3->Transcription_Repression KDM4 KDM4 Enzyme Apoptosis Tumor Cell Apoptosis Growth_Inhibition Tumor Growth Inhibition This compound This compound This compound->KDM4 Inhibits

This compound inhibits the KDM4 enzyme, preventing demethylation of H3K9/36 and leading to tumor suppression.

Epigenetic_Drug_Classes cluster_epigenetic_machinery Epigenetic Regulation cluster_writers Writers cluster_erasers Erasers cluster_readers Readers cluster_inhibitors Inhibitor Classes DNA DNA Histones Histones DNMT DNMT HAT HAT HMT HMT (EZH2) HDAC HDAC KDM KDM (KDM4, LSD1) BET BET Proteins DNMTi DNMT Inhibitors (e.g., Azacitidine) DNMTi->DNMT HDACi HDAC Inhibitors (e.g., Vorinostat) HDACi->HDAC EZH2i EZH2 Inhibitors (e.g., Tazemetostat) EZH2i->HMT KDMi KDM Inhibitors (e.g., this compound) KDMi->KDM BETi BET Inhibitors (e.g., Pelabresib) BETi->BET

Major classes of epigenetic drugs and their targets within the epigenetic machinery.

Detailed Experimental Protocols

A summary of the methodologies for key clinical trials cited in this guide is provided below.

This compound (NCT05076552) [3][5]

  • Study Design: Open-label, Phase 1, dose-escalation study.

  • Patient Population: Patients with heavily pre-treated advanced or metastatic solid tumors that have progressed or are non-responsive to available therapies.

  • Intervention: this compound administered orally on a weekly schedule in 28-day cycles. Dose escalation followed a Bayesian optimal interval (BOIN) design.

  • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Pharmacokinetics (PK) and radiographic response per RECIST v1.1.

Vorinostat (NCT00091559) [6]

  • Study Design: Open-label, single-arm, multicenter, Phase 2b trial.

  • Patient Population: Patients with persistent, progressive, or treatment-refractory cutaneous T-cell lymphoma (Stage IB-IVA), who have received at least two prior systemic therapies.

  • Intervention: Oral Vorinostat 400 mg daily.

  • Primary Endpoint: Objective response rate (ORR) measured by the modified severity-weighted assessment tool (mSWAT).

  • Secondary Endpoints: Time to response (TTR), time to progression (TTP), duration of response (DOR), and pruritus relief.

Tazemetostat (Phase 2) [11][12]

  • Study Design: Open-label, single-arm, multicenter, Phase 2 trial.

  • Patient Population: Patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.

  • Intervention: Oral Tazemetostat 800 mg twice daily.

  • Primary Endpoint: Objective response rate (ORR).

  • Secondary Endpoint: Duration of response (DOR).

Pelabresib (CPI-0610) (MANIFEST-2, NCT04603495) [13][14]

  • Study Design: Global, randomized, double-blind, placebo-controlled, Phase 3 trial.

  • Patient Population: Patients with myelofibrosis who are naïve to JAK inhibitors.

  • Intervention: Pelabresib in combination with ruxolitinib (B1666119) versus placebo plus ruxolitinib.

  • Primary Endpoint: Spleen volume reduction of 35% or greater (SVR35) at 24 weeks.

  • Secondary Endpoints: Total symptom score (TSS) reduction, anemia response, and bone marrow fibrosis improvement.

Conclusion and Future Directions

This compound represents a novel approach to epigenetic therapy with its targeted inhibition of the KDM4 family of histone demethylases. Early clinical data suggests a favorable safety profile and preliminary signals of efficacy in heavily pre-treated cancer patients.[2][3][15]

Compared to other epigenetic drug classes, this compound's mechanism is distinct. While HDAC and DNMT inhibitors have demonstrated significant success, particularly in hematological malignancies, they have broader effects on gene expression. BET and EZH2 inhibitors offer more targeted approaches, with notable successes in specific cancer subtypes. LSD1 inhibitors share the most mechanistic similarity with this compound, and their clinical development will be important to watch.

The future of epigenetic therapy will likely involve combination strategies to overcome resistance and enhance efficacy. The well-tolerated nature of this compound could make it an ideal candidate for combination with chemotherapy, targeted therapies, or other epigenetic drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative epigenetic modulator.

Experimental_Workflow_Phase1 cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_evaluation Endpoint Evaluation Inclusion Inclusion Criteria: - Advanced/Metastatic Solid Tumors - Heavily Pre-treated - Measurable Disease (RECIST 1.1) - ECOG 0-1 Dose_Escalation Dose Escalation Cohorts (BOIN Design) Inclusion->Dose_Escalation Exclusion Exclusion Criteria: - Severe Organ Dysfunction Administration Oral this compound Weekly in 28-day cycles Dose_Escalation->Administration Primary Primary Endpoints: - Safety & Tolerability - MTD & RP2D Administration->Primary Secondary Secondary Endpoints: - Pharmacokinetics - Radiographic Response (RECIST 1.1) Administration->Secondary

Workflow of the Phase 1 clinical trial for this compound (NCT05076552).

References

Independent Validation of Zavondemstat's Published Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1] Dysregulation of KDM4 activity has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention. This guide provides an objective comparison of the published research findings on this compound with other preclinical KDM4 inhibitors. As this compound is the only KDM4 inhibitor currently in clinical trials, this guide focuses on a comprehensive review of its preclinical data alongside data from other notable preclinical KDM4 inhibitors to offer a broad perspective on the state of KDM4-targeted therapies. All data presented herein is derived from publicly available research.

Mechanism of Action: KDM4 Inhibition

The KDM4 family of enzymes (KDM4A-D) are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[2] This demethylation activity plays a crucial role in gene transcription, and its dysregulation can lead to oncogenesis.[3] this compound and other KDM4 inhibitors act by competitively binding to the active site of the KDM4 enzymes, preventing the demethylation of their histone substrates. This leads to an accumulation of repressive histone marks, ultimately resulting in the suppression of cancer-promoting genes.[4]

KDM4_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM4 KDM4 (A, B, C, D) Demethylated_Histone Demethylated Histone H3 (H3K9me2 / H3K36me2) KDM4->Demethylated_Histone Demethylation Histone Histone H3 (H3K9me3 / H3K36me3) Histone->KDM4 Oncogenes Oncogene Transcription Demethylated_Histone->Oncogenes Activation Tumor_Growth Tumor Growth and Proliferation Oncogenes->Tumor_Growth This compound This compound (and other KDM4 inhibitors) This compound->KDM4 Inhibition caption Mechanism of Action of KDM4 Inhibitors

Caption: Mechanism of Action of KDM4 Inhibitors.

Comparative Preclinical Efficacy

This section summarizes the in vitro and in vivo preclinical data for this compound and other notable KDM4 inhibitors. The data is presented to allow for a direct comparison of their potency and efficacy across various cancer models.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key indicators of a drug's potency. The following table summarizes the anti-proliferative activity of this compound and other preclinical KDM4 inhibitors in various cancer cell lines.

CompoundTarget(s)Cell LineAssay TypeIC50 / EC50 (µM)Reference(s)
This compound (TACH101) Pan-KDM4HT-29 (Colorectal)Apoptosis0.033[3][5]
KYSE-150 (Esophageal)Apoptosis0.092[3][5]
MDA-MB-231 (Breast)Apoptosis0.045[3][5]
KYSE-150 (Esophageal)Proliferation (BrdU)0.83[6]
QC6352 KDM4A, KDM4B, KDM4C, KDM4DKYSE-150 (Esophageal)Proliferation (BrdU)0.0035[6][7]
WiT49 (Wilms' tumor)ProliferationLow nanomolar[7]
HEK293 (Embryonic Kidney)ProliferationLow nanomolar[7]
SD70 KDM4CCWR22Rv1 (Prostate)Viability>5[8]
PC3 (Prostate)Viability~2[9]
DU145 (Prostate)Viability~2[9]
B3 KDM4BPC3 (Prostate)GrowthMicromolar range[8][10]
Breast Cancer Cell LinesGrowthMicromolar range[8]
In Vivo Efficacy in Xenograft Models

Xenograft studies in animal models provide crucial information about a drug's potential therapeutic effect in a living organism.

CompoundCancer TypeModelDosingTumor Growth Inhibition (TGI)Reference(s)
This compound (TACH101) Colorectal, Esophageal, Gastric, Breast, LymphomaXenograftOralUp to 100%[1][5][11]
QC6352 Breast CancerPDX50 mg/kg BID, 5-on/2-offSignificant[5][6]
Colon CancerPDXNot specifiedEfficacious[6]
SD70 Prostate CancerCWR22Rv1 XenograftNot specifiedYes[8][12]
B3 Prostate CancerPC3 XenograftNot specifiedYes[8]

Experimental Protocols

Detailed methodologies are essential for the independent replication and validation of research findings. This section outlines the key experimental protocols used in the preclinical evaluation of KDM4 inhibitors.

Cell Proliferation Assay (BrdU)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of replicating cells, serving as an indicator of cell proliferation.

BrdU_Assay_Workflow A Seed cells in 96-well plates B Treat with KDM4 inhibitor (various concentrations) A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add BrdU labeling solution C->D E Incubate to allow BrdU incorporation D->E F Fix, permeabilize, and add anti-BrdU antibody E->F G Add substrate and measure absorbance/fluorescence F->G H Calculate IC50 values G->H caption BrdU Cell Proliferation Assay Workflow

Caption: BrdU Cell Proliferation Assay Workflow.

Detailed Steps:

  • Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the KDM4 inhibitor or vehicle control.

  • Cells are incubated for a period of 72 to 96 hours.

  • BrdU labeling solution is added to each well, and the plate is incubated for an additional 2 to 4 hours to allow for BrdU incorporation into the DNA of proliferating cells.

  • The labeling medium is removed, and the cells are fixed and their DNA denatured.

  • An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added and incubated.

  • After washing, a substrate solution is added, and the colorimetric or fluorescent signal is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone Methylation

HTRF assays are a common method to quantify the levels of specific histone methylations in a high-throughput format.

HTRF_Assay_Workflow A Lyse cells treated with KDM4 inhibitor B Add cell lysate to assay plate A->B C Add HTRF antibody cocktail: Europium-labeled anti-histone antibody & d2-labeled anti-methylation mark antibody B->C D Incubate to allow antibody binding C->D E Excite at 320 nm D->E F Measure emission at 620 nm (Europium) and 665 nm (d2) E->F G Calculate HTRF ratio (665/620) F->G caption HTRF Histone Methylation Assay Workflow

Caption: HTRF Histone Methylation Assay Workflow.

Detailed Steps:

  • Cells are cultured and treated with the KDM4 inhibitor.

  • After treatment, cells are lysed using a specific lysis buffer to release nuclear contents.

  • The cell lysate is then transferred to a microplate.

  • A solution containing two HTRF-labeled antibodies is added: a Europium (Eu3+) cryptate-labeled antibody that recognizes the histone protein (e.g., total H3) and a d2-labeled antibody that specifically detects the methylation mark of interest (e.g., H3K36me3).

  • The plate is incubated to allow the antibodies to bind to their respective targets on the histone.

  • If the histone is methylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the Europium donor.

  • The plate is read on an HTRF-compatible reader, and the ratio of the acceptor (d2) to donor (Europium) emission is calculated to determine the level of histone methylation.[13][14][15]

In Vivo Xenograft Tumor Model

This protocol describes the general workflow for assessing the anti-tumor efficacy of a KDM4 inhibitor in a mouse xenograft model.

Xenograft_Model_Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and vehicle control groups B->C D Administer KDM4 inhibitor or vehicle (e.g., orally) daily C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period E->F G Sacrifice mice and excise tumors for analysis F->G caption In Vivo Xenograft Model Workflow

Caption: In Vivo Xenograft Model Workflow.

Detailed Steps:

  • Human cancer cells are cultured and then injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving the KDM4 inhibitor at different doses.

  • The compound is administered, typically orally via gavage, on a defined schedule (e.g., once or twice daily, for a set number of weeks).

  • Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.[5]

Logical Relationships and Future Directions

The preclinical data for this compound and other KDM4 inhibitors demonstrate a clear logical relationship between target engagement (KDM4 inhibition), cellular effects (increased histone methylation, cell cycle arrest, apoptosis), and in vivo anti-tumor activity.

Logical_Relationship Target_Engagement Target Engagement: KDM4 Inhibition Cellular_Effects Cellular Effects: - Increased H3K9/H3K36 methylation - Cell Cycle Arrest - Apoptosis Target_Engagement->Cellular_Effects InVivo_Efficacy In Vivo Efficacy: Tumor Growth Inhibition Cellular_Effects->InVivo_Efficacy Clinical_Development Clinical Development (Phase 1 for this compound) InVivo_Efficacy->Clinical_Development caption Logical Progression of KDM4 Inhibitor Development

Caption: Logical Progression of KDM4 Inhibitor Development.

The successful translation of these preclinical findings into clinical efficacy for this compound is currently under investigation in a Phase 1 clinical trial (NCT05076552) for advanced solid tumors.[4] The results of this trial will be crucial in validating KDM4 as a therapeutic target in humans. Future independent research will be necessary to confirm the findings of this initial trial and to explore the potential of this compound in different cancer types and in combination with other anti-cancer agents. The continued development of novel KDM4 inhibitors with improved selectivity and potency will also be vital to advancing this class of epigenetic drugs.

References

A Comparative Analysis of Zavondemstat and Other Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone demethylase inhibitors are a promising class of epigenetic drugs that are being actively investigated for the treatment of various cancers. These inhibitors target enzymes responsible for removing methyl groups from histones, thereby altering gene expression and impacting cancer cell proliferation and survival. This guide provides a comparative overview of Zavondemstat, a first-in-class KDM4 inhibitor, and several prominent LSD1 inhibitors currently in clinical development.

Introduction to Histone Demethylases and Their Inhibitors

Histone methylation is a key post-translational modification that plays a crucial role in regulating chromatin structure and gene expression. The enzymes responsible for removing these methyl marks are known as histone demethylases. They are broadly classified into two main families: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family.[1]

  • This compound (TACH101/QC8222) is an orally available, first-in-class, pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[2][3][4][5][6] The KDM4 enzymes are JmjC domain-containing demethylases that target di- and tri-methylated lysine (B10760008) 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3).[7] Overexpression of KDM4 has been linked to various cancers, where it promotes oncogenesis and therapeutic resistance.

  • LSD1 (KDM1A) Inhibitors constitute a more clinically advanced class of histone demethylase inhibitors. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated H3K4 and H3K9.[8] Its inhibition can lead to the re-expression of tumor suppressor genes and induce differentiation and apoptosis in cancer cells. Several LSD1 inhibitors are currently in clinical trials, including Iadademstat (B609776), Bomedemstat, Seclidemstat, and Pulrodemstat.[1][9][10][11][12][13][14][15][16][17][18]

Comparative Preclinical and Clinical Data

The following tables summarize the available preclinical and clinical data for this compound and the selected LSD1 inhibitors.

Table 1: Preclinical Activity of Histone Demethylase Inhibitors
InhibitorTargetMechanism of InhibitionIC50Key In Vitro EffectsKey In Vivo Efficacy
This compound KDM4A-DPan-KDM4 inhibitor80 nMPotent anti-proliferative activity in various cancer cell lines and organoid models.[5]Demonstrated robust tumor growth inhibition (up to 100%) in xenograft models of colorectal, esophageal, gastric, breast, and lymphoma cancers.[19][4]
Iadademstat LSD1 (KDM1A)Covalent, selective18 nMInduces differentiation of acute myeloid leukemia (AML) cells at sub-nanomolar concentrations.[17]Showed antitumor activity in a glioblastoma xenograft mouse model.[16]
Bomedemstat LSD1 (KDM1A)IrreversibleNot explicitly found in searchesReduces inflammatory cytokines and mutant allele frequencies in mouse models of myeloproliferative neoplasms (MPNs).[20]In mouse models of MPNs, it reduced elevated peripheral cell counts, spleen size, and marrow fibrosis.[20] Showed clinical activity in patients with myelofibrosis and essential thrombocythemia.[10][21][22][23][24][25][26][27][28]
Seclidemstat LSD1 (KDM1A)Potent, oral13 nMPotent cytotoxicity against various sarcoma cell lines.[15]Showed significant tumor growth inhibition in pediatric sarcoma xenografts at a dose of 100 mg/kg/day.[1]
Pulrodemstat LSD1 (KDM1A)Reversible, selective, oral0.25 nMPotent antiproliferative activity in AML and small cell lung cancer (SCLC) cell lines.[11][13][14][29]Inhibited tumor growth in patient-derived xenograft SCLC models at a 5 mg/kg dose.[11][13][14][29]
Table 2: Clinical Development and Safety Profile
InhibitorPhase of DevelopmentIndicationsKey Clinical FindingsCommon Treatment-Related Adverse Events
This compound Phase 1Advanced Solid TumorsWell-tolerated, MTD not reached. Preliminary clinical benefit with stable disease in 44% of heavily pretreated patients.[3][4]Diarrhea, fatigue, decreased appetite, nausea, hyponatremia (all Grade 1 or 2).[3][4]
Iadademstat Phase 2Acute Myeloid Leukemia, Solid TumorsGood safety profile with signs of clinical and biologic activity as a single agent and in combination therapies.[16][17]Myelosuppression, infections, asthenia, mucositis, diarrhea.[16]
Bomedemstat Phase 2Myelofibrosis, Essential ThrombocythemiaImproved symptom scores, bone marrow fibrosis, and spleen volumes. Favorable tolerability.[10][21][22][23][24][25][26][27][28]Dysgeusia, constipation, thrombocytopenia, arthralgia.[25]
Seclidemstat Phase 1/2Sarcomas, Myelodysplastic Syndrome (MDS), Chronic Myelomonocytic Leukemia (CMML)Demonstrated a 43% overall response rate in combination with azacitidine in high-risk MDS and CMML patients.[1]Not detailed in the provided search results.
Pulrodemstat Phase 2Advanced Solid Tumors, Non-Hodgkin Lymphoma, SCLCWell-tolerated with encouraging and durable clinical activity, particularly in neuroendocrine neoplasms.[11][12][13][14][29]Thrombocytopenia (manageable with dose modifications).[12]

Signaling Pathways and Mechanisms of Action

KDM4 Inhibition by this compound

This compound, as a pan-KDM4 inhibitor, reverses the epigenetic dysregulation driven by KDM4 overexpression in cancer. KDM4 enzymes are co-activators of key oncogenic transcription factors, including the androgen receptor (AR) and estrogen receptor (ER). By inhibiting KDM4, this compound can suppress the expression of AR and ER target genes, which are critical for the growth of prostate and breast cancers, respectively. Furthermore, KDM4A is known to form a complex with histone deacetylases (HDACs) and the retinoblastoma protein (pRb), suggesting a broader role in cell cycle control. KDM4 dysregulation has also been shown to promote cancer progression by inhibiting apoptosis, promoting genomic instability, and facilitating metastasis.[30][7][31][32][33]

KDM4_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_outcomes Cellular Outcomes KDM4 KDM4 (A-D) AR_ER Androgen Receptor (AR) Estrogen Receptor (ER) KDM4->AR_ER Co-activates HDAC_pRb HDAC/pRb Complex KDM4->HDAC_pRb Complexes with H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Active Mark) KDM4->H3K36me3 Demethylates Proliferation Decreased Proliferation KDM4->Proliferation Metastasis Decreased Metastasis KDM4->Metastasis Oncogenes Oncogenes (e.g., c-MYC) AR_ER->Oncogenes Activates TumorSuppressors Tumor Suppressor Genes (e.g., p27) HDAC_pRb->TumorSuppressors Represses Apoptosis Increased Apoptosis H3K9me3->Oncogenes Represses H3K36me3->Oncogenes Activates This compound This compound This compound->KDM4 Inhibits This compound->Proliferation This compound->Apoptosis This compound->Metastasis

Caption: KDM4 Inhibition by this compound.

LSD1 Inhibition

LSD1 inhibitors block the demethylation of H3K4me1/2 and H3K9me1/2, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation. In hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block, promoting the maturation of leukemic blasts.[8] LSD1 is also recruited by transcription factors such as Snail and Slug to repress epithelial gene expression, thereby promoting the epithelial-to-mesenchymal transition (EMT) and metastasis; LSD1 inhibitors can reverse this process.[8] Furthermore, LSD1 plays a role in the tumor microenvironment by modulating immune responses. Its inhibition can enhance anti-tumor immunity by increasing the expression of MHC class I molecules on tumor cells, making them more visible to the immune system.[2][34][35]

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_outcomes Cellular Outcomes LSD1 LSD1 (KDM1A) EpithelialGenes Epithelial Genes LSD1->EpithelialGenes Represses MyeloidDiffGenes Myeloid Differentiation Genes LSD1->MyeloidDiffGenes Represses H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Snail_Slug Snail/Slug Snail_Slug->LSD1 Recruits GFI1b GFI1b GFI1b->LSD1 Complexes with H3K4me2->EpithelialGenes Activates H3K4me2->MyeloidDiffGenes Activates LSD1_Inhibitors LSD1 Inhibitors (Iadademstat, Bomedemstat, Seclidemstat, Pulrodemstat) LSD1_Inhibitors->LSD1 Inhibits Differentiation Induces Differentiation (e.g., in AML) LSD1_Inhibitors->Differentiation Metastasis Decreased Metastasis LSD1_Inhibitors->Metastasis ImmuneResponse Enhanced Anti-Tumor Immune Response LSD1_Inhibitors->ImmuneResponse

Caption: LSD1 Inhibition Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of histone demethylase inhibitors. Below are representative methodologies for key assays.

Histone Demethylase Enzymatic Assay (HTRF)

This protocol describes a general method for determining the in vitro potency of inhibitors against KDM4 enzymes using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Objective: To measure the IC50 value of a test compound against a specific histone demethylase.

  • Materials:

    • Recombinant human KDM4 enzyme

    • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

    • Alpha-ketoglutarate (α-KG) cofactor

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

    • Test compound serially diluted in DMSO

    • HTRF detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and streptavidin-XL665

    • 384-well low-volume microplates

    • Plate reader capable of HTRF measurement

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the microplate wells.

    • Add 4 µL of KDM4 enzyme solution to each well.

    • Initiate the enzymatic reaction by adding 4 µL of a solution containing the histone peptide substrate and α-KG.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add 10 µL of the HTRF detection reagent mixture.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of histone demethylase inhibitors on the viability of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound serially diluted in culture medium

    • 96-well opaque-walled microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 100 µL of the diluted test compound or vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of histone demethylase inhibitors in a mouse xenograft model.

  • Objective: To assess the in vivo anti-tumor activity of a test compound.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or nude mice)

    • Human cancer cell line for implantation

    • Test compound formulated for oral or intraperitoneal administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily by oral gavage).

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

    • Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzymatic_Assay Enzymatic Assay (e.g., HTRF) - Determine IC50 Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) - Determine GI50 Enzymatic_Assay->Cell_Viability_Assay Lead Compound Selection Xenograft_Model Tumor Xenograft Model - Assess Tumor Growth Inhibition (TGI) Cell_Viability_Assay->Xenograft_Model Candidate for In Vivo Testing PK_PD_Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Xenograft_Model->PK_PD_Studies Correlate Efficacy with Exposure Phase1 Phase 1 Clinical Trial - Safety, Tolerability, MTD PK_PD_Studies->Phase1 Candidate for Clinical Trials Phase2 Phase 2 Clinical Trial - Efficacy in Specific Indications Phase1->Phase2 Progression to Efficacy Studies

Caption: General Drug Discovery Workflow.

Conclusion

This compound and the various LSD1 inhibitors represent promising therapeutic strategies that target the epigenetic vulnerabilities of cancer cells. While this compound offers a novel mechanism of action by targeting the KDM4 family, the LSD1 inhibitors are more advanced in clinical development and have shown significant promise in both hematological and solid tumors. The choice of inhibitor and its potential clinical application will depend on the specific cancer type, its underlying epigenetic landscape, and the safety and efficacy profile of the drug. Further head-to-head comparative studies will be invaluable in delineating the relative merits of these different classes of histone demethylase inhibitors.

References

Validating the Therapeutic Potential of Zavondemstat in Patient-Derived Organoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zavondemstat (TACH101), a first-in-class pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), with current therapeutic alternatives for myelofibrosis. The validation of this compound's therapeutic potential is explored in the context of patient-derived organoids (PDOs), a cutting-edge preclinical model. While direct experimental data of this compound in myelofibrosis PDOs is not yet publicly available, this guide synthesizes existing preclinical data in other cancer organoids and provides a framework for its potential application and comparison with established treatments.

Executive Summary

Myelofibrosis is a complex myeloproliferative neoplasm with limited therapeutic options that offer disease modification. This compound, an epigenetic modulator, presents a novel therapeutic approach by targeting KDM4 enzymes, which are implicated in oncogenesis. This guide compares the mechanistic underpinnings and available efficacy data of this compound with approved Janus kinase (JAK) inhibitors (Ruxolitinib, Fedratinib, Pacritinib (B611967), Momelotinib) and the emerging class of Lysine-Specific Demethylase 1 (LSD1) inhibitors. The use of patient-derived organoids as a sophisticated platform for preclinical validation is highlighted, with detailed experimental protocols provided to facilitate further research in this area.

Introduction to this compound and Myelofibrosis

Myelofibrosis is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the JAK-STAT signaling pathway has led to the development of several JAK inhibitors. However, these therapies primarily manage symptoms and do not consistently lead to disease modification or cure.

This compound (TACH101) is a novel, orally bioavailable small molecule that acts as a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D) 12. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. Dysregulation of KDM4 has been linked to the development and progression of various cancers, including hematological malignancies 31. By inhibiting KDM4, this compound has the potential to reprogram the epigenetic landscape of cancer cells, leading to anti-proliferative effects and tumor growth inhibition 31.

Comparative Analysis of Therapeutic Agents

This section compares this compound with JAK inhibitors and LSD1 inhibitors based on their mechanism of action and available efficacy data.

Mechanism of Action

This compound (KDM4 Inhibitor): this compound targets the epigenetic machinery of cancer cells. KDM4 enzymes are histone demethylases that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3, H3K36me3). The removal of these repressive marks can lead to the activation of oncogenes. By inhibiting KDM4, this compound is expected to maintain a repressive chromatin state at key gene loci, thereby inhibiting the proliferation of malignant cells.

Zavondemstat_Mechanism cluster_0 Epigenetic Regulation Histone Histone H3 KDM4 KDM4 (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates This compound This compound This compound->KDM4 Inhibits Oncogenes Oncogene Expression H3K9me3->Oncogenes Represses Proliferation Cell Proliferation Oncogenes->Proliferation Promotes

This compound inhibits KDM4, preventing oncogene expression.

JAK Inhibitors (Ruxolitinib, Fedratinib, Pacritinib, Momelotinib): JAK inhibitors target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are key components of the JAK-STAT signaling pathway. In myelofibrosis, this pathway is often constitutively active due to mutations in genes like JAK2, CALR, or MPL. This leads to uncontrolled cell growth and the production of inflammatory cytokines. JAK inhibitors block this signaling, thereby reducing spleen size, alleviating symptoms, and, in some cases, improving blood counts.

JAK_Inhibitor_Mechanism cluster_1 JAK-STAT Signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates JAKinhibitor JAK Inhibitor (e.g., Ruxolitinib) JAKinhibitor->JAK Inhibits GeneExpression Gene Expression (Proliferation, Inflammation) STAT->GeneExpression Promotes

JAK inhibitors block the JAK-STAT pathway, reducing proliferation.

LSD1 Inhibitors (e.g., Bomedemstat): LSD1 (also known as KDM1A) is another histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2). LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors 45. Inhibition of LSD1 can impair the proliferation of neoplastic stem cells and promote their differentiation.

LSD1_Inhibitor_Mechanism cluster_2 Epigenetic Regulation Histone Histone H3 LSD1 LSD1 (Histone Demethylase) H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates LSD1inhibitor LSD1 Inhibitor (e.g., Bomedemstat) LSD1inhibitor->LSD1 Inhibits StemCellGenes Stem Cell Gene Expression H3K4me2->StemCellGenes Activates SelfRenewal Self-Renewal StemCellGenes->SelfRenewal Promotes

LSD1 inhibitors block histone demethylation, reducing self-renewal.
Preclinical Efficacy in Patient-Derived Organoids and Cell Lines

Direct comparative data in myelofibrosis patient-derived organoids is limited. This table summarizes available preclinical data from various cancer models to provide an initial comparison.

Drug ClassCompoundModel SystemKey FindingsIC50Reference
KDM4 Inhibitor This compound (TACH101) Various Cancer Organoids (colorectal, breast, pancreatic, etc.) & Hematological Cancer Cell LinesPotent antiproliferative activity.2.7 - 37 nM (in cell lines)[2](2)
JAK Inhibitor RuxolitinibJAK2V617F-mutant cell linesReduced cell proliferation and induced apoptosis.126 - 186 nM
JAK Inhibitor FedratinibNot available in organoids---
JAK Inhibitor PacritinibJAK2V617F-mutant cell linesDose-dependent inhibition of STAT5 phosphorylation.-
JAK Inhibitor MomelotinibJAK2V617F-mutant cell linesInhibition of cell proliferation and STAT3/5 phosphorylation.<100 nM[6](7)
LSD1 Inhibitor Bomedemstat (IMG-7289)Mouse models of MPNsReduced peripheral cell counts, spleen size, and marrow fibrosis.Not available in organoids[8](9)

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Clinical Efficacy of Approved Alternatives

This table summarizes key clinical efficacy data for approved JAK inhibitors in myelofibrosis.

DrugKey Clinical Trial(s)Primary Endpoint MetSpleen Volume Reduction (≥35%)Symptom Score Improvement (≥50%)Reference
Ruxolitinib COMFORT-I, COMFORT-IIYes41.9% vs 0.7% (placebo)45.9% vs 5.3% (placebo)
Fedratinib JAKARTA, JAKARTA2Yes36-40%~40%[10](10)
Pacritinib PERSIST-2Yes (in patients with thrombocytopenia)29% vs 3% (best available therapy)32% vs 14% (best available therapy)
Momelotinib MOMENTUMYes25% vs 9% (danazol)25% vs 9% (danazol)[11](12)

Experimental Protocols for Patient-Derived Organoid Studies

This section provides detailed methodologies for key experiments to validate the therapeutic potential of novel agents like this compound in myelofibrosis patient-derived organoids.

Establishment of Myelofibrosis Patient-Derived Organoids

Organoid_Establishment_Workflow start Patient Bone Marrow Aspirate/Biopsy dissociation Enzymatic & Mechanical Dissociation start->dissociation cd34_selection CD34+ Cell Selection dissociation->cd34_selection embedding Embed in Matrigel cd34_selection->embedding culture Culture in Specialized Organoid Medium embedding->culture expansion Organoid Expansion & Characterization culture->expansion end Cryopreservation & Drug Screening expansion->end

Workflow for establishing myelofibrosis patient-derived organoids.

Protocol:

  • Sample Collection: Obtain bone marrow aspirates or biopsies from myelofibrosis patients with informed consent and institutional review board approval.

  • Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • CD34+ Cell Enrichment: Enrich for hematopoietic stem and progenitor cells by positive selection of CD34+ cells using magnetic-activated cell sorting (MACS).

  • Embedding in Extracellular Matrix: Resuspend CD34+ cells in a basement membrane matrix, such as Matrigel, at a density of 1-5 x 10^4 cells per 50 µL droplet.

  • Culture Conditions: Plate the Matrigel droplets in a pre-warmed 24-well plate and allow to solidify. Add specialized organoid culture medium supplemented with a cocktail of cytokines and growth factors known to support myelofibrosis cell growth (e.g., SCF, TPO, FLT3L, IL-3, IL-6).

  • Organoid Maintenance: Culture the organoids at 37°C in a humidified incubator with 5% CO2. Replace the medium every 2-3 days.

  • Passaging: Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel.

  • Characterization: Characterize the organoids for cellular composition, morphology, and genetic mutations to ensure they recapitulate the patient's disease.

Drug Sensitivity and Viability Assays

Drug_Screening_Workflow start Established Myelofibrosis Organoids dissociate Dissociate to Single Cells/Small Clumps start->dissociate plate Plate in 384-well plates dissociate->plate treat Treat with this compound & Control Drugs (Dose-Response) plate->treat incubate Incubate for 72-96h treat->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analysis Data Analysis (IC50 determination) viability->analysis end Comparative Efficacy analysis->end

Workflow for drug sensitivity screening in organoids.

Protocol:

  • Organoid Plating: Dissociate established myelofibrosis organoids into small clusters or single cells and seed them in 384-well plates.

  • Drug Treatment: Treat the organoids with a dose-response range of this compound and comparator drugs (e.g., Ruxolitinib, Bomedemstat). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Cell Viability Measurement: Assess cell viability using a luminescent-based assay that measures ATP content, such as the CellTiter-Glo® 3D Cell Viability Assay 13.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug by fitting the dose-response data to a nonlinear regression curve.

Apoptosis Assay

Protocol:

  • Treatment: Treat established myelofibrosis organoids with this compound and control drugs at their respective IC50 concentrations for 48-72 hours.

  • Caspase Activity Measurement: Measure the activity of caspase-3 and -7, key mediators of apoptosis, using a luminescent assay such as the Caspase-Glo® 3/7 3D Assay 614.

  • Data Analysis: Compare the fold-change in caspase activity in drug-treated organoids relative to vehicle-treated controls.

Colony-Forming Unit (CFU) Assay

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from myelofibrosis organoids treated with this compound or control drugs for a specified period.

  • Plating in Methylcellulose: Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) that supports the growth of hematopoietic colonies.

  • Incubation: Incubate the plates for 14 days.

  • Colony Counting and Typing: Enumerate and classify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E) under a microscope.

  • Data Analysis: Compare the number and type of colonies formed from drug-treated organoids to those from vehicle-treated controls to assess the effect on the proliferation and differentiation of hematopoietic progenitors.

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for myelofibrosis by targeting the epigenetic dysregulation inherent in the disease. While direct evidence in myelofibrosis patient-derived organoids is still needed, its potent antiproliferative effects in other cancer organoid models suggest its potential efficacy.

The use of patient-derived organoids provides a powerful platform for the preclinical validation of this compound and for comparative studies against existing and emerging therapies. Future studies should focus on:

  • Head-to-head comparisons of this compound with JAK inhibitors and LSD1 inhibitors in a panel of well-characterized myelofibrosis patient-derived organoids.

  • Investigation of synergistic effects when this compound is combined with other targeted therapies.

  • Correlation of organoid drug sensitivity with the specific genetic and epigenetic profiles of the patient tumors to identify potential biomarkers of response.

By leveraging these advanced preclinical models, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development for patients with myelofibrosis.

References

A Preclinical Comparative Analysis of Zavondemstat and Key LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Zavondemstat (a KDM4 inhibitor) against a panel of prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: ORY-1001 (Iadademstat), GSK2879552, CC-90011 (Pulrodemstat), and IMG-7289 (Bomedemstat). The information is compiled from publicly available experimental data to facilitate an informed assessment of these epigenetic modulators.

Executive Summary

This compound, a pan-inhibitor of the KDM4 family of histone demethylases, demonstrates a distinct preclinical profile compared to the LSD1 inhibitors. While both classes of compounds target epigenetic regulation as a therapeutic strategy, their mechanisms, primary indications, and preclinical readouts show notable differences. This compound has shown potent anti-proliferative effects in a broad range of solid tumors. In contrast, the LSD1 inhibitors included in this comparison have been predominantly evaluated in the context of hematological malignancies, particularly acute myeloid leukemia (AML) and myelofibrosis, as well as small cell lung cancer (SCLC).

Data Presentation

The following tables summarize the key quantitative preclinical data for this compound and the selected LSD1 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity

CompoundTargetIC50 (Enzymatic Assay)Cell Line ExamplesKey In Vitro Effects
This compound KDM4A-D~10-20 nM[1]Colorectal, Breast, Prostate Cancer[1]Induces cell cycle arrest and apoptosis[1]
ORY-1001 LSD1<20 nM[2]THP-1 (AML), MV(4;11) (AML)[2]Induces differentiation, inhibits proliferation and colony formation, induces apoptosis[2]
GSK2879552 LSD1Not explicitly statedSCLC and AML cell lines[3]Potent anti-proliferative effects, induces differentiation markers (CD11b, CD86)[4]
CC-90011 LSD10.3 nM[5]THP-1 (AML), Kasumi-1 (AML)[5]Potent induction of cellular differentiation (CD11b), anti-proliferative activity[5]
IMG-7289 LSD1Not explicitly statedMPN modelsReduces inflammatory cytokines and mutant cell burdens in mouse models[6][7]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundCancer ModelAnimal ModelDosing RegimenKey In Vivo Outcomes
This compound Colorectal, Esophageal, Gastric, Breast, Lymphoma XenograftsNot explicitly statedNot explicitly statedSignificant tumor growth inhibition (up to 100%)[5][8][9][10]
ORY-1001 AML XenograftRodent<0.020 mg/kg, p.o.Significantly reduced tumor growth[11]
GSK2879552 SCLC Xenografts (NCI-H526, NCI-H1417)Mice1.5 mg/kg, p.o. daily57% and 83% tumor growth inhibition, respectively[12]
CC-90011 SCLC Patient-Derived Xenograft (PDX)Mice2.5 and 5 mg/kg, dailyTumor growth regressions of 159% and 178%, respectively[5]
IMG-7289 Myeloproliferative Neoplasm (MPN)MouseNot explicitly statedReduced peripheral cell counts, splenomegaly, and marrow fibrosis[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KDM4/LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of KDM4 or LSD1 and the potency of inhibitors.

  • Principle: HTRF is used to detect the product of the demethylation reaction. The assay measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)[15].

    • Enzyme Incubation: In a 384-well plate, add recombinant human KDM4 or LSD1 enzyme to each well containing the diluted compound or vehicle control[15]. Incubate for a specified time (e.g., 15 minutes) on ice[15].

    • Reaction Initiation: Add a substrate mix containing a biotinylated methylated histone peptide substrate (e.g., H3K9me3 for KDM4, H3K4me1/2 for LSD1) and any necessary co-factors (e.g., α-ketoglutarate, Fe(II), and L-ascorbic acid for KDM4; FAD for LSD1)[15][16].

    • Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the demethylation reaction to occur[17].

    • Detection: Stop the reaction and add HTRF detection reagents, which typically include a Europium cryptate-labeled antibody specific for the demethylated product and a fluorophore-labeled acceptor (e.g., XL665-conjugated Streptavidin)[15][17].

    • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader (e.g., excitation at 320-330 nm, emission at 620 nm and 665 nm)[15][17].

    • Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value[17].

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density in culture medium.

    • Compound Treatment: Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice)[18]. For patient-derived xenografts (PDX), tumor fragments are implanted[19].

    • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control via an appropriate route (e.g., oral gavage) at predetermined doses and schedules[18].

    • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy, often expressed as tumor growth inhibition (TGI)[12][18].

Western Blot Analysis of Histone Methylation

This technique is used to detect changes in the methylation status of histones following inhibitor treatment.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the histone modification of interest.

  • Protocol:

    • Cell Lysis and Histone Extraction: Treat cells with the inhibitor, then lyse the cells and extract histones, often using an acid extraction method[20].

    • Protein Quantification: Determine the protein concentration of the histone extracts.

    • SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[20].

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[20].

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., H3K9me3, H3K4me2) and a loading control (e.g., total Histone H3)[20].

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[20].

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[20].

    • Analysis: Quantify the band intensities to determine the relative change in histone methylation levels[20].

Flow Cytometry for Myeloid Differentiation Markers

This assay assesses the ability of LSD1 inhibitors to induce differentiation in leukemia cells by measuring the expression of cell surface markers.

  • Principle: Cells are stained with fluorescently labeled antibodies against specific cell surface proteins (e.g., CD11b and CD86), and the fluorescence intensity is measured by a flow cytometer.

  • Protocol:

    • Cell Treatment: Treat leukemia cells (e.g., THP-1) with the LSD1 inhibitor for a specified period.

    • Cell Staining: Harvest the cells and stain them with fluorescently labeled monoclonal antibodies against myeloid differentiation markers such as CD11b and CD86[21].

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity.

    • Data Analysis: Compare the expression of differentiation markers in treated cells to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and LSD1 inhibitors.

KDM4_Inhibition_Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes KDM4 KDM4 (A-D) H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates AR_ER AR/ER KDM4->AR_ER Co-activates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Oncogenes Oncogenes (e.g., MYC) H3K9me3->Oncogenes Represses ReducedProliferation Reduced Proliferation AR_ER_Targets AR/ER Target Genes AR_ER->AR_ER_Targets Activates This compound This compound This compound->KDM4

This compound's Mechanism of Action

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes LSD1 LSD1 CoREST CoREST Complex (RCOR1, HDAC1/2, etc.) LSD1->CoREST Forms Complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Reduced_Proliferation Reduced Proliferation Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) CoREST->Myeloid_Genes Represses GFI1 GFI1/1B GFI1->LSD1 Recruits Differentiation Myeloid Differentiation LSD1_Inhibitor LSD1 Inhibitor (e.g., ORY-1001) LSD1_Inhibitor->LSD1 Inhibits

LSD1 Inhibition in Myeloid Leukemia

Experimental_Workflow_In_Vivo start Start cell_implantation Implant Cancer Cells into Immunocompromised Mice start->cell_implantation tumor_growth Allow Tumors to Grow to Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Inhibitor or Vehicle Control randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint: Euthanize Mice, Excise & Weigh Tumors measurement->endpoint analysis Data Analysis: Compare Tumor Growth endpoint->analysis end End analysis->end

In Vivo Xenograft Model Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of Zavondemstat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Zavondemstat are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, its classification as a potential antineoplastic agent necessitates adherence to stringent disposal guidelines for hazardous drugs.[1][2] This guide provides a comprehensive framework for the safe disposal of this compound, drawing from established best practices for handling antineoplastic and cytotoxic agents.

Core Principles of Hazardous Drug Disposal

The disposal of any potent pharmaceutical compound must be approached with the understanding that these materials can pose significant health risks if not managed correctly.[2] All personnel involved in the handling and disposal of this compound must be thoroughly trained on the potential hazards and the required safety procedures.[3] The foundation of safe disposal lies in the proper segregation of waste at the point of generation.

Waste Segregation and Disposal Procedures

All waste generated during the handling of this compound must be considered hazardous. Cross-contamination should be avoided by segregating waste streams. Do not mix this compound waste with other laboratory chemical wastes.[2]

Waste CategoryDescriptionDisposal Container
Bulk Contaminated Waste Unused or expired this compound powder, grossly contaminated items, and solutions with concentrations of this compound.Designated, sealed, and clearly labeled hazardous waste containers (often black RCRA containers in the U.S.).[2] These containers must be compatible with the chemical nature of the waste.
Trace Contaminated Waste Items with minimal residual contamination, such as empty vials, used personal protective equipment (PPE) like gloves and gowns, and cleaning materials (e.g., absorbent pads).Yellow "Trace" chemotherapy waste containers for incineration.[2]
Sharps Waste Needles, syringes, and other sharp instruments contaminated with this compound.Puncture-resistant sharps containers specifically designated for chemotherapy waste. If a syringe contains visible residual drug (more than a trace amount), it should be disposed of as bulk contaminated waste.[2]
Aqueous and Solvent Waste Liquid waste containing this compound, including the first rinse of any container that held the compound.Labeled, sealed, and chemically compatible hazardous waste containers. The first rinse of containers must be collected as hazardous waste.[4]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific container types and labeling requirements, as these may vary by location and regulation.[2][3]

Step-by-Step Disposal Protocol

  • Decontamination of Work Surfaces: Following any procedure involving this compound, thoroughly decontaminate all work surfaces. The cleaning materials used should be disposed of as trace-contaminated waste.

  • Empty Container Disposal: A container is considered "empty" if all contents have been removed by normal means and no more than a trivial amount of residue remains. The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.

  • Disposal of Unused Product: Any unused or expired this compound must be disposed of as bulk hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Personal Protective Equipment (PPE) Disposal: All PPE worn during the handling of this compound, including double gloves, gowns, and eye protection, should be carefully removed to avoid contamination and disposed of in the trace chemotherapy waste stream.[2]

  • Waste Pickup: Once waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area. Arrange for pickup by your institution's hazardous waste management service.[4]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during laboratory activities involving this compound.

Zavondemstat_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk contamination (e.g., unused product, spills)? is_sharp->is_bulk No sharps_container Dispose in Chemotherapy Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid waste? is_bulk->is_liquid No bulk_container Dispose in Bulk Hazardous Waste Container (Black) is_bulk->bulk_container Yes is_trace Is it trace contamination (e.g., PPE, empty containers)? is_liquid->is_trace No liquid_container Dispose in Hazardous Liquid Waste Container is_liquid->liquid_container Yes trace_container Dispose in Trace Chemotherapy Waste Container (Yellow) is_trace->trace_container Yes

Caption: Decision tree for this compound waste segregation.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.[2] Regulations for hazardous waste disposal vary by region and must be followed.[3]

References

Personal protective equipment for handling Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Zavondemstat, a potent pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4). Given its classification as an antineoplastic agent, stringent adherence to these protocols is paramount to ensure personnel safety and prevent contamination.[1][2] This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment for handling potent compounds.

Personal Protective Equipment (PPE)

Due to its potent biological activity, a comprehensive PPE strategy is required when handling this compound in both solid and solution forms. The following table outlines the minimum recommended PPE.

PPE CategorySolid Compound (Weighing and Aliquoting)Compound in Solution
Gloves Double gloving with nitrile gloves is mandatory.Double gloving with nitrile gloves is mandatory.
Eye Protection Chemical splash goggles.Chemical splash goggles.
Lab Coat Disposable, solid-front, back-closing gown.Disposable, solid-front, back-closing gown.
Respiratory Use of a certified chemical fume hood is required. For tasks outside of a fume hood (e.g., balance cleaning), a NIOSH-approved respirator with P100 cartridges is recommended.All handling must be performed in a certified chemical fume hood.
Other Shoe covers and hairnet are recommended.Not generally required if all handling is within a fume hood.

Operational Plans: Safe Handling and Preparation

This compound is a potent compound and should be handled with extreme care to avoid inhalation of dust or direct contact with skin.

Storage and Stability:

FormStorage TemperatureDurationSpecial Conditions
Powder-20°C3 yearsProtect from light.
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light, store under nitrogen.[3]
In Solvent-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light, store under nitrogen.[3]

Stock Solution Preparation:

This compound is soluble in DMSO.[1][2] The following protocol outlines the preparation of a stock solution. All steps must be performed in a certified chemical fume hood.

  • Pre-weighing: Tare a sterile, conical tube with a screw cap on a calibrated analytical balance.

  • Weighing: Carefully add the desired amount of this compound powder to the tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired concentration.[1] For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound.

  • Dissolution: Cap the tube securely and vortex until the compound is fully dissolved. Gentle warming in a water bath may aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light and under nitrogen.[3]

Disposal Plan

As an antineoplastic agent, all waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[1][4] By inhibiting these enzymes, this compound prevents the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). This leads to the maintenance of a repressive chromatin state, which in turn downregulates the transcription of oncogenes involved in cell proliferation, survival, and metastasis.[5]

Zavondemstat_Mechanism cluster_0 Epigenetic Regulation cluster_1 Cellular Processes Histones Histones (H3K9me3, H3K36me3) Oncogenes Oncogene Transcription Histones->Oncogenes Represses Transcription KDM4 KDM4 Enzymes (A-D) KDM4->Histones Demethylates This compound This compound This compound->KDM4 Inhibits Proliferation Cell Proliferation Oncogenes->Proliferation Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Metastasis Metastasis Oncogenes->Metastasis Promotes

Caption: Mechanism of action of this compound as a KDM4 inhibitor.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Zavondemstat_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Risk Assessment PPE 2. Don PPE RiskAssessment->PPE FumeHood 3. Prepare Fume Hood PPE->FumeHood Weighing 4. Weigh Solid Compound FumeHood->Weighing Dissolution 5. Prepare Stock Solution Weighing->Dissolution Experiment 6. Perform Experiment Dissolution->Experiment Decontamination 7. Decontaminate Work Area Experiment->Decontamination WasteDisposal 8. Dispose of Hazardous Waste Decontamination->WasteDisposal DoffPPE 9. Doff PPE WasteDisposal->DoffPPE

Caption: A typical experimental workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。